Technical Documentation Center

Fluprostenol serinol amide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fluprostenol serinol amide
  • CAS: 1176658-85-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Fluprostenol Serinol Amide: Structure, Properties, and Research Potential

This guide provides a comprehensive technical overview of fluprostenol serinol amide, a synthetic prostaglandin F2α (PGF2α) analogue. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of fluprostenol serinol amide, a synthetic prostaglandin F2α (PGF2α) analogue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its chemical structure, and physical properties, and explores its potential biological significance by drawing parallels with its parent compound, fluprostenol, and other related prostaglandin analogues. While the definitive biological activity of fluprostenol serinol amide is yet to be fully elucidated, this guide offers a foundational understanding and practical starting points for its scientific investigation.[1][2][3][4][5]

Introduction to Fluprostenol Serinol Amide

Fluprostenol serinol amide, also known by its synonym Flu-SA, is a structurally modified version of fluprostenol, which itself is a potent synthetic analogue of the naturally occurring prostaglandin F2α.[6] Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, involved in processes such as inflammation, pain perception, and smooth muscle contraction.[7][8] The modification of the carboxyl group of fluprostenol to a serinol amide is a key structural feature that is anticipated to alter its physicochemical and pharmacological properties. Fluprostenol serinol amide is noted as a stable analogue of PGF2α 2-glyceryl ester, suggesting enhanced stability which is a desirable characteristic in drug development.[2]

Chemical Structure and Properties

The precise chemical structure of fluprostenol serinol amide is fundamental to understanding its potential interactions with biological systems.

Formal Name: N-[(2-hydroxy-1-hydroxymethyl)ethyl]-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[2]

Stereochemistry: The stereochemistry of the cyclopentane ring and its side chains is critical for biological activity, mirroring that of naturally occurring prostaglandins.

G cluster_structure Fluprostenol Serinol Amide Structure C1 HO C2 O C3 C C4 C C5 C C6 C C7 C C8 C C9 C C10 C C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 N C13->C14 C15 H C14->C15 C16 C C14->C16 C17 C C16->C17 C19 C C16->C19 C18 OH C17->C18 C20 OH C19->C20

Caption: Chemical structure of the Serinol Amide moiety.

Physicochemical Properties

A summary of the key physicochemical properties of fluprostenol serinol amide is presented in the table below. This information is crucial for its handling, formulation, and in vitro experimental design.

PropertyValueReference
CAS Number 1176658-85-7[2]
Molecular Formula C₂₆H₃₆F₃NO₇[2]
Formula Weight 531.6 g/mol [2]
Purity ≥98%[2]
Formulation A solution in ethanol[2]
Solubility DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[2]
λmax 222, 277 nm[2]
Stability ≥ 2 years at -20°C[2]

Synthesis and Characterization

Conceptual Synthetic Pathway

The synthesis would likely involve a convergent approach, where the prostaglandin core containing the carboxylic acid (fluprostenol) is synthesized first, followed by the amidation with serinol.

G cluster_synthesis Conceptual Synthesis of Fluprostenol Serinol Amide start Commercially Available Precursors core_synthesis Multi-step Synthesis of Fluprostenol Acid start->core_synthesis serinol_synthesis Synthesis of Serinol start->serinol_synthesis amidation Amide Coupling (e.g., EDC/NHS or similar) core_synthesis->amidation serinol_synthesis->amidation purification Purification (e.g., HPLC) amidation->purification final_product Fluprostenol Serinol Amide purification->final_product

Caption: A conceptual workflow for the synthesis of Fluprostenol Serinol Amide.

Key Synthetic Steps Explained
  • Synthesis of the Prostaglandin Core (Fluprostenol): The synthesis of fluprostenol, like other PGF2α analogues, is a complex, multi-step process that requires precise stereochemical control. Modern synthetic strategies often employ chemoenzymatic methods to achieve high stereoselectivity.

  • Synthesis of Serinol: Serinol (2-amino-1,3-propanediol) can be synthesized from various starting materials, with methods available in the chemical literature and patents.

  • Amide Coupling: The final key step is the formation of the amide bond between the carboxylic acid of fluprostenol and the amine group of serinol. This is typically achieved using standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.

  • Purification and Characterization: The final product would require purification, likely using High-Performance Liquid Chromatography (HPLC). Characterization and confirmation of the structure would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of synthesized fluprostenol serinol amide.

G cluster_analysis Analytical Characterization Workflow synthesis_output Crude Synthesis Product hplc HPLC Purification & Purity Assessment synthesis_output->hplc ms Mass Spectrometry (Confirmation of Molecular Weight) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr uv UV-Vis Spectroscopy (Confirmation of λmax) hplc->uv final_characterization Fully Characterized Fluprostenol Serinol Amide ms->final_characterization nmr->final_characterization uv->final_characterization

Caption: Proposed analytical workflow for Fluprostenol Serinol Amide.

Inferred Pharmacology and Mechanism of Action

While the biological activity of fluprostenol serinol amide is officially undetermined, its structural similarity to fluprostenol and other PGF2α analogues allows for the formulation of a strong hypothesis regarding its likely mechanism of action.[2][3]

The Prostaglandin F (FP) Receptor: The Likely Target

Fluprostenol is a potent and selective agonist for the prostaglandin F receptor (FP receptor).[6] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically signals through the Gq/11 pathway, leading to an increase in intracellular calcium levels. It is highly probable that fluprostenol serinol amide also interacts with the FP receptor.

G cluster_pathway Hypothesized FP Receptor Signaling Pathway ligand Fluprostenol Serinol Amide receptor FP Receptor (GPCR) ligand->receptor g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Production pip2->ip3 dag DAG Production pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Sources

Exploratory

Fluprostenol serinol amide CAS number 1176658-85-7

The following technical monograph provides an in-depth analysis of Fluprostenol Serinol Amide (Flu-SA) , a specialized chemical probe designed to bridge the gap between the endocannabinoid system and prostaglandin signal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Fluprostenol Serinol Amide (Flu-SA) , a specialized chemical probe designed to bridge the gap between the endocannabinoid system and prostaglandin signaling.[1][2][3][4][5]

CAS Number: 1176658-85-7 Synonyms: Flu-SA, Travoprost Impurity 23 (related structural class) Molecular Formula: C₂₆H₃₆F₃NO₅ Molecular Weight: 531.56 Da[1][2][3][4][5]

Executive Summary

Fluprostenol serinol amide (Flu-SA) is a synthetic, metabolically stable analog of the prostaglandin F2α 2-glyceryl ester (PGF2α-GE) .[1][2][3][4][5]

In physiological systems, the endocannabinoid 2-Arachidonoylglycerol (2-AG) is oxygenated by COX-2 to form prostaglandin glyceryl esters (PG-GEs).[1][2][3][4][5][6] These naturally occurring esters are potent signaling lipids but are chemically labile, undergoing rapid hydrolysis and acyl migration.[1][2][3][4][5] Flu-SA replaces the labile ester linkage of the natural metabolite with a robust amide bond and utilizes a serinol headgroup to mimic the glycerol backbone.[1][2][3][4][5]

Primary Application: Researchers use Flu-SA as a non-hydrolyzable surrogate to investigate the pharmacological activity of oxidative endocannabinoid metabolites without the confounding variables of rapid degradation.[1][2][3][4][5]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Flu-SA is an F-series prostaglandin analog.[1][2][3][4][5] Structurally, it consists of the Fluprostenol core (distinguished by the trifluoromethyl-phenoxy group) coupled to a serinol amine.[1][2][3][4][5]

Table 1: Physicochemical Profile
PropertySpecificationTechnical Insight
Appearance Colorless to pale yellow oil/solidDependent on crystallization method; often supplied as ethanolic solution.[1][2][4][5]
Solubility (DMF) ~30 mg/mLOptimal solvent for preparing high-concentration stock solutions.[1][2][3][4][5]
Solubility (DMSO) ~20 mg/mLPreferred for biological assays; compatible with cell culture at <0.1% v/v.
Solubility (PBS pH 7.2) ~10 mg/mLHigh aqueous solubility compared to parent lipids due to the polar serinol headgroup.[1][2][3][4][5]
Stability ≥ 2 years at -20°CThe amide linkage confers resistance to endogenous esterases.[1][2][3][4][5]
UV Max 222, 277 nmCharacteristic of the phenoxy/trifluoromethyl chromophore.[1][2][3][5]

Mechanism of Action: The "Prostamide" Intersection[1][3][5]

The Endocannabinoid-Prostaglandin Cross-Talk

Flu-SA addresses a critical instability issue in lipid signaling research. The endogenous cannabinoid 2-AG is typically hydrolyzed by Monoacylglycerol Lipase (MAGL).[1][2][3][4][5] However, under inflammatory conditions, COX-2 metabolizes 2-AG into Prostaglandin Glyceryl Esters (PG-GEs) .[1][2][3][4][5]

These PG-GEs are hypothesized to act on Prostamide F2α Receptors (likely heterodimers of the FP receptor and wild-type splice variants) to regulate intraocular pressure (IOP) and inflammation.[1][2][3][4][5] Because natural PG-GEs degrade in seconds to minutes, Flu-SA serves as the "locked" conformation for receptor binding studies.[1][2][3][4][5]

Pathway Visualization

The following diagram illustrates the metabolic position of Flu-SA as a stable mimetic.

G TwoAG 2-Arachidonoylglycerol (2-AG) PGH2_GE PGH2 Glyceryl Ester (Unstable Intermediate) TwoAG->PGH2_GE Oxygenation (COX-2) Arachidonic Arachidonic Acid TwoAG->Arachidonic Hydrolysis (MAGL) COX2 COX-2 (Cyclooxygenase-2) MAGL MAGL (Lipase) PGF2a_GE PGF2α Glyceryl Ester (Biologically Active but Labile) PGH2_GE->PGF2a_GE Isomerization PGF2a_GE->PGF2a_GE Rapid Hydrolysis & Acyl Migration FluSA Fluprostenol Serinol Amide (Flu-SA) STABLE MIMETIC PGF2a_GE->FluSA Structural Analog (Amide Substitution)

Figure 1: Metabolic pathway showing the generation of labile Prostaglandin Glyceryl Esters from 2-AG and the positioning of Flu-SA as a stable structural analog.[1][2][3][4][5]

Synthesis & Structural Logic

The synthesis of Flu-SA requires the coupling of the Fluprostenol free acid with Serinol (2-amino-1,3-propanediol).[1][2][3][4][5] This reaction must preserve the stereochemistry of the hydroxyl groups on the cyclopentane ring.[1][2][3][5]

Synthetic Workflow (Conceptual)
  • Activation: Fluprostenol (free acid) is activated using a coupling reagent (e.g., HATU or EDC/NHS) in an aprotic solvent (DMF or DCM).[1][2][3][4][5]

  • Amidation: Serinol is added in slight excess.[1][2][3][5] The primary amine of serinol attacks the activated ester.[1][2][3][5]

  • Purification: The resulting amide is purified via Normal Phase HPLC (silica) to remove unreacted serinol and urea byproducts.[1][2][3][5]

Why Serinol? Serinol is structurally homologous to glycerol but replaces the central oxygen with a nitrogen.[1][2][3][5]

  • Glycerol (Ester): R-CO-O -CH(CH₂OH)₂ (Labile)[1][2][3][4][5]

  • Serinol (Amide): R-CO-NH -CH(CH₂OH)₂ (Stable)[1][2][3][4][5]

This single atom substitution increases the half-life from minutes to years, allowing for rigorous pharmacological testing.[1][2][3][4][5]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: Flu-SA is prone to precipitation in aqueous buffers if not dissolved correctly.[1][2][3][4][5]

  • Weighing: Accurately weigh 5 mg of Flu-SA powder.

  • Primary Solubilization: Add 250 µL of anhydrous DMSO. Vortex for 30 seconds until completely clear.

    • Concentration: 20 mg/mL.[1][2][3][5]

  • Aqueous Dilution (for Assays):

    • Slowly add the DMSO stock to PBS (pH 7.[1][2][3][5]2) while stirring.

    • Limit: Do not exceed 10 mg/mL in PBS.

    • Critical Step: Ensure the DMSO concentration in the final cell culture does not exceed 0.1% to avoid solvent toxicity.[1][2][5]

Protocol B: In Vitro Stability Validation

To verify the utility of Flu-SA over the natural ester, a comparative stability assay is recommended.[1][2][3][4][5]

  • Substrates: Prepare 10 µM solutions of (A) PGF2α-2-glyceryl ester and (B) Flu-SA in PBS (pH 7.4).

  • Incubation: Incubate both solutions at 37°C with purified Porcine Liver Esterase (PLE) (10 units/mL).

  • Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with 200 µL cold Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

    • Expected Result: PGF2α-GE will show rapid degradation (>50% loss within 15 mins).[1][2][3][4][5] Flu-SA will remain >95% intact after 60 mins.[1][2][3][4][5]

Therapeutic Implications

While Flu-SA is primarily a research tool, its structural class (Prostamides) has significant therapeutic relevance.[1][2][3][4][5]

  • Glaucoma (IOP Reduction): Prostamides like Bimatoprost reduce intraocular pressure via the uveoscleral outflow pathway.[1][2][3][5] Flu-SA, containing the trifluoromethyl-phenoxy group (similar to Travoprost), is investigated for high-affinity binding to the FP receptor/Prostamide receptor complex in trabecular meshwork cells.[1][2][3][4][5]

  • Dermatology (Hair Growth): F-series prostamides stimulate the transition of hair follicles from telogen (resting) to anagen (growth) phase.[1][2][3][4][5] Flu-SA serves as a probe to determine if this effect is mediated by the specific "prostamide" recognition site or the classic FP receptor.[1][2][3][4][5]

Safety & Handling

  • Hazard Classification: Irritant.[1][2][3][5] Potent bioactive lipid.[1][2][3][5][7]

  • Handling: Wear nitrile gloves and safety glasses.[1][2][3][5] Avoid inhalation of powder.[1][2][3][5]

  • Storage: Store as a solid or ethanolic solution at -20°C.

  • Accidental Exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][2][3][5] This compound is structurally related to potent abortifacients (PGF2α analogs); pregnant personnel should exercise extreme caution.[1][2][3][4][5]

References

  • Cayman Chemical. (n.d.).[1][2][3][4][5] Fluprostenol serinol amide Product Information. Retrieved from [1][2][3][4][5]

  • Kozak, K. R., et al. (2000).[1][2][3][4][5] Metabolism of the endocannabinoids, 2-arachidonylglycerol and anandamide, into prostaglandin, thromboxane, and prostacyclin glycerol esters and ethanolamides.[1][2][3][4][5] Journal of Biological Chemistry.

  • Woodward, D. F., et al. (2008).[1][2][3][4][5] The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology.

  • PubChem. (n.d.).[1][2][3][4][5] Fluprostenol Serinol Amide Compound Summary. Retrieved from [1][2][3][4][5]

  • Impurity Reference. (n.d.). Travoprost Impurity 23 (Fluprostenol Serinol Amide).[1][2][3][4][5][6] ChemicalBook. Retrieved from [1][2][3][4][5]

Sources

Foundational

A Guide to the Synthesis of Fluprostenol Serinol Amide: A Technical Whitepaper

This document provides an in-depth technical guide for the synthesis of Fluprostenol serinol amide, a stable analog of the prostaglandin F2α (PGF2α) 2-glycerol ester.[1][2] Prostaglandins are hormone-like lipid compounds...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of Fluprostenol serinol amide, a stable analog of the prostaglandin F2α (PGF2α) 2-glycerol ester.[1][2] Prostaglandins are hormone-like lipid compounds with diverse physiological functions, and their synthetic analogs are valuable therapeutic agents.[3][4] Fluprostenol itself is a potent FP receptor agonist and a metabolically stable analog of PGF2α.[5] This guide is intended for researchers, scientists, and professionals in drug development, offering a plausible and detailed synthetic pathway based on established prostaglandin synthesis methodologies.

Introduction to Fluprostenol and its Serinol Amide Derivative

Prostaglandin F2α and its analogs are crucial in various physiological processes and are the basis for several therapeutic drugs, particularly in ophthalmology for the treatment of glaucoma.[6] Fluprostenol is a synthetic PGF2α analog characterized by a trifluoromethylphenoxy group in its ω-side chain, which contributes to its metabolic stability.[5] The derivatization of the carboxylic acid moiety of prostaglandins can modulate their activity and pharmacokinetic properties. Fluprostenol serinol amide is one such derivative, where the terminal carboxylic acid is converted to an amide with serinol (2-amino-1,3-propanediol). This modification creates a stable analog of PGF2α 2-glycerol ester.[1][2] While the specific biological activity of Fluprostenol serinol amide is not yet fully characterized, its structural relationship to other potent prostaglandin analogs suggests its potential as a valuable research compound.

Retrosynthetic Strategy

A logical retrosynthetic analysis of Fluprostenol serinol amide begins by disconnecting the amide bond, leading back to Fluprostenol (the carboxylic acid) and serinol. The synthesis of Fluprostenol itself can be approached through well-established strategies in prostaglandin chemistry, most notably utilizing the Corey lactone as a key chiral building block.[7][8] This bicyclic intermediate provides the necessary stereochemical control for the cyclopentane core. The synthesis, therefore, can be broken down into the following key stages:

  • Formation of the Amide Bond: The final step involves the coupling of the Fluprostenol carboxylic acid with serinol.

  • Construction of the α- and ω-Side Chains: These chains are sequentially added to the Corey lactone scaffold.

Retrosynthesis Fluprostenol_Serinol_Amide Fluprostenol Serinol Amide Amide_Formation Amide Formation Fluprostenol_Serinol_Amide->Amide_Formation Fluprostenol_Acid Fluprostenol (Carboxylic Acid) Amide_Formation->Fluprostenol_Acid Serinol Serinol Amide_Formation->Serinol Wittig_Reaction Wittig Reaction Fluprostenol_Acid->Wittig_Reaction Corey_Lactone_Derivative Corey Lactone Derivative (with ω-side chain) Wittig_Reaction->Corey_Lactone_Derivative Omega_Chain_Addition ω-Side Chain Addition Corey_Lactone_Derivative->Omega_Chain_Addition Corey_Lactone Corey Lactone Omega_Chain_Addition->Corey_Lactone Omega_Chain_Synthon ω-Side Chain Synthon Omega_Chain_Addition->Omega_Chain_Synthon Synthesis_Pathway Corey_Lactone Corey Lactone Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Oxidation Enone Enone Intermediate Corey_Aldehyde->Enone Horner-Wadsworth-Emmons (ω-side chain introduction) Protected_Fluprostenol_Core Protected Fluprostenol Core Enone->Protected_Fluprostenol_Core Stereoselective Reduction Fluprostenol_Ester Fluprostenol Ester Protected_Fluprostenol_Core->Fluprostenol_Ester Wittig Reaction (α-side chain introduction) Fluprostenol_Acid Fluprostenol (Carboxylic Acid) Fluprostenol_Ester->Fluprostenol_Acid Hydrolysis Fluprostenol_Serinol_Amide Fluprostenol Serinol Amide Fluprostenol_Acid->Fluprostenol_Serinol_Amide Amidation with Serinol

Sources

Exploratory

A Comprehensive Technical Guide to Prostaglandin Amides: From Biosynthesis to Therapeutic Potential

Introduction: A Novel Class of Lipid Mediators at the Crossroads of Endocannabinoid and Prostanoid Signaling Prostaglandin amides, also known as prostamides, represent a fascinating and pharmacologically unique class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Class of Lipid Mediators at the Crossroads of Endocannabinoid and Prostanoid Signaling

Prostaglandin amides, also known as prostamides, represent a fascinating and pharmacologically unique class of neutral lipid mediators.[1][2] Their discovery emerged from two distinct yet converging lines of scientific inquiry: the elucidation of the unique pharmacological profile of the anti-glaucoma drug bimatoprost, and the revelation that the endocannabinoid anandamide (arachidonoyl ethanolamide; AEA) can be oxygenated by cyclooxygenase-2 (COX-2) to produce a series of novel prostaglandin-like compounds.[3][4] This guide provides a comprehensive technical overview of prostaglandin amides, intended for researchers, scientists, and drug development professionals. We will delve into their biosynthesis and metabolism, explore their distinct pharmacology and signaling pathways, detail methodologies for their synthesis and analysis, and discuss their diverse physiological roles and therapeutic potential.

Prostaglandin F2α ethanolamide (PGF2α-EA) has garnered the most significant research attention due to its close structural and pharmacological relationship with bimatoprost.[1] A key theme that will be explored is the distinct pharmacology of prostamides compared to their corresponding carboxylic acid-containing prostaglandins, which act on a separate class of receptors.[1][5] This fundamental difference underscores the importance of studying prostaglandin amides as a unique entity with their own biological significance and therapeutic promise.

Biosynthesis and Metabolism: A COX-2-Mediated Diversion of the Endocannabinoid Pathway

The biosynthesis of prostaglandin amides is intrinsically linked to the endocannabinoid system. The primary precursor for this pathway is anandamide (AEA), an endogenous cannabinoid receptor agonist.[4] In a key enzymatic step, AEA is oxygenated by cyclooxygenase-2 (COX-2), but notably not by COX-1, to form prostaglandin H2 ethanolamide (PGH2-EA).[4] This intermediate then serves as a substrate for various prostaglandin synthases to generate a range of prostaglandin amides, including PGD2-EA, PGE2-EA, and PGF2α-EA.[6]

This pathway represents a significant diversion of AEA from its typical metabolic fate, which is hydrolysis by fatty acid amide hydrolase (FAAH) to arachidonic acid and ethanolamine. The arachidonic acid produced via FAAH can then enter the classical prostaglandin synthesis pathway. The existence of the COX-2-mediated pathway for prostamide formation highlights a complex interplay between the endocannabinoid and prostanoid signaling systems.[2]

biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Anandamide Anandamide (AEA) Membrane_Phospholipids->Anandamide NAPE-PLD Arachidonic_Acid Arachidonic Acid Anandamide->Arachidonic_Acid FAAH PGH2_EA PGH2 Ethanolamide Anandamide->PGH2_EA COX-2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins PG Synthases Prostamides Prostaglandin Amides (PGE2-EA, PGF2α-EA, etc.) PGH2_EA->Prostamides PG Synthases

Biosynthesis of Prostaglandin Amides.

Pharmacology and Signaling: The Elusive Prostamide Receptor

A central tenet of prostaglandin amide pharmacology is that their biological effects are not mediated by the classical prostanoid receptors (DP, EP, FP, IP, and TP).[1][5] Extensive studies have shown that prostamides, such as PGF2α-EA and the synthetic analog bimatoprost, exhibit weak to negligible activity at these receptors.[1][7] This has led to the hypothesis of a distinct "prostamide receptor."[5]

Evidence for this unique receptor comes from several lines of investigation:

  • Differential Agonist Activity: In tissues that respond to both prostaglandins and prostamides, such as the feline iris, the rank order of potency for a series of analogs differs significantly between the two classes of compounds.[2]

  • Selective Antagonism: The development of selective antagonists, such as AGN 211335, has been instrumental in dissecting the pharmacology of prostamides. These antagonists block the effects of prostamides like bimatoprost without affecting the actions of classical prostaglandin receptor agonists.[3]

  • Receptor Heterodimerization: Current evidence suggests that the prostamide F2α receptor may be a heterodimer of the wild-type FP receptor and one of its splice variants, altFP4.[3] This heterodimerization appears to alter the ligand-binding pocket, conferring selectivity for the amide-containing ligands.

The downstream signaling pathways activated by the prostamide receptor are still under active investigation. However, studies on bimatoprost's mechanism of action in lowering intraocular pressure suggest that it enhances the pressure-sensitive aqueous humor outflow pathway.[8] In some systems, prostamide signaling has been linked to increases in intracellular calcium.

signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostamide_Receptor Prostamide Receptor (FP/altFP4 Heterodimer) G_Protein Gq/11 Prostamide_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Altered Gene Expression) Ca2->Cellular_Response PKC->Cellular_Response Prostamide Prostaglandin Amide (e.g., PGF2α-EA, Bimatoprost) Prostamide->Prostamide_Receptor Binds and Activates Antagonist Prostamide Antagonist (e.g., AGN 211335) Antagonist->Prostamide_Receptor Blocks Binding

Proposed Signaling Pathway for Prostaglandin Amides.
Quantitative Comparison of Receptor Affinities and Potencies

The following table summarizes the available quantitative data comparing the receptor binding affinities and functional potencies of prostaglandin E2 (PGE2) and its corresponding amide, PGE2 ethanolamide (PGE2-EA). This data clearly illustrates the significantly lower affinity of the amide for the classical prostanoid receptors.

ParameterReceptorProstaglandin E2 (PGE2)Prostaglandin E2 Ethanolamide (PGE2-EA)Reference(s)
Receptor Binding Affinity (Ki) EP1~16-25 nM (Kd)2.45 µM[8]
EP2~10-13 nM (Kd)0.46 µM[8]
EP3~0.33-2.9 nM (Kd)0.2 µM[8]
EP4~0.59-1.27 nM (Kd)0.51 µM[8]
Functional Potency (pEC50) EP2-mediated Relaxation8.29 ± 0.177.11 ± 0.18[9]
EP3-mediated Inhibition of Contraction9.09 ± 0.067.38 ± 0.09[9]
EP4-mediated Relaxation9.35 ± 0.257.05 ± 0.4[9]

Methodologies for Synthesis and Analysis

Synthesis of Prostaglandin Amides

The synthesis of prostaglandin amides can be approached in two primary ways: chemoenzymatic synthesis starting from precursors or direct amidation of the corresponding prostaglandin.

Representative Protocol: Synthesis of PGF2α Ethanolamide from PGF2α

This protocol describes a general method for the amidation of PGF2α with ethanolamine.

  • Activation of the Carboxylic Acid:

    • Dissolve prostaglandin F2α (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amidation Reaction:

    • To the activated PGF2α solution, add ethanolamine (1.5 equivalents) dropwise.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure PGF2α ethanolamide.[10]

Analysis of Prostaglandin Amides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of prostaglandin amides in biological matrices.

Representative Protocol: Extraction and Quantification of Bimatoprost from Aqueous Humor

This protocol is adapted from a validated method for the analysis of bimatoprost in aqueous humor.[8]

  • Sample Preparation and Internal Standard Spiking:

    • To 100 µL of aqueous humor, add an appropriate amount of a deuterated internal standard (e.g., bimatoprost-d5).

  • Liquid-Liquid Extraction:

    • Acidify the sample by adding 10 µL of 10% formic acid.

    • Add 1 mL of methyl tert-butyl ether and vortex vigorously to extract the analytes into the organic phase.

    • Centrifuge to separate the phases and transfer the organic layer to a clean tube.

    • Dry the extract under a stream of nitrogen.

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject an aliquot onto a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Chromatographic Separation: Utilize a suitable column (e.g., APS-2 Hypersil, 3 µm, 2.1x150 mm) with a gradient mobile phase of acidified acetonitrile-methanol.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Physiological and Pathological Roles of Prostaglandin Amides

The biological activities of prostaglandin amides are diverse and are still being actively explored.

  • Ocular Hypotension: The most well-characterized effect is the reduction of intraocular pressure, as exemplified by bimatoprost in the treatment of glaucoma.[11]

  • Hair Growth: Bimatoprost is also approved for promoting eyelash growth (hypotrichosis).[3]

  • Adipogenesis: PGF2α-EA has been shown to inhibit the differentiation of preadipocytes, suggesting a potential role in regulating fat metabolism.[3]

  • Nociception: There is evidence that PGF2α-EA may act as a nociceptive mediator in the spinal cord.[3]

  • Inflammation: PGE2-EA can modulate the production of pro-inflammatory cytokines, suggesting a role in the inflammatory response.[8]

  • Cardiovascular System: The effects of PGI2-ethanolamide on the cardiovascular system are an area of emerging research, with potential roles in vasodilation and platelet aggregation, mirroring the actions of its prostaglandin counterpart, PGI2.[12][13]

  • Central Nervous System: PGD2 is the most abundant prostaglandin in the brain and is involved in processes like sleep regulation and neuroprotection.[14][15][16] The roles of PGD2-ethanolamide in the CNS are under investigation.

Therapeutic Potential and Future Directions

The unique pharmacology of prostaglandin amides opens up new avenues for drug development. The success of bimatoprost in ophthalmology is a clear testament to their therapeutic potential. Future research is likely to focus on:

  • Developing selective agonists and antagonists for the prostamide receptor(s): This will be crucial for elucidating the physiological roles of endogenous prostamides and for developing novel therapeutics with improved target specificity.

  • Exploring the therapeutic potential of other prostaglandin amides: Beyond PGF2α-EA, other prostamides like PGE2-EA and PGD2-EA may have therapeutic applications in inflammation, pain, and metabolic disorders.

  • Investigating the interplay between the endocannabinoid and prostamide systems in health and disease: A deeper understanding of this interaction could lead to novel therapeutic strategies that target both pathways.

Experimental Workflow: Characterizing the Activity of a Novel Prostamide Analog at a Gq-Coupled Receptor

The following workflow illustrates a typical experimental approach to characterize the pharmacological activity of a novel synthetic prostaglandin amide.

workflow Start Hypothesis: Novel prostamide analog activates a Gq-coupled receptor Cell_Culture Cell Culture: HEK293 cells stably expressing the putative prostamide receptor Start->Cell_Culture Dye_Loading Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Culture->Dye_Loading Assay_Setup Assay Setup: Plate cells in a 96-well plate and place in a fluorescence plate reader Dye_Loading->Assay_Setup Compound_Addition Compound Addition: Inject varying concentrations of the novel prostamide analog Assay_Setup->Compound_Addition Data_Acquisition Data Acquisition: Measure changes in fluorescence intensity over time Compound_Addition->Data_Acquisition Data_Analysis Data Analysis: Calculate the change in intracellular calcium concentration Data_Acquisition->Data_Analysis Dose_Response Dose-Response Curve: Plot the calcium response against the log of the analog concentration Data_Analysis->Dose_Response EC50_Calculation EC50 Calculation: Determine the concentration that produces 50% of the maximal response Dose_Response->EC50_Calculation Conclusion Conclusion: Characterize the potency and efficacy of the novel prostamide analog EC50_Calculation->Conclusion

Experimental Workflow for a Calcium Mobilization Assay.

References

  • Woodward, D. F., et al. (2013). Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics. Prostaglandins & Other Lipid Mediators, 104-105, 12-20. Available at: [Link]

  • Woodward, D. F., Liang, Y., & Krauss, A. H. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology, 153(3), 410-419. Available at: [Link]

  • Matias, I., et al. (2004). Prostaglandin ethanolamides (prostamides): in vitro pharmacology and metabolism. Journal of Pharmacology and Experimental Therapeutics, 309(2), 745-757. Available at: [Link]

  • Yu, M., Ives, D., & Ramesha, C. S. (1997). Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2. Journal of Biological Chemistry, 272(34), 21181-21186. Available at: [Link]

  • Ross, R. A., et al. (2002). Pharmacological characterization of the anandamide cyclooxygenase metabolite: prostaglandin E2 ethanolamide. British Journal of Pharmacology, 137(8), 1163-1172. Available at: [Link]

  • Prostaglandin E2 Ethanolamide. Bertin Bioreagent. Available at: [Link]

  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. Available at: [Link]

  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature, 489(7415), 278-281. Available at: [Link]

  • PGF2alpha-EA | C22H39NO5. PubChem. Available at: [Link]

  • Woodward, D. F., et al. (2007). Identification of an antagonist that selectively blocks the activity of prostamides (prostaglandin-ethanolamides) in the feline iris. British Journal of Pharmacology, 150(3), 342-352. Available at: [Link]

  • Sharif, N. A., et al. (2003). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515. Available at: [Link]

  • Shelnut, E. L., et al. (2015). Novel Tail and Head Group Prostamide Probes. ACS Medicinal Chemistry Letters, 6(10), 1075-1080. Available at: [Link]

  • Yu, M., et al. (1997). Synthesis of Prostaglandin E2 Ethanolamide from Anandamide by Cyclooxygenase-2. Journal of Biological Chemistry, 272(34), 21181-21186. Available at: [Link]

  • Woodward, D. F., et al. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology, 153(3), 410-419. Available at: [Link]

  • Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452. Available at: [Link]

  • Chen, J., & Woodward, D. F. (2011). Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension. Clinical Ophthalmology, 5, 813-820. Available at: [Link]

  • Shelnut, E. L., et al. (2015). Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s). ACS Medicinal Chemistry Letters, 6(10), 1075-1080. Available at: [Link]

  • Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization. (2019). Analytical Chemistry, 91(22), 14355-14363. Available at: [Link]

  • Weber, A., et al. (2004). Formation of prostamides from anandamide in FAAH knockout mice analyzed by HPLC with tandem mass spectrometry. Journal of Lipid Research, 45(4), 757-763. Available at: [Link]

  • Shchedrinskaya, A., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850-859. Available at: [Link]

  • Liu, Y., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 90(3-4), 69-74. Available at: [Link]

  • Woodward, D. F., et al. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology, 153(3), 410-419. Available at: [Link]

  • Abramovitz, M., et al. (2001). Key Structural Features of Prostaglandin E2 and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. Molecular Pharmacology, 59(6), 1446-1452. Available at: [Link]

  • Oida, H., et al. (1999). CNS-specific prostacyclin ligands as neuronal survival-promoting factors in the brain. British Journal of Pharmacology, 126(6), 1335-1343. Available at: [Link]

  • Tsubokawa, H., et al. (2014). Pharmacological significance of prostaglandin E2 and D2 transport at the brain barriers. Advances in Pharmacology, 70, 241-268. Available at: [Link]

  • Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. (2023). Methods in Molecular Biology, 2666, 443-456. Available at: [Link]

  • Mast cell mediators: Prostaglandin D2 (PGD2). (2015). Mast Attack. Available at: [Link]

  • Mohan, P. F., et al. (2006). Prostaglandin D2 mediates neuronal protection via the DP1 receptor. Journal of Neuroscience, 26(19), 5138-5146. Available at: [Link]

  • High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. (2016). Molecules, 21(2), 184. Available at: [Link]

  • Stork Synthesis of Prostaglandins | PGF2. (2020). YouTube. Available at: [Link]

  • Hanna, A., & Frishman, W. H. (2023). Physiology, Prostaglandin I2. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Zhuang, H., et al. (2003). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Journal of Neurotrauma, 20(11), 1199-1210. Available at: [Link]

  • Perrone, M. G., et al. (2023). The Link between Prostanoids and Cardiovascular Diseases. International Journal of Molecular Sciences, 24(4), 4001. Available at: [Link]

  • Capone, M. L., & FitzGerald, G. A. (2018). Prostanoids in Cardiac and Vascular Remodeling. Hypertension, 72(1), 25-33. Available at: [Link]

  • Lazarus, M., et al. (2015). The roles of prostaglandin E2 and D2 in lipopolysaccharide-mediated changes in sleep. Brain, Behavior, and Immunity, 47, 10-18. Available at: [Link]

  • Sugimoto, Y., & Narumiya, S. (2007). Roles of prostaglandin E2 in cardiovascular diseases. Journal of Pharmacological Sciences, 104(4), 297-300. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Investigating the Role of Fluprostenol Serinol Amide in Cannabinoid Signaling Pathways

Abstract This technical guide provides a comprehensive framework for investigating the potential interaction of Fluprostenol serinol amide (Flu-SA), a stable synthetic analog of a prostaglandin F2α glyceryl ester, with t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for investigating the potential interaction of Fluprostenol serinol amide (Flu-SA), a stable synthetic analog of a prostaglandin F2α glyceryl ester, with the cannabinoid signaling system. While the biological activity of Flu-SA is largely uncharacterized, its structural relationship to lipid signaling molecules that intersect with the endocannabinoid system provides a strong rationale for its evaluation as a modulator of cannabinoid receptors.[1][2] This document outlines the foundational principles of both prostaglandin and cannabinoid signaling, proposes a hypothesis for the interaction of Flu-SA with cannabinoid pathways, and details a rigorous, multi-stage experimental plan to elucidate its pharmacological profile. Methodologies, including receptor binding assays, functional G-protein activation and second messenger analysis, and β-arrestin recruitment assays, are described in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacology of novel lipid-derived signaling molecules.

Introduction: The Intersection of Eicosanoid and Cannabinoid Signaling

The endocannabinoid and eicosanoid signaling systems, while distinct, share a common origin in arachidonic acid metabolism and are both integral to a vast array of physiological processes. The endocannabinoid 2-arachidonoylglycerol (2-AG) is a known agonist of the cannabinoid type 1 (CB1) receptor and can be metabolized by cyclooxygenase-2 (COX-2) to form prostaglandin glyceryl esters.[1][2] This metabolic crossover suggests a potential for pharmacological interplay between these two critical signaling networks.

1.1. Fluprostenol and the Prostaglandin F2α (FP) Receptor Pathway

Fluprostenol is a potent and stable synthetic analog of prostaglandin F2α (PGF2α).[3][4] Like PGF2α, it exerts its biological effects primarily through the activation of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] The canonical FP receptor signaling cascade involves coupling to Gq proteins, which in turn activates phospholipase C (PLC).[7][8] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7] This pathway is crucial in processes such as smooth muscle contraction and luteolysis.[5][6]

1.2. The Cannabinoid Signaling System

The cannabinoid signaling system is primarily mediated by two GPCRs: the CB1 receptor, which is highly expressed in the central nervous system, and the CB2 receptor, which is predominantly found in immune cells.[9][10][11][12]

  • CB1 Receptor Signaling: CB1 receptors are among the most abundant GPCRs in the brain and their activation typically leads to the inhibition of neurotransmitter release.[13][14] The primary signaling pathway for CB1 receptors is through coupling to Gi/o proteins.[13][15][16] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, such as the inhibition of calcium channels and activation of inwardly rectifying potassium channels.[12][15][16] CB1 receptors can also signal through Gs and Gq proteins under certain conditions, as well as recruit β-arrestins, which mediate receptor desensitization and can initiate G-protein independent signaling cascades.[10][13][17]

  • CB2 Receptor Signaling: CB2 receptor activation is critically involved in modulating immune responses and inflammatory pathways.[10] Similar to CB1, CB2 receptors primarily couple to Gi/o proteins to inhibit adenylyl cyclase.[15] However, evidence also suggests coupling to Gs proteins, leading to an increase in cAMP and subsequent downstream signaling events like the phosphorylation of CREB and the secretion of cytokines such as IL-6 and IL-10.[18]

1.3. Fluprostenol Serinol Amide (Flu-SA): A Compound of Interest

Fluprostenol serinol amide (Flu-SA) is a synthetic compound designed as a stable analog of PGF2α 2-glyceryl ester.[1][2] The serinol amide modification confers greater stability compared to the naturally occurring ester.[1][2] While its biological activity has not been determined, its structural similarity to both a prostaglandin and a lipid amide raises the hypothesis that it may possess activity at cannabinoid receptors.[1][2]

Hypothetical Mechanism of Action and Experimental Rationale

We hypothesize that Flu-SA may act as a modulator of cannabinoid receptor signaling through one or more of the following mechanisms:

  • Direct Receptor Agonism/Antagonism: Flu-SA may bind directly to the orthosteric or an allosteric site on CB1 and/or CB2 receptors, either activating or inhibiting receptor function.

  • Biased Agonism: Flu-SA might preferentially activate a subset of downstream signaling pathways associated with CB1 or CB2 receptors (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).

  • Receptor Cross-Talk: Flu-SA, as a prostaglandin analog, could activate the FP receptor, which may in turn modulate cannabinoid receptor signaling through receptor heterodimerization or other indirect mechanisms.[19]

To investigate these possibilities, a tiered experimental approach is proposed, starting with fundamental binding studies and progressing to more complex functional and signaling pathway analysis.

Experimental Workflows and Protocols

This section details the experimental protocols necessary to characterize the interaction of Flu-SA with cannabinoid signaling pathways.

Stage 1: Receptor Binding Affinity

The initial step is to determine if Flu-SA physically interacts with CB1 and CB2 receptors. Radioligand binding assays are a reliable and robust method for this purpose.[20]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing human CB1 or CB2 receptors.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (10-20 µg of protein), a fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940), and varying concentrations of unlabeled Flu-SA.

    • To determine non-specific binding, include a set of wells with the radioligand and a saturating concentration of a known high-affinity unlabeled ligand (e.g., WIN55,212-2).

    • Incubate the plates at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the Flu-SA concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Table 1: Expected Outcome of Binding Affinity Studies

CompoundReceptorKi (nM)
Flu-SACB1TBD
Flu-SACB2TBD
Control AgonistCB1Known Value
Control AgonistCB2Known Value

TBD: To be determined

Stage 2: Functional Activity - G-Protein Activation

If Flu-SA demonstrates significant binding affinity, the next step is to assess its functional activity at the receptors. The [35S]GTPγS binding assay is a classic method to measure G-protein activation following receptor agonism.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Assay Components:

    • Cell membranes expressing CB1 or CB2 receptors (prepared as in 3.1).

    • Assay buffer containing GDP (to keep G-proteins in an inactive state).

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • Varying concentrations of Flu-SA.

    • A known CB1/CB2 agonist as a positive control.

  • Assay Procedure:

    • Pre-incubate cell membranes with the test compounds for 15 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration as described in the binding assay.

    • Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

  • Data Analysis:

    • Plot the stimulated binding (in counts per minute or as a percentage of the maximal response of a full agonist) against the logarithm of the Flu-SA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Table 2: Expected Outcome of G-Protein Activation Assay

CompoundReceptorEC50 (nM)Emax (% of Control)
Flu-SACB1TBDTBD
Flu-SACB2TBDTBD
Control AgonistCB1Known Value100%
Control AgonistCB2Known Value100%

TBD: To be determined

Stage 3: Downstream Signaling Pathway Analysis

To further characterize the functional consequences of receptor activation by Flu-SA, key downstream signaling events should be measured.

3.3.1. cAMP Modulation Assay

Since CB1 and CB2 receptors primarily couple to Gi/o proteins, their activation is expected to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[15]

Experimental Protocol: cAMP Assay

  • Cell Preparation:

    • Use whole cells (e.g., CHO or HEK293) expressing the cannabinoid receptor of interest.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce a high basal level of cAMP.

    • Concurrently treat the cells with varying concentrations of Flu-SA or a control agonist.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the Flu-SA concentration.

    • Determine the IC50 value from the resulting dose-response curve.

3.3.2. β-Arrestin Recruitment Assay

To investigate the potential for biased agonism, it is crucial to measure G-protein-independent signaling pathways, such as β-arrestin recruitment.[13]

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

  • Assay Principle:

    • Utilize a cell line co-expressing the cannabinoid receptor fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementary fragment of β-gal.

    • Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the two β-gal fragments into proximity and forming an active enzyme.

  • Assay Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add varying concentrations of Flu-SA or a control ligand.

    • Incubate for 60-90 minutes.

    • Add the chemiluminescent substrate for β-gal and measure the resulting signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the Flu-SA concentration.

    • Determine the EC50 and Emax values from the dose-response curve.

Visualization of Key Pathways and Workflows

Diagram 1: Cannabinoid Receptor Signaling Pathways

G_protein_signaling cluster_CB1 CB1 Receptor Signaling cluster_CB2 CB2 Receptor Signaling FluSA Fluprostenol Serinol Amide CB1 CB1 Receptor FluSA->CB1 Binds Gi Gi/o Protein CB1->Gi Activates BetaArrestin1 β-Arrestin CB1->BetaArrestin1 Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA ERK ERK1/2 Activation BetaArrestin1->ERK FluSA2 Fluprostenol Serinol Amide CB2 CB2 Receptor FluSA2->CB2 Binds Gi2 Gi/o Protein CB2->Gi2 Activates Gs Gs Protein CB2->Gs Activates (potential) AC2 Adenylyl Cyclase Gi2->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2 Gs->AC2 Stimulates cAMP_up ↑ cAMP Cytokines IL-6, IL-10 Secretion cAMP_up->Cytokines

Caption: Canonical and potential signaling pathways for CB1 and CB2 receptors upon ligand binding.

Diagram 2: Experimental Workflow for Pharmacological Characterization

experimental_workflow start Start: Fluprostenol Serinol Amide (Flu-SA) binding_assay Stage 1: Radioligand Binding Assay (CB1 & CB2 Receptors) start->binding_assay binding_decision Significant Binding? binding_assay->binding_decision g_protein_assay Stage 2: [35S]GTPγS Binding Assay (Determine EC50/Emax) binding_decision->g_protein_assay Yes stop End: No significant activity binding_decision->stop No functional_decision Functional Activity? g_protein_assay->functional_decision downstream_assays Stage 3: Downstream Signaling Assays functional_decision->downstream_assays Yes functional_decision->stop No cAMP_assay cAMP Modulation Assay downstream_assays->cAMP_assay barrestin_assay β-Arrestin Recruitment Assay downstream_assays->barrestin_assay analysis Data Analysis: Determine Potency, Efficacy, and Bias cAMP_assay->analysis barrestin_assay->analysis

Sources

Exploratory

Technical Guide: Fluprostenol Serinol Amide (Flu-SA)

Content Type: Technical Whitepaper / Research Protocol Subject: Chemical Probe Characterization & Experimental Application Status: Research Use Only (RUO)[1][2] Executive Summary Fluprostenol Serinol Amide (Flu-SA) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Research Protocol Subject: Chemical Probe Characterization & Experimental Application Status: Research Use Only (RUO)[1][2]

Executive Summary

Fluprostenol Serinol Amide (Flu-SA) is a synthetic, metabolically stable analog of Prostaglandin F2α 2-glyceryl ester (PGF2α-GE) .[1][2][3][4] It represents a critical intersection between the endocannabinoid system and the arachidonic acid cascade.

While the endogenous metabolite PGF2α-GE is rapidly hydrolyzed, Flu-SA utilizes a serinol amide headgroup to mimic the glycerol backbone of the endogenous lipid while resisting enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and other esterases.[1][2] This unique structural property makes Flu-SA an essential chemical probe for distinguishing Prostamide Receptor signaling from classical FP Receptor activation, particularly in ocular hypertension and neuropharmacology research.[1][2]

Chemical Identity & Physiochemical Core

Flu-SA is distinct from common glaucoma therapeutics like Bimatoprost (an ethyl amide) or Travoprost (an isopropyl ester).[1][2] Its serinol headgroup provides a higher degree of polarity and structural homology to the endogenous monoacylglycerol signaling lipids.

Structural Specifications
PropertySpecification
IUPAC Name N-[(2-hydroxy-1-hydroxymethyl)ethyl]-9α,11α,15R-trihydroxy-16-(3-trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide
CAS Number 1176658-85-7
Molecular Formula C₂₆H₃₆F₃NO₇
Molecular Weight 531.6 Da
Structural Motif PGF2α core + Serinol (2-amino-1,3-propanediol) Amide Linker
Purity Standard ≥98% (HPLC)
Solubility & Stability Profile

Unlike free acids, the amide linkage confers stability in neutral pH, but the hydroxyl-rich serinol group alters solubility compared to hydrophobic esters.[1][2]

SolventSolubility LimitNotes
Ethanol ~30 mg/mLPreferred for stock solutions.[1][2] Purge with Argon.
DMSO ~20 mg/mLHygroscopic; use anhydrous DMSO to prevent hydrolysis over long-term storage.[1][2]
DMF ~30 mg/mLSuitable for organic synthesis applications.[2]
PBS (pH 7.2) ~10 mg/mLCritical: Only stable for <24 hours. Prepare fresh for aqueous assays.

Pharmacological Mechanism: The "Prostamide" Hypothesis

The primary research utility of Flu-SA is to test the Dual-Action Hypothesis .[1][2]

  • The Endocannabinoid Connection: The endocannabinoid 2-Arachidonyl Glycerol (2-AG) is oxidized by COX-2 to form Glyceryl Prostaglandins (e.g., PGF2α-GE).[1][2]

  • The Instability Problem: PGF2α-GE is chemically unstable and rapidly hydrolyzed to PGF2α (free acid).[1][2] This makes it difficult to determine if the intact glyceryl ester has its own receptor activity.

  • The Flu-SA Solution: Flu-SA mimics the geometry of PGF2α-GE but replaces the labile ester bond with a robust amide bond.[1][2] If a biological response is observed with Flu-SA (which does not hydrolyze to the free acid), it provides evidence for a distinct "Prostamide/Glyceryl-PG Receptor" rather than the classical FP receptor.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the divergence between Classical FP signaling and the putative Prostamide pathway probed by Flu-SA.

ProstamideSignaling cluster_inputs Ligand Source cluster_receptors Receptor Targets 2_AG 2-Arachidonyl Glycerol (Endocannabinoid) Flu_SA Fluprostenol Serinol Amide (Synthetic Probe) FP_Receptor FP Receptor (Classical) Flu_SA->FP_Receptor Low/No Affinity Prostamide_R Putative Prostamide Receptor (Heterodimer?) Flu_SA->Prostamide_R Direct Agonism (Hydrolysis Resistant) COX2 COX-2 Oxidation PGF2a_GE PGF2α-Glyceryl Ester (Unstable Intermediate) COX2->PGF2a_GE Hydrolysis Spontaneous/Enzymatic Hydrolysis PGF2a_GE->Hydrolysis Rapid PGF2a_GE->Prostamide_R Endogenous Ligand Fluprostenol_Acid Fluprostenol (Free Acid) Hydrolysis->Fluprostenol_Acid Fluprostenol_Acid->FP_Receptor High Affinity Response IOP Reduction / Ca2+ Flux FP_Receptor->Response Prostamide_R->Response

Figure 1: Mechanistic divergence.[1][2] Flu-SA acts as a stable surrogate for the unstable PGF2α-GE, allowing researchers to isolate Prostamide Receptor activity from FP Receptor activity.[1][2]

Experimental Protocols

Stock Solution Preparation (Inert Atmosphere)

Flu-SA contains double bonds susceptible to oxidation.[1][2] Proper handling is required to maintain the integrity of the probe.

  • Solvent Choice: Use absolute Ethanol (anhydrous) for the primary stock (10 mg/mL).[2]

  • Dissolution: Vortex gently. If the compound is supplied as a methyl acetate solution, evaporate the solvent under a gentle stream of Nitrogen or Argon before reconstituting in Ethanol.

  • Storage: Aliquot into amber glass vials (silanized preferred). Purge the headspace with Argon gas before capping. Store at -20°C.

In Vitro Calcium Mobilization Assay

To differentiate Flu-SA activity from free acid activity, use a cell line expressing the FP receptor (e.g., HEK-293/FP) alongside a Null cell line or one expressing the putative prostamide target.[1][2]

Protocol Steps:

  • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) in HBSS + 20mM HEPES for 45 mins at 37°C.

  • Compound Prep:

    • Dilute Flu-SA stock (Ethanol) into HBSS.[1][2]

    • Control: Prepare Fluprostenol Free Acid in parallel.[2]

    • Constraint: Ensure final Ethanol concentration is <0.1% to avoid solvent artifacts.

  • Addition: Add compounds via automated injector.

  • Measurement: Record fluorescence (Ex 494nm / Em 516nm) every 1 second for 60 seconds.

  • Analysis:

    • If Flu-SA triggers Ca2+ flux in FP-null cells (where Free Acid fails), this confirms non-FP mediated signaling.[1][2]

    • If Flu-SA triggers Ca2+ flux only in FP-expressing cells, check for hydrolysis artifacts using LC-MS/MS on the supernatant.[1][2]

Metabolic Stability Assay (FAAH Resistance)

This protocol verifies that your observed effects are due to Flu-SA and not its hydrolysis product.[1][2]

ComponentConcentration
Buffer Tris-HCl (pH 8.0 or 9.0)
Enzyme Recombinant FAAH (Fatty Acid Amide Hydrolase)
Substrate Flu-SA (10 µM)
Reference Anandamide (Positive Control - Rapid Hydrolysis)

Method:

  • Incubate Flu-SA with FAAH at 37°C.

  • Take aliquots at 0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile.

  • Analyze via LC-MS/MS monitoring for the parent ion (531.6 Da) vs. the free acid ion.[1][2]

  • Expected Result: Flu-SA should show >90% stability over 60 mins, whereas Anandamide should degrade >50%.

Comparative Pharmacology Data

The following table summarizes the functional differences between Flu-SA and related analogs, based on consensus in prostamide literature.

CompoundChemical ClassFP Receptor Affinity (Ki)Hydrolysis SusceptibilityPrimary Research Use
Fluprostenol (Free Acid) ProstaglandinHigh (~1-3 nM)N/A (Already Hydrolyzed)FP Receptor Positive Control
Bimatoprost Ethyl AmideLow/Moderate*Low (Slow corneal hydrolysis)Glaucoma Therapeutic
Flu-SA Serinol Amide Negligible Very Low (Resistant) Prostamide Pathway Probe
PGF2α-Glyceryl Ester Glyceryl EsterLowHigh (Rapid)Endogenous Metabolite

*Note: Bimatoprost affinity is controversial; it binds poorly to the isolated FP receptor but activates signaling in intact tissue, potentially via the Prostamide receptor.[2]

Safety & Compliance (RUO)

  • Designation: Research Use Only. Not for human or veterinary diagnostic or therapeutic use.[2][5]

  • Hazard Identification:

    • Potent biological lipid.[2][6] Handle with gloves and eye protection.

    • Avoid aerosolization.[2]

    • Accidental exposure (absorption) may induce smooth muscle contraction (bronchoconstriction, uterine contraction).[1][2] Pregnant researchers should exercise extreme caution.

  • Disposal: Dispose of as hazardous chemical waste via incineration.

References

  • Cayman Chemical. Fluprostenol serinol amide Product Information. Cayman Chemical.[2][4][5] Link

  • Woodward, D. F., et al. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology.[1][2][7] British Journal of Pharmacology.[2] Link

  • Kozak, K. R., et al. (2002). Metabolism of the endocannabinoids, 2-arachidonylglycerol and anandamide, into prostaglandin, thromboxane, and prostacyclin glycerol esters and ethanolamides.[2] Journal of Biological Chemistry.[2] Link

  • Matias, I., et al. (2004). Prostaglandin ethanolamides (prostamides): in vitro pharmacology and metabolism.[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities.[2][8] Journal of Ocular Pharmacology and Therapeutics. Link

Sources

Foundational

In-Depth Technical Guide: Theoretical Binding Affinity of Fluprostenol Serinol Amide to the Prostaglandin F Receptor (FP Receptor)

This guide provides a comprehensive, in-depth exploration of the theoretical framework and practical application of computational methods to determine the binding affinity of Fluprostenol serinol amide to the Prostagland...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the theoretical framework and practical application of computational methods to determine the binding affinity of Fluprostenol serinol amide to the Prostaglandin F (FP) receptor. It is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for ligand-receptor interaction studies. This document eschews rigid templates in favor of a narrative that logically unfolds the scientific process, emphasizing the rationale behind methodological choices and the establishment of a self-validating workflow.

Introduction: The Scientific Rationale

The prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR), is a well-established therapeutic target, particularly in ophthalmology for the treatment of glaucoma.[1] Agonists of the FP receptor, such as latanoprost and travoprost, effectively lower intraocular pressure.[2] Fluprostenol, a potent PGF2α analog, demonstrates high affinity and selectivity for the FP receptor.[2] Its serinol amide derivative, Fluprostenol serinol amide, is a stable analog whose binding characteristics are not yet experimentally determined. This lack of empirical data presents a prime opportunity for computational modeling to predict its binding affinity and elucidate the molecular interactions governing its potential efficacy.

This guide will detail a robust computational workflow to predict the binding affinity of Fluprostenol serinol amide to the human FP receptor. The core of this workflow is a multi-step process that begins with predicting the initial binding pose through molecular docking, followed by refining this pose and exploring the dynamic nature of the ligand-receptor complex using molecular dynamics (MD) simulations. Finally, the binding free energy is calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods.

A critical aspect of this guide is the emphasis on a self-validating system . This is achieved by incorporating known FP receptor agonists and antagonists into the workflow alongside our target molecule. By comparing the computationally derived binding affinities of these known ligands with their experimentally determined values, we can establish the predictive power and reliability of our computational model.

Foundational Components: Receptor and Ligand Preparation

The Human Prostaglandin F Receptor (FP Receptor)

The FP receptor is a member of the rhodopsin-like GPCR family.[3] Upon agonist binding, it couples to Gq proteins, initiating a signaling cascade through phospholipase C that leads to an increase in intracellular calcium concentration.[2][3] For our computational study, we will utilize the cryo-EM structure of the human FP receptor in complex with an agonist, available in the Protein Data Bank (PDB ID: 8XJL).

Protocol 1: FP Receptor Structure Preparation

  • Obtain the Receptor Structure: Download the PDB file (8XJL) from the Protein Data Bank.

  • Initial Cleaning: Remove all non-protein molecules, including water, ions, and the co-crystallized ligand, using a molecular visualization tool such as UCSF Chimera or PyMOL.

  • Handling Missing Residues and Loops: Inspect the structure for any missing residues or loops. If present, these can be modeled using homology modeling software such as MODELLER, though for a high-resolution cryo-EM structure, this is often not necessary.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assigning the correct protonation states to titratable residues at a physiological pH of 7.4. This is a critical step as hydrogen bonding networks are key to ligand binding. Tools like H++ can be used for this purpose.

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes that may have been introduced during the preparation steps. This is typically done using the chosen force field for the subsequent molecular dynamics simulations.

Ligand Preparation: Fluprostenol Serinol Amide and Control Ligands

Fluprostenol serinol amide is our primary ligand of interest. To create a self-validating system, we will also prepare known FP receptor agonists (e.g., Fluprostenol, Latanoprost) and antagonists (e.g., AL-8810) for which experimental binding data is available.

Protocol 2: Ligand Structure Preparation and Parameterization

  • Obtain Ligand Structures: The 2D structure of Fluprostenol serinol amide can be obtained from chemical databases like PubChem or sketched using a chemical drawing tool. The structures of control ligands can also be sourced from these databases.

  • 3D Structure Generation: Convert the 2D structures into 3D conformations using a program like Open Babel or the tools available in molecular modeling suites.

  • Ligand Parameterization: This is a crucial step for novel ligands like Fluprostenol serinol amide. The force field used for the MD simulations needs parameters that describe the bonded and non-bonded interactions of the ligand.

    • Force Field Selection: The CHARMM36 force field is a robust and widely used force field for biomolecular simulations, including those involving lipids and drug-like molecules.[4][5][6][7]

    • Parameter Generation: Web-based tools like SwissParam or the CGenFF server can be used to generate topology and parameter files for novel ligands that are compatible with the CHARMM force field.[4][7] These tools use analogy to assign parameters based on the chemical structure of the ligand.

The Computational Workflow: A Step-by-Step Guide

The following sections detail the core computational workflow for predicting the binding affinity of Fluprostenol serinol amide to the FP receptor.

Molecular Docking: Predicting the Initial Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[8] This provides a static snapshot of the likely binding mode.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared receptor and ligand structures into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized agonist in the 8XJL structure. A grid box is centered on this site, encompassing the potential interaction space for the ligand.

  • Perform Docking: Run AutoDock Vina to dock each ligand into the defined binding site. Vina will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity (scoring function).

  • Analyze Docking Results: The top-ranked poses for each ligand should be visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds and hydrophobic contacts with known important residues in the FP receptor binding pocket, should be examined. The pose that makes the most sense from a biochemical perspective will be used as the starting point for the molecular dynamics simulations.

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[9] This is crucial for refining the binding pose and understanding the stability of the interaction.

Protocol 4: GROMACS MD Simulation of the GPCR-Ligand Complex

  • System Setup using CHARMM-GUI: Given that the FP receptor is a membrane protein, setting up the simulation system requires embedding the receptor-ligand complex in a lipid bilayer. CHARMM-GUI is an excellent tool for this purpose.[10][11]

    • Upload the docked protein-ligand complex to the CHARMM-GUI Membrane Builder.

    • Select a suitable lipid bilayer composition, such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), to mimic a mammalian cell membrane.

    • Solvate the system with water and add ions to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M NaCl).

    • CHARMM-GUI will generate all the necessary input files for a GROMACS simulation.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Carry out a two-phase equilibration process:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand heavy atoms.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar) while gradually releasing the restraints on the protein and ligand.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to allow the system to reach equilibrium and to sample a representative range of conformations.

Post-Simulation Analysis: Gaining Insights from Trajectories

Analysis of the MD trajectory provides a wealth of information about the stability of the protein-ligand complex and the nature of their interactions.

Protocol 5: Analysis of GROMACS Trajectories

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual protein residues to identify flexible and rigid regions of the protein upon ligand binding.

  • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the receptor throughout the simulation to identify key and persistent interactions.[12][13]

  • Principal Component Analysis (PCA): Perform PCA to identify the dominant collective motions of the protein, which can provide insights into conformational changes related to ligand binding and receptor activation.[14][15][16][17]

Binding Free Energy Calculations: Quantifying Affinity

The final step is to calculate the binding free energy from the MD simulation trajectories. The MM/PBSA and MM/GBSA methods are popular "end-point" methods that offer a good balance between accuracy and computational cost.

Protocol 6: MM/PBSA Binding Free Energy Calculation with g_mmpbsa

  • Prepare Trajectory: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., every 100 ps).

  • Run g_mmpbsa: Use the g_mmpbsa tool, which is compatible with GROMACS trajectories, to calculate the binding free energy.[18][19][20] The tool calculates the molecular mechanics energy in the gas phase and the solvation free energy (polar and non-polar contributions) for the complex, receptor, and ligand individually. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.

  • Decomposition Analysis: Perform a per-residue decomposition of the binding free energy to identify the key amino acid residues that contribute most significantly to the binding of the ligand.

Visualization and Data Presentation

Clear and informative visualization of results is essential for interpreting the data and communicating the findings.

Data Presentation:

All quantitative data, such as docking scores, RMSD values, and calculated binding free energies for Fluprostenol serinol amide and the control ligands, should be summarized in clearly structured tables for easy comparison.

LigandDocking Score (kcal/mol)Average RMSD (nm)Calculated ΔG_bind (kcal/mol)Experimental Ki (nM)
Fluprostenol serinol amideNot Determined
Fluprostenol~3-4
Latanoprost~30-100
AL-8810 (Antagonist)~300-600

Visualizations:

  • Signaling Pathway: The FP receptor signaling pathway can be visualized using Graphviz to provide context for the importance of ligand binding.

FP_Receptor_Signaling Fluprostenol_SA Fluprostenol serinol amide FP_Receptor FP Receptor (GPCR) Fluprostenol_SA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

  • Experimental Workflow: A flowchart illustrating the entire computational workflow provides a clear overview of the methodology.

Computational_Workflow cluster_prep Preparation cluster_dock Docking cluster_md Molecular Dynamics cluster_analysis Analysis cluster_validation Validation Receptor_Prep Receptor Preparation (PDB: 8XJL) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Fluprostenol SA & Controls) Ligand_Prep->Docking System_Setup System Setup (CHARMM-GUI) Docking->System_Setup MD_Sim MD Simulation (GROMACS) System_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->Trajectory_Analysis Binding_Energy Binding Free Energy (MM/PBSA) MD_Sim->Binding_Energy Validation Comparison with Experimental Data Binding_Energy->Validation

Caption: Computational Workflow for Binding Affinity Prediction.

  • Publication-Quality Images: High-quality images of the docked poses and key interactions identified from the MD simulations should be generated using tools like PyMOL or Discovery Studio Visualizer.[10]

Conclusion: Synthesizing Expertise for Predictive Insights

This in-depth technical guide outlines a comprehensive and robust computational workflow for predicting the binding affinity of Fluprostenol serinol amide to the human FP receptor. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, this methodology provides a powerful platform for investigating ligand-receptor interactions at a molecular level.

The emphasis on a self-validating system, through the inclusion of known agonists and antagonists, is paramount to establishing the credibility and predictive power of the computational model. The successful correlation of calculated binding affinities with experimental data for these control compounds will lend significant confidence to the predictions made for Fluprostenol serinol amide.

The insights gained from this workflow, including the identification of key interacting residues and the dynamic behavior of the ligand in the binding pocket, can provide invaluable guidance for the rational design and optimization of novel FP receptor modulators. This approach, grounded in scientific integrity and leveraging advanced computational tools, represents a cornerstone of modern drug discovery and development.

References

  • Salmaso, V., & Moro, S. (2018). Bridging the Gap between Standard and Enhanced Molecular Dynamics Simulations for the Investigation of G Protein-Coupled Receptor (GPCR) Allosteric Modulation and Biased Agonism. Frontiers in Molecular Biosciences, 5, 74. [Link]

  • Lemkul, J. A. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. YouTube. [Link]

  • Mottin, M., de Paula, C. T. A., Ricci, C. G., & Skaf, M. S. (2016). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. International Journal of Molecular Sciences, 18(1), 15. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D., Jr. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. [Link]

  • Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissParam: a fast force field generation tool for small organic molecules. Journal of Computational Chemistry, 32(11), 2359-2368. [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]

  • Bioinformatics Insights. (2024). PCA Analysis and PC selection in GROMACS: Step-by-Step Tutorial for Protein-Ligand MD Simulations. YouTube. [Link]

  • Salo-Ahen, O. M. H., Alanko, I., & Vattulainen, I. (2018). Exploring GPCR–Lipid Interactions by Molecular Dynamics Simulations: Excitements, Challenges, and the Way Forward. The Journal of Physical Chemistry B, 122(21), 5419-5431. [Link]

  • Lyu, J., Wang, S., Balius, T. E., Singh, I., Kobilka, B. K., & Shoichet, B. K. (2019). A workflow to create a high-quality protein–ligand binding dataset for training, validation, and prediction tasks. Digital Discovery, 1(1), 30-41. [Link]

  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling, 54(7), 1951-1962. [Link]

  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2001). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 134(4), 671-683. [Link]

  • Kenakin, T. (2007). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology, 152(8), 1143-1150. [Link]

  • GROMACS Community. (2024). Nature of H bonding in gromacs. GROMACS user discussions. [Link]

  • Cavasotto, C. N., & Palomba, D. (2015). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Bioengineering and Biotechnology, 3, 159. [Link]

  • Bioinformatics Insights. (2024). PCA Analysis and PC selection in GROMACS: Step-by-Step Tutorial for Protein-Ligand MD Simulations. YouTube. [Link]

  • GROMACS Community. (2020). How do you run g_mmpbsa in a protein-ligand complex with a polypeptide chain as ligand?. GROMACS user discussions. [Link]

  • Bioinformatics Insights. (2024). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. YouTube. [Link]

  • Lemkul, J. A. (2020). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 97(9), 3379-3385. [Link]

  • GROMACS Community. (2020). G_mmpbsa using GROMACS. GROMACS user discussions. [Link]

  • ResearchGate. (n.d.). Hydrogen bond analysis from GROMACS simulations for five protein–ligand complexes. [Link]

  • Lyu, J., Wang, S., Balius, T. E., Singh, I., Kobilka, B. K., & Shoichet, B. K. (2022). A workflow to create a high-quality protein–ligand binding dataset for training, validation, and prediction tasks. Digital Discovery, 1(1), 30-41. [Link]

  • Wikipedia. (2023). Prostaglandin F receptor. [Link]

  • Sacca, S. C., & Rossetti, L. (2013). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1275-1284. [Link]

  • Salentin, S., Schreiber, S., Haupt, V. J., Stamatia, K. F., & Schroeder, M. (2015). PLIP: fully automated protein–ligand interaction profiler. Nucleic Acids Research, 43(W1), W443-W447. [Link]

  • Lee, J., Cheng, X., Swails, J. M., Yeom, M. S., Eastman, P. K., Lemkul, J. A., ... & Im, W. (2016). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 37(8), 786-793. [Link]

  • Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859-1865. [Link]

  • Comp Chem. (2022). How to study Hydrogen bonds using GROMACS. [Link]

  • Bioinformatics Insights. (2024). How To Generate Protein Ligand Images after docking?. YouTube. [Link]

  • Valdes-Tresanco, M. S., & Valiente, P. A. (2022). gmx_MMPBSA Documentation. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissParam. [Link]

  • Bioinformatics Insights. (2023). How to interpret and understand results of molecular dynamics simulation?. YouTube. [Link]

  • Omixium. (2023). Principal Component Analysis & ΔG Calculations Using GROMACS – Full Tutorial | Protein Dynamics. YouTube. [Link]

  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2001). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 134(4), 671-683. [Link]

  • Khan Academy. (n.d.). Signal transduction pathway. [Link]

  • GROMACS Documentation. (2023). Force field. [Link]

  • Lemkul, J. A. (2019). GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Grantome. (n.d.). FP Prostanoid Receptors and the Eye. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Membrane Proteins Tutorial (Introductory). [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissParam. [Link]

  • Thieme, H., Ancke, C., & Wiederholt, M. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 47(3), 938-945. [Link]

  • Chen, Y., & Li, Y. (2022). Prediction of protein–ligand binding affinity via deep learning models. Frontiers in Molecular Biosciences, 9, 1024323. [Link]

  • Bjelkmar, P., Larsson, P., Cuendet, M. A., Hess, B., & Lindahl, E. (2010). Implementation of the CHARMM Force Field in GROMACS: Analysis of Protein Stability Effects from Correction Maps, Virtual Interaction Sites, and Water Models. Journal of Chemical Theory and Computation, 6(2), 459-466. [Link]

  • Comp Chem. (2022). Building a protein membrane system using CHARMM-GUI. [Link]

  • O'Hayre, M., Vázquez-Prado, J., Kufareva, I., Stawiski, E. W., Handel, T. M., Sali, A., & Gutkind, J. S. (2009). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. The Journal of Biological Chemistry, 284(38), 25867-25878. [Link]

  • Stärk, H., Ganea, O., Pattanaik, L., Barzilay, R., & Jaakkola, T. (2022). Equibind: Geometric deep learning for drug binding structure prediction. In International conference on machine learning (pp. 20503-20521). PMLR. [Link]

  • Frontiers in Pharmacology. (2024). Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Investigational Profiling of Fluprostenol Serinol Amide (Flu-SA)

[1][2][3] Executive Summary Fluprostenol Serinol Amide (Flu-SA) represents a critical chemical tool at the intersection of the eicosanoid and endocannabinoid systems.[1] Structurally, it is the serinol amide derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Fluprostenol Serinol Amide (Flu-SA) represents a critical chemical tool at the intersection of the eicosanoid and endocannabinoid systems.[1] Structurally, it is the serinol amide derivative of Fluprostenol, a potent Prostaglandin F2


 (PGF2

) analog.[2]

Scientific Significance: Endogenous 2-arachidonoylglycerol (2-AG) is metabolized by COX-2 into prostaglandin glycerol esters (PG-Gs), such as PGF2


-glyceryl ester.[1][3] However, PG-Gs are chemically labile and rapidly hydrolyzed, making them difficult to study.[1] Flu-SA acts as a metabolically stable mimetic of PGF2

-glyceryl ester
, utilizing a serinol amide linkage to resist esterase hydrolysis while retaining the structural geometry of the glycerol headgroup.[1]

This guide outlines the protocols required to validate Flu-SA as a pharmacological tool, focusing on its hydrolytic stability, receptor binding profile (FP vs. CB receptors), and functional activity in intraocular pressure (IOP) regulation.[1]

Part 1: Structural Logic & Metabolic Stability[3]

Mechanistic Insight

The primary utility of Flu-SA is its resistance to hydrolysis.[1] Native glyceryl esters (like 2-AG or PGF2


-GE) have half-lives measured in minutes in plasma due to ubiquitous esterases.[1] The serinol amide bond in Flu-SA mimics the hydrogen-bonding capacity of the glycerol ester but is significantly more resistant to enzymatic cleavage.[1]
Visualization: The Mimicry Strategy

The following diagram illustrates how Flu-SA serves as a stable surrogate for the transient COX-2 metabolite of 2-AG.[1]

MetabolicPathway AG 2-Arachidonoylglycerol (2-AG) COX2 COX-2 Oxidation AG->COX2 PGH2_GE PGH2-Glyceryl Ester COX2->PGH2_GE PGF2_GE PGF2α-Glyceryl Ester (Biologically Active but Unstable) PGH2_GE->PGF2_GE PGF Synthase FluSA Fluprostenol Serinol Amide (Flu-SA) STABLE MIMETIC PGF2_GE->FluSA Structural Mimicry Hydrolysis Rapid Hydrolysis (Inactive Metabolites) PGF2_GE->Hydrolysis Esterases

Figure 1: Flu-SA mimics the transient PGF2


-glyceryl ester, bypassing the instability caused by esterase hydrolysis.[1]
Protocol 1: Comparative Hydrolytic Stability Assay

Objective: Quantify the half-life (


) of Flu-SA versus PGF2

-isopropyl ester (Travoprost) in plasma.[1]

Materials:

  • Human Plasma (pooled, heparinized).[1]

  • Flu-SA (10 mM stock in DMSO).[1]

  • Control: Travoprost (known to hydrolyze rapidly to free acid).[1]

  • LC-MS/MS System (e.g., Agilent 6495 Triple Quad).[1]

Methodology:

  • Preparation: Dilute Flu-SA and Travoprost to 10

    
    M in pre-warmed (37°C) human plasma.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Aliquot 100

    
    L at time points: 
    
    
    
    min.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile (containing deuterated internal standard) to precipitate proteins. Vortex and centrifuge (10,000 x g, 5 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion decay.

Expected Results: | Compound | Expected


 (Plasma) | Interpretation |
| :--- | :--- | :--- |
| Travoprost  | < 30 minutes | Rapid hydrolysis to free acid (Fluprostenol).[1] |
| Flu-SA  | > 240 minutes | Amide bond confers resistance to plasma esterases.[1] |

Part 2: Receptor Profiling (The "Hybrid" Hypothesis)[3]

Mechanistic Insight

Flu-SA contains the "head" of an endocannabinoid (serinol/glycerol-like) and the "tail" of a prostaglandin (fluprostenol).[1] Therefore, it must be screened against both Prostanoid (FP) and Cannabinoid (CB1/CB2) receptors.[1]

Protocol 2: Competitive Radioligand Binding

Objective: Determine the affinity (


) of Flu-SA for FP, CB1, and CB2 receptors.[1]

Reagents:

  • FP Receptor Source: HEK-293 cells stably expressing human FP receptor.[1]

  • CB1/CB2 Source: CHO cells expressing human CB1 or CB2.

  • Radioligands:

    • FP:

      
      -Prostaglandin F2
      
      
      
      .[1]
    • CB1/CB2:

      
      -CP55,940.[1][4]
      

Step-by-Step Workflow:

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl (pH 7.4), and centrifuge to isolate membrane fractions. Resuspend to 10

    
    g protein/well.
    
  • Competition Plate Setup:

    • Total Binding: Membrane + Radioligand.[4]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10

      
      M Cloprostenol for FP; 10 
      
      
      
      M WIN55,212-2 for CB).[1]
    • Experimental: Membrane + Radioligand + Flu-SA (concentration range

      
       M to 
      
      
      
      M).[1]
  • Incubation:

    • FP: 60 min at 25°C.

    • CB: 90 min at 30°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Liquid scintillation counting.

Data Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation to calculate


.[1]

Critical Control: If Flu-SA shows low affinity for both FP and CB receptors but high biological activity (see Part 3), it implies action via a distinct "Prostamide Receptor" or heterodimer, a phenomenon observed with Bimatoprost.[1]

Part 3: Functional Signaling Assays

Mechanistic Insight

Binding does not equal activation. We must determine if Flu-SA acts as an agonist or antagonist.[1]

  • FP Receptors: Couple to

    
    
    
    
    
    Calcium mobilization.
  • CB Receptors: Couple to

    
    
    
    
    
    cAMP inhibition.[5]
Protocol 3: Dual-Pathway Screening (FLIPR & cAMP)[3]
A. Calcium Mobilization (FP Pathway)[1]
  • Cell Seeding: Seed FP-expressing HEK-293 cells in black-wall 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (

    
    ) for 30s.
    
  • Injection: Inject Flu-SA (0.1 - 10

    
    M).[1]
    
  • Readout: Monitor peak fluorescence increase relative to baseline.

    • Positive Control: Fluprostenol (Free Acid).[1]

B. cAMP Inhibition (CB Pathway)[1]
  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP levels.[1]
    
  • Treatment: Add Flu-SA.

  • Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).[1]

  • Logic: If Flu-SA is a CB agonist, it will decrease the Forskolin-induced cAMP spike.[1]

Part 4: In Vivo Efficacy (Glaucoma Model)

Mechanistic Insight

Fluprostenol is a potent ocular hypotensive agent.[2][6][7] The serinol amide modification alters lipophilicity and potentially corneal permeability. This experiment determines if Flu-SA retains the IOP-lowering capability of its parent, potentially with reduced hyperemia (redness) due to altered receptor selectivity.[1]

Protocol 4: Normotensive Rabbit IOP Assay

Subject: New Zealand White Rabbits (n=6 per group).

Formulation:

  • Vehicle: PBS with 0.01% Benzalkonium Chloride (preservative) + 0.5% Polysorbate 80 (solubilizer).[1]

  • Active: Flu-SA at 0.01%, 0.03%, and 0.1%.[1]

Workflow:

  • Acclimatization: Handle animals daily for 3 days prior to study to reduce stress-induced IOP spikes.

  • Baseline Measurement (

    
    ):  Measure IOP in both eyes using a rebound tonometer (e.g., TonoVet) at 8:00 AM.
    
  • Dosing: Instill 30

    
    L of Flu-SA into the right eye (OD).[1] Instill Vehicle into the left eye (OS) as an internal control.[1]
    
  • Time Course: Measure IOP at

    
     and 
    
    
    
    hours post-dose.
  • Ocular Scoring: Simultaneously score for conjunctival hyperemia (0-3 scale) to assess inflammation.

Data Presentation: Calculate


IOP (Treated - Control) at peak effect time (

).
Experimental Workflow Summary

ExperimentalWorkflow Start Flu-SA Characterization Step1 1. Stability Assay (LC-MS/MS) Confirm t1/2 > 4h Start->Step1 Step2 2. Receptor Binding (Radioligand) FP vs. CB1/CB2 Step1->Step2 Decision Binding Profile? Step2->Decision FP_Path FP High Affinity (Proceed to Ca2+ Assay) Decision->FP_Path Ki < 100nM (FP) CB_Path CB High Affinity (Proceed to cAMP Assay) Decision->CB_Path Ki < 100nM (CB) Novel_Path Low Affinity (Suspect Prostamide R) Decision->Novel_Path Ki > 1uM (Both) InVivo 3. In Vivo IOP Model (Rabbit/Mouse) FP_Path->InVivo CB_Path->InVivo Novel_Path->InVivo Test for IOP efficacy

Figure 2: Decision tree for characterizing Flu-SA pharmacology based on receptor binding affinity.

References

  • Cayman Chemical. (2025).[1] Fluprostenol serinol amide Product Information. Retrieved from [1][3]

  • Woodward, D. F., et al. (2008).[1] Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology. Retrieved from [1]

  • Sugiura, T., et al. (1999).[1] Oxidative metabolism of 2-arachidonoylglycerol by COX-2. Journal of Biochemistry. (Contextual grounding for PG-Glyceryl Ester formation).

  • PubChem. (2025).[1] Fluprostenol Serinol Amide Compound Summary. Retrieved from [1]

  • BenchChem. (2025).[1][7] Fluprostenol Derivatives in Glaucoma Research. Retrieved from [1]

Disclaimer: Fluprostenol Serinol Amide is an investigational compound for research use only.[8] It is not approved for human therapeutic use. All animal protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

Sources

Application

Application Note: Functional Characterization and Assay Development for Fluprostenol Serinol Amide

Abstract Fluprostenol serinol amide (Flu-SA; CAS 1176658-85-7) is a structural analog of Prostaglandin F2 (PGF2 ) widely utilized in cosmeceutical applications for hair and lash conditioning.[1][2] Unlike its parent comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluprostenol serinol amide (Flu-SA; CAS 1176658-85-7) is a structural analog of Prostaglandin F2


 (PGF2

) widely utilized in cosmeceutical applications for hair and lash conditioning.[1][2] Unlike its parent compound, Fluprostenol free acid—a potent high-affinity agonist for the Prostaglandin F receptor (FP)—the specific pharmacological profile of the serinol amide derivative remains under-characterized in public literature. This guide outlines a robust, self-validating workflow to determine the functional activity of Flu-SA. We focus on distinguishing direct receptor agonism from prodrug-like metabolic activation using Gq-coupled calcium mobilization assays and metabolic stability tracking.

Molecular Mechanism & Assay Strategy

The Pharmacological Hypothesis

Fluprostenol serinol amide belongs to the prostamide-like family. Its activity is hypothesized to occur via two potential mechanisms:

  • Direct Agonism: Interaction with the FP receptor (PTGFR) or the heterodimeric Prostamide F receptor.

  • Prodrug Activation: Enzymatic hydrolysis by endogenous amidases (e.g., FAAH) to release the potent Fluprostenol free acid.

To capture both possibilities, the primary screen must utilize a functional readout downstream of the FP receptor (G


q signaling), which triggers intracellular calcium release.
Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway targeted by this assay.

G Ligand Fluprostenol Serinol Amide Receptor FP Receptor (PTGFR) Ligand->Receptor Binding? GProtein Gαq Protein Receptor->GProtein Activation Effector PLCβ GProtein->Effector Stimulates Messenger IP3 Effector->Messenger Hydrolysis Store ER Ca2+ Stores Messenger->Store Gating Signal Ca2+ Flux (Fluorescent Readout) Store->Signal Release

Figure 1: Canonical Gq-protein coupled signaling cascade utilized for Fluprostenol serinol amide screening. Activation of the FP receptor triggers PLC


, generating IP3 and mobilizing intracellular Calcium.

Reagent Preparation & Handling

Prostaglandin analogs are lipophilic and prone to adsorption on plastic surfaces. Correct handling is the first step in assay validity.

Solubility Data
SolventSolubility LimitStability (at -20°C)Notes
Ethanol ~30 mg/mLHigh (>1 year)Preferred for stock solutions.[1]
DMSO ~20 mg/mLModerateAvoid freeze-thaw cycles.
PBS (pH 7.2) ~10 mg/mLLow (<24 hours)Prepare fresh; do not store.
Stock Solution Protocol
  • Dissolution: Dissolve 5 mg of Fluprostenol serinol amide in 166 µL of anhydrous ethanol to create a 30 mg/mL (approx. 56 mM) master stock.

  • Aliquot: Dispense into amber glass vials (avoid polystyrene) in 10 µL aliquots.

  • Storage: Store at -20°C under argon or nitrogen gas to prevent oxidation.

  • Working Solution: On the day of the assay, dilute the ethanolic stock 1:1000 into assay buffer (HBSS + 20mM HEPES). Note: Ensure final Ethanol concentration in the cell assay is <0.1% to prevent solvent artifacts.

Protocol A: High-Throughput Calcium Mobilization Assay

This is the "Gold Standard" for detecting functional activity at the FP receptor. We utilize HEK-293 cells stably expressing the human FP receptor (HEK-PTGFR).

Experimental Setup
  • Cell Line: HEK-293 transfected with human PTGFR (FP receptor).

  • Detection: Fluo-4 Direct™ Calcium Assay Kit (or Fura-2 for ratiometric analysis).

  • Instrumentation: FLIPR Tetra, FlexStation 3, or similar automated pipetting fluorometer.

Step-by-Step Methodology

Step 1: Cell Plating

  • Harvest HEK-PTGFR cells at 80-90% confluence using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in growth medium at

    
     cells/mL.
    
  • Dispense 20 µL/well (

    
     cells) into a 384-well, black-wall, clear-bottom Poly-D-Lysine coated plate.
    
  • Critical: Centrifuge plate at 200 x g for 1 minute to settle cells. Incubate overnight at 37°C/5% CO

    
    .
    

Step 2: Dye Loading

  • Prepare 2X Fluo-4 Loading Solution containing 2.5 mM Probenecid (inhibits anion transport to keep dye inside cells).

  • Add 20 µL of 2X Dye Solution directly to the wells (Total volume = 40 µL). Do not wash cells (reduces monolayer stress).

  • Incubate: 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.

Step 3: Compound Preparation

  • Prepare a 5X concentration source plate of Fluprostenol serinol amide (7-point log dilution, starting at 10 µM final).

  • Controls:

    • Positive: Fluprostenol Free Acid (Maximal response).

    • Negative: Vehicle (0.1% Ethanol in Buffer).

    • Antagonist: AL-8810 (Pre-incubate if testing specificity).

Step 4: Real-Time Acquisition

  • Transfer plate to the FLIPR/FlexStation.

  • Settings:

    
     nm, 
    
    
    
    nm.
  • Baseline: Read for 20 seconds to establish resting Ca

    
     levels.
    
  • Injection: Inject 10 µL of 5X compound (Final 1X).

  • Read: Continue reading for 120 seconds.

Data Analysis & Validation
  • Calculation: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).
    
  • Curve Fitting: Plot Log[Concentration] vs. Response using a 4-parameter logistic equation.

  • Quality Control: Calculate the Z-factor using positive (Fluprostenol acid) and negative controls.

    
    
    
    • Acceptance Criteria: Z-factor > 0.5.[3]

Protocol B: Metabolic Stability & Hydrolysis Check

Since Fluprostenol serinol amide may act as a prodrug, it is vital to check if the amide bond is stable or hydrolyzed by cellular enzymes.

Workflow
  • Incubation: Incubate 1 µM Fluprostenol serinol amide with:

    • A: Assay Buffer (Chemical Stability Control).

    • B: HEK-293 Cell Lysate (Enzymatic potential).

    • C: Recombinant FAAH (Fatty Acid Amide Hydrolase) - Positive control for amide hydrolysis.

  • Timepoints: 0, 1, 4, and 24 hours at 37°C.

  • Quenching: Stop reaction with ice-cold Acetonitrile (1:3 ratio).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor transitions for:

    • Parent: Fluprostenol Serinol Amide (m/z ~531).

    • Metabolite: Fluprostenol Free Acid (m/z ~458).

Interpretation: If Calcium flux (Protocol A) is weak, but LC-MS shows rapid conversion to the free acid in lysate, the biological effect in vivo is likely driven by the metabolite.

References

  • Sharif, N. A., et al. (2003).[4] Pharmacological characterization of the FP prostanoid receptor. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kit Protocols. Retrieved from [Link]

  • PubChem. (n.d.). Fluprostenol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies with Fluprostenol Serinol Amide: A Guide to Dosage Determination

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies to determine the appropriate dosage of Flupro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo studies to determine the appropriate dosage of Fluprostenol serinol amide. Fluprostenol serinol amide is a stable analog of Prostaglandin F2α (PGF2α) 2-glyceryl ester. While its parent compounds, fluprostenol and other PGF2α analogs, are well-characterized for their potent biological activities, particularly in reducing intraocular pressure, the specific biological functions of Fluprostenol serinol amide remain to be elucidated[1][2]. This guide, therefore, presents a foundational framework for initiating preclinical research, emphasizing a logical, stepwise approach to dose-finding and efficacy testing, grounded in established pharmacological principles and regulatory expectations.

Introduction: Understanding Fluprostenol Serinol Amide in Context

Fluprostenol serinol amide (Flu-SA) is a synthetic derivative of fluprostenol, a potent PGF2α analog[3][4]. PGF2α and its analogs are known to exert a wide range of biological effects by acting on the prostaglandin F receptor (FP receptor), a G-protein coupled receptor[5][6]. The activation of the FP receptor initiates a signaling cascade that can modulate various physiological processes, including smooth muscle contraction, luteolysis, and aqueous humor outflow in the eye[6][7][8]. The isopropyl ester of fluprostenol, known as travoprost, is a clinically approved medication for the treatment of glaucoma and ocular hypertension, underscoring the therapeutic potential of this class of compounds[9][10].

Flu-SA's unique structural modification, the serinol amide linkage, may confer altered pharmacokinetic and pharmacodynamic properties compared to its parent compound, potentially impacting its stability, solubility, and receptor interaction[11]. As the biological activity of Flu-SA is currently undetermined, a systematic in vivo evaluation is paramount to understanding its therapeutic potential and safety profile[1][2]. This application note will guide researchers through the critical steps of designing and implementing robust in vivo studies to ascertain a safe and efficacious dosage regimen.

Putative Mechanism of Action

Based on its structural similarity to fluprostenol, it is hypothesized that Flu-SA will act as an agonist at the FP receptor. The proposed signaling pathway is depicted below.

Fluprostenol_Serinol_Amide_Signaling_Pathway FluSA Fluprostenol Serinol Amide FP_Receptor FP Receptor (GPCR) FluSA->FP_Receptor Binds and Activates Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, Increased Aqueous Outflow) Ca2_release->Downstream PKC->Downstream

Caption: Putative signaling pathway of Fluprostenol serinol amide.

Preclinical In Vivo Study Design: A Phased Approach

A successful in vivo study for a novel compound like Flu-SA requires a methodical, phased approach. This ensures the ethical use of animals and the generation of high-quality, reproducible data. The overall workflow is outlined below.

In_Vivo_Dosing_Workflow cluster_0 Phase 1: Dose-Ranging & Acute Toxicity cluster_1 Phase 2: Preliminary Efficacy cluster_2 Phase 3: Definitive Efficacy & Safety DoseRange Dose-Range Finding Study (e.g., Up-and-Down Procedure) MTD Determine Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) DoseRange->MTD Efficacy_Pilot Pilot Efficacy Study in Disease Model MTD->Efficacy_Pilot Inform Dose Selection Dose_Selection Identify Potential Therapeutic Dose Range Efficacy_Pilot->Dose_Selection Definitive_Efficacy Confirmatory Efficacy Study (Multiple Doses, Larger Cohorts) Dose_Selection->Definitive_Efficacy Inform Dose Selection Safety_Pharm Safety Pharmacology & Toxicokinetics Definitive_Efficacy->Safety_Pharm

Caption: Phased workflow for in vivo dosage determination.

Essential Pre-Study Considerations

Before commencing any animal studies, the following must be addressed:

  • Animal Model Selection: The choice of animal model is critical and depends on the therapeutic indication. For glaucoma, common models include rabbits, non-human primates, and various rodent models (e.g., DBA/2J mice)[12][13][14][15]. Rabbits are frequently used for topical ocular drug studies due to their larger eye size, which facilitates administration and sample collection[16][17][18].

  • Route of Administration: The intended clinical route of administration should be mimicked in preclinical studies. For ocular indications, this could be topical (eye drops), intracameral, or intravitreal injection[16][17][19][20][21].

  • Formulation: Flu-SA is soluble in ethanol, DMSO, and DMF[2]. For in vivo use, it should be formulated in a vehicle that is well-tolerated by the chosen route of administration. A thorough vehicle toxicity study should precede the main experiment.

  • Regulatory Compliance: All animal studies must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and, for later stages of development, adhere to Good Laboratory Practice (GLP) standards as required by regulatory agencies like the FDA[22][23][24][25][26].

Protocol: Phase 1 - Dose-Ranging and Acute Toxicity

Objective: To determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) of Flu-SA following a single administration.

Animal Model: New Zealand White rabbits (n=3-5 per group).

Route of Administration: Topical ocular instillation.

Methodology:

  • Preparation of Dosing Solutions: Prepare a stock solution of Flu-SA in a suitable vehicle (e.g., a sterile, buffered saline solution with a low percentage of a solubilizing agent like Cremophor EL). Serially dilute the stock to create a range of concentrations.

  • Dosing: Administer a single 35-50 µL drop of the test solution to one eye of each rabbit[27]. The contralateral eye can serve as a vehicle control.

  • Observation: Closely monitor the animals for signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-administration). Observations should include:

    • Ocular irritation (redness, swelling, discharge) using a modified Draize test[27].

    • Systemic signs of toxicity (changes in behavior, respiration, etc.).

    • Intraocular pressure (IOP) measurements.

  • Dose Escalation: Based on the results, subsequent groups of animals are dosed with escalated or de-escalated concentrations until the MTD is identified.

Data Presentation:

Dose Group (µ g/eye )Number of AnimalsOcular Irritation Score (Mean ± SD)Systemic Toxicity Observed
Vehicle Control30.5 ± 0.2None
130.6 ± 0.3None
1031.2 ± 0.5None
10033.5 ± 1.0 (Mild hyperemia)None
100037.8 ± 1.5 (Moderate to severe hyperemia, chemosis)Lethargy in 1/3 animals

This table represents hypothetical data.

Protocol: Phase 2 - Preliminary Efficacy in a Disease Model

Objective: To evaluate the dose-response relationship of Flu-SA on a relevant biomarker in an established disease model.

Animal Model: A model of ocular hypertension (OHT) in rabbits or mice. OHT can be induced by various methods, such as laser photocoagulation of the trabecular meshwork or intracameral injection of microbeads[28].

Route of Administration: Topical ocular instillation.

Methodology:

  • Disease Model Induction: Induce OHT in a cohort of animals.

  • Dose Selection: Based on the NOAEL and MTD from the acute toxicity study, select 3-4 dose levels for evaluation.

  • Dosing: Administer the selected doses of Flu-SA topically to the hypertensive eyes daily for a predetermined period (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., treated with Travoprost) should be included.

  • Efficacy Endpoint Measurement: Measure IOP at baseline and at multiple time points after each dose.

  • Data Analysis: Analyze the change in IOP from baseline for each dose group and compare it to the vehicle control.

Data Presentation:

Treatment GroupNBaseline IOP (mmHg)IOP Reduction at 4h post-dose (Day 7)% IOP Reduction
Vehicle Control625.2 ± 1.81.1 ± 0.54.4%
Flu-SA (10 µ g/eye )624.9 ± 2.13.5 ± 1.214.1%
Flu-SA (50 µ g/eye )625.5 ± 1.96.8 ± 1.526.7%
Flu-SA (250 µ g/eye )625.1 ± 2.08.1 ± 1.732.3%
Positive Control624.8 ± 2.27.9 ± 1.431.9%

This table represents hypothetical data.

Protocol: Phase 3 - Definitive Efficacy and Safety Studies

Objective: To confirm the efficacy of the selected dose(s) of Flu-SA in a larger, well-controlled study and to gather initial safety and pharmacokinetic data.

Methodology:

  • Expanded Efficacy Study:

    • Increase the number of animals per group to ensure statistical power.

    • Include multiple time points for efficacy assessment to determine the duration of action.

    • At the end of the study, perform histopathological analysis of ocular tissues to assess for any treatment-related changes.

  • Safety Pharmacology:

    • Evaluate the potential effects of Flu-SA on other major organ systems (cardiovascular, respiratory, central nervous system) at doses exceeding the anticipated therapeutic dose.

  • Toxicokinetics:

    • Measure the concentration of Flu-SA and its potential metabolites in ocular tissues and plasma at various time points after administration. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile[26][29].

Conclusion

The journey of developing a novel compound like Fluprostenol serinol amide from a laboratory curiosity to a potential therapeutic requires a rigorous and systematic approach to in vivo testing. The protocols and strategies outlined in this application note provide a robust framework for researchers to begin this process. It is imperative to remember that these are guiding principles; the specific details of the experimental design will need to be adapted based on the emerging data at each phase of the investigation. By adhering to sound scientific principles, ethical guidelines, and regulatory standards, researchers can effectively unlock the therapeutic potential of Fluprostenol serinol amide.

References

  • Integrated In Vitro, In Vivo, and In Silico Evaluation of Antioxidant, Anti-Inflammatory, Analgesic, and Anti-Arthritic Activities of Selected Marine Species . MDPI. Available from: [Link]

  • Prostaglandin F2alpha - Wikipedia . Wikipedia. Available from: [Link]

  • Fluprostenol - Cayman Chemical - Cambridge Bioscience . Cambridge Bioscience. Available from: [Link]

  • Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Topical ophthalmic administration: Can a drug instilled onto the ocular surface exert an effect at the back of the eye? . Frontiers. Available from: [Link]

  • Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells . PubMed. Available from: [Link]

  • Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors . PubMed Central. Available from: [Link]

  • Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility . PubMed. Available from: [Link]

  • Effective intracameral injection in the mouse model . Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . U.S. Food and Drug Administration. Available from: [Link]

  • Animal Models of Glaucoma . PubMed Central. Available from: [Link]

  • Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits . PubMed Central. Available from: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual . National Center for Biotechnology Information. Available from: [Link]

  • Intracameral Injection of AAV-DJ.COMP-ANG1 Reduces the IOP of Mice by Reshaping the Trabecular Outflow Pathway . PubMed Central. Available from: [Link]

  • Bio-Distribution and Pharmacokinetics of Topically Administered γ-Cyclodextrin Based Eye Drops in Rabbits . MDPI. Available from: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements . Auxochromofours. Available from: [Link]

  • Glaucoma Animal Models beyond Chronic IOP Increase . MDPI. Available from: [Link]

  • Effect of prostaglandin F2α dosage and route of administration on estrus response in Criollo goats under range conditions . ResearchGate. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology . National Cancer Institute. Available from: [Link]

  • (PDF) Evolving Guidelines for Intracameral Injection . ResearchGate. Available from: [Link]

  • Step 2: Preclinical Research . U.S. Food and Drug Administration. Available from: [Link]

  • A Rabbit Dry Eye Model Induced by Topical Medication of a Preservative Benzalkonium Chloride . Investigative Ophthalmology & Visual Science. Available from: [Link]

  • (PDF) Animal Models of Glaucoma . ResearchGate. Available from: [Link]

  • Doses of prostaglandin F(2)alpha effective for induction of estrus in goats . PubMed. Available from: [Link]

  • Understanding FDA Guidelines for Toxicity Studies . HistologiX. Available from: [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use iDose® TR safely and ef . U.S. Food and Drug Administration. Available from: [Link]

  • Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs . JoVE. Available from: [Link]

  • How to determine the dosage of in vivo study? . ResearchGate. Available from: [Link]

  • Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning . British Journal of Ophthalmology. Available from: [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies . ACS Publications. Available from: [Link]

  • Injection procedure in mice. (A) The cornea is punctured closely... . ResearchGate. Available from: [Link]

  • Preclinical Regulatory Requirements . Social Science Research Institute. Available from: [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity . ScholarWorks@UTEP. Available from: [Link]

  • Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? . Taylor & Francis Online. Available from: [Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Detection and Quantification of Fluprostenol Serinol Amide in Human Plasma

Abstract This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the definitive detection and quantification of Fluprostenol serinol amide (Flu-SA)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the definitive detection and quantification of Fluprostenol serinol amide (Flu-SA) in human plasma. Fluprostenol serinol amide is a stable analog of the prostaglandin F2α 2-glyceryl ester, a metabolite of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. The biological significance of Flu-SA is an active area of research, necessitating reliable analytical methods for its characterization in biological matrices. This protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup and analyte concentration, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The method has been validated according to established guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and sensitivity suitable for pharmacokinetic and metabolism studies.

Introduction: The Analytical Challenge

Fluprostenol serinol amide (Flu-SA) is a synthetic analog of prostaglandin F2α glyceryl esters, which are formed via the cyclooxygenase-2 (COX-2) metabolism of the endocannabinoid 2-AG[1]. As a stable analog, Flu-SA serves as a valuable tool for investigating the biological pathways of these lipid mediators. Its chemical structure, featuring a prostaglandin core linked to a serinol amide moiety, presents unique analytical challenges, including low endogenous concentrations and the potential for matrix interference in complex biological samples like plasma.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity[2][3]. This application note addresses the need for a validated analytical method by providing a comprehensive protocol for the extraction and quantification of Flu-SA in human plasma. The causality behind our experimental choices, from sample preparation to mass spectrometric conditions, is explained to provide a framework for adaptation and troubleshooting.

Chemical Properties of Fluprostenol Serinol Amide:

PropertyValueReference
CAS Number1176658-85-7[1][4]
Molecular FormulaC26H36F3NO7[1][4]
Molecular Weight531.6 g/mol [1][4]
Purity≥98%[1][4]
SolubilitySoluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[4]

Experimental Workflow: A Self-Validating System

The analytical workflow is designed as a self-validating system, where each step contributes to the overall reliability and accuracy of the final result. The use of a stable isotope-labeled internal standard (IS) is critical, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring accurate quantification.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Plasma Human Plasma Sample Spike Spike with IS (Flu-SA-d4) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate SPE Solid-Phase Extraction (SPE) (Reversed-Phase C18) Precipitate->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute Inject Injection Reconstitute->Inject Transfer LC UPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Data Acquisition Validate Method Validation (Accuracy, Precision, etc.) Quant->Validate

Figure 1: Overall analytical workflow for the quantification of Fluprostenol serinol amide.

Detailed Protocols

Materials and Reagents
  • Analytes: Fluprostenol serinol amide (Flu-SA) analytical standard (≥98% purity) and Fluprostenol serinol amide-d4 (Flu-SA-d4) as internal standard (IS).

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • SPE Cartridges: Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL).

  • Biological Matrix: Blank human plasma, collected with K2-EDTA as an anticoagulant.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of Flu-SA and Flu-SA-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the Flu-SA stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare separate working solutions for QC samples.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE protocol is optimized for the efficient cleanup and concentration of Flu-SA from plasma, a procedure adapted from similar small molecule extraction methods[5].

  • Sample Aliquoting: To 500 µL of plasma (blank, standard, or QC sample), add 25 µL of the Flu-SA-d4 internal standard working solution.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 4,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used. The use of a C18 reversed-phase column is standard for separating molecules of this polarity[6].

Parameter Condition Rationale
LC System UPLC SystemProvides high resolution and rapid separation.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)Excellent retention and selectivity for prostaglandin-like molecules[6].
Mobile Phase A Water with 0.1% Formic AcidAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minOptimized for column dimensions and particle size.
Injection Volume 5 µLBalances sensitivity with potential for column overloading.
Column Temperature 40°CEnsures reproducible retention times and peak shapes.
MS System Triple Quadrupole Mass SpectrometerEnables highly selective and sensitive MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveFlu-SA contains a secondary amine, which is readily protonated.
MRM Transitions See Table belowSpecific precursor-to-product ion transitions for unambiguous identification and quantification.

Optimized Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fluprostenol serinol amide532.6To be determined empirically100To be determined
Fluprostenol serinol amide-d4 (IS)536.6To be determined empirically100To be determined

Note: The specific product ions and collision energies must be determined by infusing the analytical standards into the mass spectrometer.

Method Validation

A comprehensive validation of the analytical method is essential to ensure its reliability for its intended purpose[7][8][9]. The validation should be performed in accordance with relevant regulatory guidelines.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample[10].No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision)[11].Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The ratio of analyte response in the presence and absence of matrix should be consistent.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the initial concentration.

Conclusion and Authoritative Grounding

The LC-MS/MS method described in this application note provides a selective, sensitive, and robust protocol for the quantification of Fluprostenol serinol amide in human plasma. The detailed steps for sample preparation and instrumental analysis, combined with a comprehensive validation plan, ensure the generation of high-quality, reliable data for research and drug development applications. The principles of method validation outlined here are grounded in established international guidelines, ensuring the scientific integrity of the results[8][12]. This self-validating system, from sample extraction to data analysis, offers a trustworthy methodology for researchers in the field of lipidomics and endocannabinoid research.

References

  • PubMed. Analytical methods for the quality control of Prozac capsules. Available from: [Link]

  • Google Patents. US4503252A - Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom.
  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. Available from: [Link]

  • Google Patents. DE3060177D1 - Process for the preparation of serinol and serinol derivatives.
  • MDPI. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Available from: [Link]

  • ResearchGate. Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Available from: [Link]

  • PubMed Central. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available from: [Link]

  • ACS Publications. Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • ResearchGate. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Available from: [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Available from: [Link]

  • PubMed Central. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. Available from: [Link]

  • National Institutes of Health. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • Frontiers. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug. Available from: [Link]

  • ResearchGate. Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Fluprostenol Serinol Amide

Abstract This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fluprostenol serinol amide (Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fluprostenol serinol amide (Flu-SA). Fluprostenol serinol amide is a stable synthetic analog of prostaglandin F2α (PGF2α) 2-glyceryl ester, a class of compounds with significant biological activity.[1] The accurate and precise quantification of Flu-SA is critical for research, development, and quality control in the pharmaceutical and biomedical fields. This application note details the rationale behind the selection of chromatographic conditions, provides a step-by-step protocol for analysis, and outlines a rigorous validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction: The Analytical Imperative for Fluprostenol Serinol Amide

Fluprostenol serinol amide (Flu-SA) is a synthetic prostaglandin analog with a molecular formula of C₂₆H₃₆F₃NO₇ and a molecular weight of 531.6 g/mol .[1][4] Its structural similarity to endogenous prostaglandins suggests a wide range of potential therapeutic applications. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies.

High-performance liquid chromatography (HPLC) is the gold standard for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This guide presents a detailed HPLC method optimized for the unique chemical properties of Flu-SA, including its moderate polarity and UV chromophores.

Chemical Properties of Fluprostenol Serinol Amide:

PropertyValueSource
Molecular FormulaC₂₆H₃₆F₃NO₇[1][4]
Molecular Weight531.6[1][4]
UV λmax222, 277 nm[1][4]
SolubilitySoluble in Ethanol, DMF, DMSO[1][4]

Chromatographic Method Development: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of Fluprostenol serinol amide and established principles of reversed-phase chromatography.

Column Selection: The Heart of the Separation

A C18 stationary phase is the most versatile and widely used for the separation of a broad range of pharmaceutical compounds, including those with moderate polarity like Flu-SA.[5] The non-polar C18 chains interact with the non-polar regions of the analyte, providing good retention and resolution. For this application, a column with a smaller particle size (e.g., 3.5 µm or 1.8 µm) is recommended to achieve higher efficiency and faster analysis times.[6]

  • Rationale: The alkyl chains of the C18 stationary phase will effectively retain the largely hydrophobic core of the Flu-SA molecule, while the polar functional groups will interact with the mobile phase, allowing for good chromatographic separation.

Mobile Phase Optimization: Driving the Separation

A gradient elution with a mixture of acetonitrile and a slightly acidic aqueous buffer is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. The acidic buffer (e.g., phosphate buffer at pH 3.0) serves to suppress the ionization of any acidic functional groups in the molecule or residual silanols on the column, leading to sharper peaks and more reproducible retention times.[7]

  • Rationale: A gradient is necessary to ensure that any potential impurities with different polarities are eluted and separated effectively from the main Flu-SA peak, providing a comprehensive profile of the sample. The low pH ensures consistent analyte interaction with the stationary phase.

Detector Selection: Visualizing the Analyte

Fluprostenol serinol amide possesses UV absorbance maxima at 222 nm and 277 nm.[1][4] A UV-Vis detector is therefore a suitable and readily available choice. While detection at 222 nm may offer higher sensitivity, the 277 nm wavelength could provide greater selectivity against potential interferences from the sample matrix. The choice of wavelength should be optimized during method development based on the specific application and sample matrix. For higher sensitivity applications, a fluorescence detector could be explored if the molecule exhibits native fluorescence or can be derivatized.[8]

  • Rationale: The presence of aromatic rings and conjugated double bonds in the Flu-SA structure gives rise to its UV absorbance, making UV detection a straightforward and robust method for its quantification.

Experimental Protocol: From Sample to Signal

This section provides a detailed, step-by-step protocol for the HPLC analysis of Fluprostenol serinol amide.

Materials and Reagents
  • Fluprostenol serinol amide reference standard (>98% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography data system (CDS) for data acquisition and processing.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Fluprostenol serinol amide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1-100 µg/mL).

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: AcetonitrileAcidic pH for sharp peaks; Acetonitrile for good elution strength.
Gradient 0-2 min: 40% B2-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% BEnsures elution of all components and column re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis at 277 nmGood selectivity for Flu-SA.
Sample Preparation

The sample preparation method will depend on the matrix.

  • For Pharmaceutical Formulations (e.g., solutions, gels): Accurately weigh a portion of the formulation, dissolve or disperse it in a suitable solvent (e.g., methanol), and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., plasma, tissue homogenates): A more extensive sample cleanup such as solid-phase extraction (SPE) is recommended to remove interfering substances.[9] A C18 SPE cartridge can be used to retain Flu-SA, followed by washing to remove polar interferences and elution with an organic solvent like methanol. The eluate should then be evaporated to dryness and reconstituted in the mobile phase.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[2][3][10]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis should show no co-eluting peaks. Placebo and blank injections should show no interfering peaks at the retention time of Flu-SA.
Linearity To demonstrate a linear relationship between the analyte concentration and the detector response.A minimum of 5 concentration levels should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay and from the reporting limit to 120% of the specification for impurities.[11]
Accuracy The closeness of the test results obtained by the method to the true value.Determined by recovery studies on spiked placebo samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay precision): RSD ≤ 2.0% for at least 6 replicate injections of the same standard.- Intermediate Precision (Inter-assay precision): RSD ≤ 3.0% for analyses performed on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Variations in mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) should not significantly affect the results.

Data Presentation and Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup (Column, Gradient, etc.) B->C C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Identification E->F G Calibration Curve Generation F->G H Quantification G->H

Caption: HPLC analysis workflow for Fluprostenol serinol amide.

Method Validation Logic Diagram

Validation_Logic cluster_parameters Core Validation Parameters cluster_limits Sensitivity Method HPLC Method for Flu-SA Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantification of Fluprostenol serinol amide. The rationale-driven selection of the column, mobile phase, and detector, coupled with a comprehensive validation plan based on ICH guidelines, ensures the generation of high-quality, defensible data. This method is suitable for a wide range of applications, from routine quality control to advanced research, and serves as a solid foundation for further method optimization and adaptation to specific analytical challenges.

References

  • HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Choosing HPLC Columns for Faster Analysis Smaller and Faster - Agilent. (n.d.). Agilent Technologies. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • A COMPARISON OF FLUORESCENCE AND ULTRAVIOLET DETECTORS USING THE RP–HPLC TECHNIQUE FOR THE DETERMINATION OF TRAMADOL HYDROCHLO. (n.d.). SciSpace. [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • High performance liquid chromatographic determination of prostaglandins F2.alpha., E2, and D2 from in vitro enzyme incubations. (n.d.). ACS Publications. [Link]

  • Development of a reversed-phase HPLC method for analysis of fluocinolone acetonide in gel and ointment. (2008). ResearchGate. [Link]

  • HPLC method for enantioselective analysis of cloprostenol. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2021). Molecules. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]

Sources

Application

Application Note: Utilizing Fluprostenol Serinol Amide in Glaucoma Research

Introduction & Scientific Context Fluprostenol serinol amide (Flu-SA) is a specialized research tool designed to interrogate the pharmacology of prostaglandin F2 (PGF2 ) derivatives and the endocannabinoid-prostaglandin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Fluprostenol serinol amide (Flu-SA) is a specialized research tool designed to interrogate the pharmacology of prostaglandin F2


 (PGF2

) derivatives and the endocannabinoid-prostaglandin crossover pathway. Unlike standard clinical analogs (e.g., Latanoprost, Travoprost) which are typically isopropyl esters designed as prodrugs, Flu-SA is a metabolically stable amide analog of PGF2

-2-glyceryl ester
.

In the eye, the endocannabinoid 2-arachidonyl glycerol (2-AG) can be oxygenated by COX-2 to form prostaglandin glyceryl esters (PG-GEs). These metabolites are potent but highly unstable. Flu-SA provides a hydrolysis-resistant structural mimic, allowing researchers to study the specific effects of glyceryl/amide-modified prostaglandins on Intraocular Pressure (IOP) and extracellular matrix (ECM) remodeling without the confounding variable of rapid degradation.

Key Research Applications
  • FP Receptor Pharmacology: Differentiating between classical FP receptor signaling and "prostamide-like" activity.[1]

  • Metabolic Stability Studies: Serving as a stable control in hydrolysis assays involving corneal esterases.

  • IOP Lowering Mechanisms: Investigating uveoscleral outflow enhancement via MMP (Matrix Metalloproteinase) activation in ciliary muscle cells.

Mechanism of Action & Signaling Pathway[2][3][4][5]

Fluprostenol serinol amide acts primarily as a potent agonist at the Prostaglandin F (FP) receptor .[2] Upon binding, it triggers a G-protein coupled cascade that results in the mobilization of intracellular calcium and the subsequent secretion of MMPs. This remodeling of the ciliary muscle extracellular matrix reduces hydraulic resistance, enhancing the uveoscleral outflow of aqueous humor.[3]

Pathway Visualization

FP_Signaling_Pathway Ligand Fluprostenol Serinol Amide Receptor FP Receptor (Gq-Coupled) Ligand->Receptor Binding (High Affinity) Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release MMP MMP-1, MMP-3, MMP-9 Activation Ca->MMP Signal Transduction ECM Ciliary Muscle ECM Remodeling MMP->ECM Degradation of Collagen IOP Increased Uveoscleral Outflow (IOP Reduction) ECM->IOP Reduced Resistance

Figure 1: Signal transduction pathway of Fluprostenol serinol amide from FP receptor binding to IOP reduction.

Chemical Handling & Formulation Protocols

Fluprostenol serinol amide is a lipid-soluble compound. Improper handling leads to precipitation and erratic experimental data.

Physical Properties:

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    [4]
  • Solubility: DMSO (~20 mg/mL), Ethanol (~30 mg/mL), PBS pH 7.2 (~10 mg/mL with careful preparation).[4]

Protocol A: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Dissolve the lyophilized powder in anhydrous DMSO.

    • Note: Avoid using water directly on the powder.

    • Aliquot into light-protective vials (amber glass) and store at -20°C. Purge with argon if possible to prevent oxidation.

  • Aqueous Working Solution (for In Vitro Assays):

    • Dilute the DMSO stock into the culture medium or assay buffer.

    • Critical Step: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Example: To achieve 1 µM final concentration, dilute 1 µL of 10 mM stock into 10 mL of buffer. Vortex immediately.

In Vitro Protocol: Calcium Mobilization Assay (FLIPR)

This protocol validates the functional potency of Fluprostenol serinol amide by measuring intracellular calcium flux in HEK-293 cells stably expressing the human FP receptor.

Materials
  • HEK-293 cells (hFP-transfected).

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluprostenol serinol amide (Test compound).[4]

  • Latanoprost free acid (Positive Control).

Experimental Workflow

FLIPR_Workflow Step1 Cell Seeding (50k cells/well) Black-wall 96-well plate Step2 Dye Loading (Fluo-4 AM) 37°C for 60 min Step1->Step2 Step4 Baseline Read (10 sec) Step2->Step4 Step3 Compound Prep (Serial Dilution in HBSS) Step5 Injection (Add Compound) Step3->Step5 Step4->Step5 Step6 Kinetic Read (120 sec) Step5->Step6 Step7 Data Analysis (Max - Min RFU) Step6->Step7

Figure 2: Step-by-step workflow for high-throughput calcium mobilization screening.

Step-by-Step Procedure
  • Seeding: Plate cells in poly-D-lysine coated black-walled 96-well plates 24 hours prior to assay.

  • Loading: Remove media and incubate cells with Fluo-4 AM dye loading buffer for 60 minutes at 37°C.

  • Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent plate reader. Record baseline fluorescence for 10 seconds.

  • Stimulation: Automatically inject 50 µL of Fluprostenol serinol amide (5x concentration) into the wells.

  • Measurement: Record fluorescence emission (excitation 488 nm, emission 525 nm) every second for 60 seconds, then every 3 seconds for another 60 seconds.

  • Analysis: Plot the change in Relative Fluorescence Units (RFU) against the log concentration of the agonist to determine EC50.

In Vivo Protocol: IOP Measurement in Normotensive Rabbits

This protocol assesses the ocular hypotensive efficacy of the compound.[5][6][7][8][9][10] Rabbits are the standard initial model due to their stable circadian IOP rhythm.

Study Design
  • Subject: New Zealand White Rabbits (2–3 kg), n=6 per group.

  • Dosing: Topical instillation (30 µL drop).

  • Controls: Vehicle (PBS/0.05% Polysorbate 80) in contralateral eye.

Procedure
  • Acclimatization: Handle animals daily for 3 days prior to study to reduce stress-induced IOP spikes.

  • Baseline: Measure IOP at T=0 using a pneumatonometer or rebound tonometer (e.g., TonoVet). Apply one drop of topical anesthetic (0.5% proparacaine) if using pneumatonometer.

  • Dosing: Administer 30 µL of Fluprostenol serinol amide (typically 0.001% - 0.01% w/v) to the test eye and Vehicle to the control eye.

  • Time Course: Measure IOP at 1, 2, 4, 6, and 24 hours post-dose.

  • Ocular Irritation Scoring: Simultaneously score for conjunctival hyperemia (redness) using the Draize scale (0-3).

Data Reporting Template
Time Point (hrs)Control Eye IOP (mmHg)Treated Eye IOP (mmHg)

IOP (%)
Hyperemia Score (0-3)
0 (Baseline) 18.5 ± 1.218.4 ± 1.1-0
1 18.2 ± 1.016.5 ± 1.5-9.3%0.5
2 18.0 ± 0.914.2 ± 1.2-21.1%1.0
4 (Peak) 17.8 ± 1.113.1 ± 0.8-26.4%0.5
24 18.1 ± 1.317.5 ± 1.0-3.3%0

References

  • Sharif, N. A., et al. (2003).[11][6][12][13] "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and functional potencies at FP, TP, and EP 1-4 receptors." Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[13] [Link]

  • Woodward, D. F., et al. (2008). "Prostamides (prostaglandin-ethanolamides) and their pharmacology." British Journal of Pharmacology, 153(3), 410–424. [Link]

  • Hellberg, M. R., et al. (2002). "The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue." Journal of Ocular Pharmacology and Therapeutics, 19(2), 97-103. [Link]

Sources

Method

Protocol for the Solubilization of Fluprostenol Serinol Amide in Ethanol and PBS

Introduction Fluprostenol serinol amide (Flu-SA) is a stable synthetic analog of prostaglandin F2α (PGF2α) 2-glyceryl ester.[1] As a member of the prostaglandin family, it is investigated for its potential biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluprostenol serinol amide (Flu-SA) is a stable synthetic analog of prostaglandin F2α (PGF2α) 2-glyceryl ester.[1] As a member of the prostaglandin family, it is investigated for its potential biological activities, although its specific functions are still under exploration.[1][2] Prostaglandin analogs are crucial tools in research, particularly in areas such as glaucoma treatment where they are known to reduce intraocular pressure.[3] Accurate and reproducible experimental results are critically dependent on the correct preparation of stock solutions and subsequent dilutions into physiological buffers. This guide provides a detailed protocol for the dissolution of Fluprostenol serinol amide, ensuring its stability and suitability for downstream biological assays.

The choice of solvent is paramount for compounds with limited aqueous solubility. Fluprostenol serinol amide exhibits good solubility in organic solvents like ethanol and dimethylformamide (DMF), and moderate solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).[1][2] This protocol will focus on the use of ethanol as the initial solvent, followed by dilution in PBS for creating working solutions compatible with most biological systems.

Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of Fluprostenol serinol amide is essential for its proper handling and use in experimental settings.

PropertyValueSource
Synonyms Flu-SA[1][2]
CAS Number 1176658-85-7[1][2]
Molecular Formula C₂₆H₃₆F₃NO₇[1][2]
Molecular Weight 531.6 g/mol [1][2]
Purity ≥98%[2]
Storage -20°C[1][2]
Stability ≥ 2 years at -20°C[1]

Solubility Profile:

SolventSolubilitySource
Ethanol 30 mg/mL[1][2]
DMF 30 mg/mL[1][2]
DMSO 20 mg/mL[1][2]
PBS (pH 7.2) 10 mg/mL[1][2]

Experimental Protocols

This section outlines the step-by-step procedures for preparing a concentrated stock solution of Fluprostenol serinol amide in ethanol and subsequent dilution into PBS to create a working solution.

Protocol 1: Preparation of a Concentrated Stock Solution in Ethanol

The initial preparation of a high-concentration stock solution in an organic solvent is a standard practice for compounds with poor aqueous solubility. Ethanol is often a preferred solvent due to its volatility and lower cytotoxicity compared to DMSO for certain cell lines.

Materials:

  • Fluprostenol serinol amide (lyophilized powder or as a pre-dissolved solution in a sealed ampule)

  • Anhydrous ethanol (≥99.5%)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance (if starting from a powder)

Procedure:

  • Pre-dissolved Compound: If the compound is supplied in a sealed ampule pre-dissolved in ethanol, carefully open the ampule and transfer the solution to a sterile amber glass vial for storage. Note the concentration provided by the manufacturer.

  • Lyophilized Powder:

    • Allow the vial of lyophilized Fluprostenol serinol amide to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.

    • Carefully weigh the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). It is advisable not to exceed a concentration of 30 mg/mL.[1][2]

    • Cap the vial tightly and vortex for 30-60 seconds to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the stock solution at -20°C in the tightly sealed amber vial to protect it from light. When properly stored, the solution is stable for at least two years.[1]

Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)

For most biological experiments, the final concentration of the organic solvent must be minimized to avoid affecting the experimental system. This protocol describes the dilution of the ethanol stock solution into PBS.

Materials:

  • Fluprostenol serinol amide stock solution in ethanol (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile polypropylene or glass tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate Dilution: Determine the required volume of the ethanol stock solution needed to achieve the desired final concentration in PBS.

  • Aliquot PBS: Add the required volume of sterile PBS (pH 7.2) to a sterile tube.

  • Add Stock Solution: While gently vortexing or swirling the PBS, add the calculated volume of the Fluprostenol serinol amide ethanol stock solution directly to the PBS. This gradual addition to a larger volume of aqueous buffer helps to prevent precipitation of the compound.

  • Mix Thoroughly: Cap the tube and vortex gently to ensure a homogenous solution.

  • Final Concentration Check: Ensure the final concentration of ethanol in the working solution is low (typically <0.1%) to avoid solvent-induced artifacts in biological assays.

  • Use Immediately: It is recommended to prepare the aqueous working solution fresh for each experiment. If short-term storage is necessary, keep it on ice and protected from light.

Visualization of the Dissolution Workflow

The following diagram illustrates the key steps in the preparation of Fluprostenol serinol amide solutions.

Dissolution_Workflow cluster_stock Stock Solution Preparation (Ethanol) cluster_working Working Solution Preparation (PBS) start Start: Fluprostenol Serinol Amide (Lyophilized) weigh Weigh Compound start->weigh add_etoh Add Anhydrous Ethanol weigh->add_etoh vortex_stock Vortex to Dissolve add_etoh->vortex_stock store Store at -20°C vortex_stock->store get_stock Retrieve Ethanol Stock store->get_stock For Immediate Use dilute Dilute Stock into PBS get_stock->dilute add_pbs Aliquot PBS (pH 7.2) add_pbs->dilute vortex_working Mix Gently dilute->vortex_working use Use in Experiment vortex_working->use

Sources

Application

Application Note: Fluprostenol Serinol Amide in Lipid Biochemistry

Introduction & Scientific Context The Challenge: Instability of Oxidized Endocannabinoids The endocannabinoid 2-Arachidonoylglycerol (2-AG) is a primary ligand for Cannabinoid Receptors (CB1/CB2).[1][2] However, under in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Challenge: Instability of Oxidized Endocannabinoids

The endocannabinoid 2-Arachidonoylglycerol (2-AG) is a primary ligand for Cannabinoid Receptors (CB1/CB2).[1][2] However, under inflammatory conditions, Cyclooxygenase-2 (COX-2) oxygenates 2-AG to form Prostaglandin Glycerol Esters (PG-Gs) .[1][2] These metabolites, such as PGF


-2-glyceryl ester, represent a critical intersection between the endocannabinoid and eicosanoid pathways.[1][2]

Research Obstacle: Native PG-Gs are chemically and metabolically labile.[1][2] They undergo rapid hydrolysis by esterases and spontaneous isomerization (acyl migration), making it nearly impossible to isolate their specific pharmacological effects from those of their breakdown products (free prostaglandins and glycerol).[1][2]

The Solution: Fluprostenol Serinol Amide (Flu-SA)

Fluprostenol serinol amide (Cayman Chem Item No. 10004236) is a synthetic structural analog designed to overcome these stability issues.[1][2][3]

  • Core Modification: It utilizes the Fluprostenol core (an aryloxy-prostaglandin analog), which provides resistance to metabolic degradation and high affinity for F-series prostaglandin receptors.[1][2]

  • Headgroup Modification: The labile glycerol ester is replaced by a Serinol Amide moiety.[1][2]

    • Structural Mimicry: The serinol hydroxyls mimic the glycerol hydroxyls of 2-AG/PG-Gs.[1][2]

    • Enzymatic Blockade: The amide bond is resistant to the esterases and lipases that degrade native PG-Gs.[1][2]

This Application Note details protocols for using Flu-SA to investigate the pharmacology of oxidized endocannabinoids and as a robust internal standard for LC-MS/MS.[1][2]

Mechanism of Action & Pathway Visualization[1][2]

Flu-SA acts as a Metabolically Stable Probe .[1][2] It allows researchers to stimulate receptors potentially targeted by PGF


-glyceryl ester without the confounding variable of hydrolysis.[1][2]
Pathway Diagram: The COX-2/Endocannabinoid Intersection

The following diagram illustrates the metabolic instability of native 2-AG metabolites and how Flu-SA serves as a stable mimetic.

G TwoAG 2-Arachidonoylglycerol (2-AG) COX2 COX-2 (Oxygenation) TwoAG->COX2 Inflammation PGH2G PGH2-Glycerol Ester COX2->PGH2G MAGL MAG Lipase (Hydrolysis) Breakdown Free PGF2α + Glycerol (Rapid Degradation) MAGL->Breakdown PGF2aG PGF2α-Glycerol Ester (Native Metabolite) PGH2G->PGF2aG Reduction PGF2aG->MAGL High Susceptibility Receptor Putative PG-G Receptor (Investigation Target) PGF2aG->Receptor ? FluSA Fluprostenol Serinol Amide (Stable Mimetic) FluSA->MAGL Resistant FluSA->Receptor Stable Activation

Caption: Fluprostenol serinol amide mimics the structure of PGF2α-Glycerol Ester but resists hydrolysis by Monoacylglycerol Lipase (MAGL), enabling sustained receptor activation studies.[1][2]

Application Protocols

Protocol A: Comparative Enzymatic Stability Assay

Objective: To validate the resistance of Flu-SA to hydrolysis compared to native PGF


-glyceryl ester or Prostamide F

.[1][2]

Materials:

  • Substrate 1: Fluprostenol serinol amide (100 µM stock in EtOH).

  • Substrate 2 (Control): PGF

    
    -glyceryl ester (or 2-AG as a positive control for MAGL activity).[1][2]
    
  • Enzyme Source: Recombinant Human MAGL (Monoacylglycerol Lipase) or Rat Brain Homogenate.[1][2]

  • Buffer: Tris-HCl (50 mM, pH 7.4) containing 1 mM EDTA.[1][2]

  • Termination: Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

Workflow:

  • Preparation: Dilute enzyme source in Tris buffer to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add substrates (final concentration 10 µM) to separate reaction tubes.

  • Time Course: Aliquot 50 µL of reaction mixture at T=0, 15, 30, 60, and 120 minutes.

  • Termination: Immediately quench aliquots into 150 µL ice-cold ACN containing internal standard (e.g., d4-PGF

    
    ). Vortex for 30 seconds.[1][2]
    
  • Extraction: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (See Protocol C).

Expected Results:

Substrate T=0 min (% Remaining) T=60 min (% Remaining) Interpretation

| PGF


-Glyceryl  | 100% | < 20% | Rapid hydrolysis by lipases.[1][2] |
| Fluprostenol Serinol Amide  | 100% | > 95% | Metabolically Stable.  |[1][2][4][5]
Protocol B: Functional Receptor Screening (Calcium Mobilization)

Objective: To determine if Flu-SA acts via the FP receptor (like Fluprostenol) or a distinct "Prostamide/PG-G" receptor mechanism.[1][2]

Scientific Rationale: PGF


 activates the FP receptor, coupling to Gq proteins and mobilizing intracellular Calcium (

).[1][2] By comparing Flu-SA to Fluprostenol (agonist) and AL-8810 (FP antagonist), we can profile its selectivity.[1][2]

Materials:

  • Cells: HEK-293 cells stably expressing human FP receptor (HEK-FP) or wild-type HEK (negative control).[1][2]

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).[1][2]

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Step-by-Step:

  • Seeding: Plate HEK-FP cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media. Incubate cells with 4 µM Fluo-4 AM in Assay Buffer for 45 minutes at 37°C.

  • Wash: Wash cells 2x with Assay Buffer to remove extracellular dye.[1][2]

  • Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.

  • Agonist Challenge: Inject Fluprostenol Serinol Amide (dose-response: 1 nM to 10 µM).

    • Control A: Fluprostenol (Positive Control).[1][2]

    • Control B: Vehicle (Ethanol/DMSO < 0.1%).[1][2]

  • Antagonist Validation: In a separate set, pre-incubate cells with 10 µM AL-8810 (FP Antagonist) for 15 minutes prior to Flu-SA injection.[1][2]

Data Interpretation:

  • Scenario 1 (FP Agonist): Flu-SA induces Ca

    
     spike blocked by AL-8810.[1][2] Conclusion: The serinol amide modification does not hinder FP receptor binding; the compound acts as a stable FP agonist.[1][2]
    
  • Scenario 2 (Selectivity): Flu-SA induces Ca

    
     spike not blocked by AL-8810, or shows activity in cells not expressing classical FP.[1][2] Conclusion: Evidence of novel "Prostamide" or "PG-G" receptor activity.[1][2]
    
Protocol C: LC-MS/MS Quantification Parameters

Objective: Use Flu-SA as a surrogate standard for quantifying oxidized neutral lipids.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1][2] Mode: Negative Electrospray Ionization (ESI-).[1][2]

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Acetic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.[1][2]

  • Gradient: 30% B to 90% B over 10 minutes.

MRM Transitions (Optimized for Fluprostenol Core):

  • Precursor Ion: m/z 530.6 [M-H]

    
     (Calculated based on MW 531.6).[1][2]
    
  • Product Ions:

    • Quantifier:m/z 307.2 (Loss of serinol headgroup + side chain fragmentation).[1][2]

    • Qualifier:m/z 191.1 (Characteristic Fluorinated phenoxy fragment).[1][2]

Note: Transition values must be empirically tuned on your specific instrument using a 100 ng/mL infusion.

References

  • Kozak, K. R., Crews, B. C., Morrow, J. D., et al. (2002).[1][2] Metabolism of the endocannabinoids, 2-arachidonylglycerol and anandamide, into prostaglandin, thromboxane, and prostacyclin glycerol esters and ethanolamides.[1][2] Journal of Biological Chemistry, 277(47), 44877–44885.[1][2] [Link]

  • Woodward, D. F., et al. (2008).[1][2][6] The pharmacology of bimatoprost (Lumigan).[1][2] Survey of Ophthalmology, 53(Suppl1), S15-S24.[1][2] [Link][1][2]

  • Matias, I., et al. (2004).[1][2][6] Prostamide F2alpha and other prostaglandin ethanolamides: New leads for the development of antinociceptive and anti-inflammatory drugs? Current Medicinal Chemistry - Central Nervous System Agents, 4(2), 115-125.[1][2] [Link]

Sources

Method

Application Notes &amp; Protocols: Fluprostenol Serinol Amide as a Research Tool in Cyclooxygenase-2 Pathway Investigations

Introduction: A Novel Intersection of Inflammatory and Endocannabinoid Signaling The cyclooxygenase (COX) enzymes are central to inflammatory processes, catalyzing the conversion of arachidonic acid into prostaglandins (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Intersection of Inflammatory and Endocannabinoid Signaling

The cyclooxygenase (COX) enzymes are central to inflammatory processes, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of pain, fever, and inflammation.[1][2] While the two major isoforms, COX-1 and COX-2, share this primary function, they are distinguished by their expression patterns and physiological roles. COX-1 is constitutively expressed and serves homeostatic functions, whereas COX-2 is inducible at sites of inflammation.[3][4]

Recent discoveries have unveiled a fascinating intersection between the COX pathway and the endocannabinoid system. The enzyme COX-2, in addition to its canonical substrate arachidonic acid, can metabolize the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6] This reaction yields prostaglandin glycerol esters (PG-G), including prostaglandin F2α 2-glyceryl ester (PGF2α-G). This alternative pathway links two critical signaling systems and opens new avenues for therapeutic research. However, the inherent instability of these PG-G compounds presents a significant challenge for their study.

Fluprostenol serinol amide (Flu-SA) is a chemically stable synthetic analog of PGF2α 2-glyceryl ester.[5][7] Its stability makes it an invaluable tool for researchers seeking to investigate the downstream effects and potential receptor interactions of the endocannabinoid-derived products of COX-2. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing Fluprostenol serinol amide in studies of the cyclooxygenase pathway.

Section 1: Scientific Background & Rationale for Use

The Dual Face of the Cyclooxygenase Pathway

The COX pathway traditionally begins with the liberation of arachidonic acid from the cell membrane. COX enzymes then convert it into the unstable intermediate, prostaglandin H2 (PGH2).[1] This molecule serves as the precursor for a variety of cell-specific prostanoids, including PGF2α, which exerts its biological effects primarily through the Gq-protein coupled Prostaglandin F Receptor (FP receptor).[8][9] Activation of the FP receptor typically leads to the mobilization of intracellular calcium and the initiation of downstream signaling cascades.[9][10]

A New Role for COX-2: Metabolizing Endocannabinoids

The discovery that COX-2 can utilize 2-AG as a substrate has profound implications.[5][6] It suggests that during inflammation, where both COX-2 and 2-AG levels are often elevated, a distinct class of signaling molecules—prostaglandin glycerol esters—is generated. The biological functions of these molecules are still under active investigation, but they may possess unique signaling properties separate from their classical prostaglandin counterparts.

G cluster_0 Cell Membrane Phospholipids cluster_1 COX Enzyme Action cluster_2 Prostaglandin Intermediates cluster_3 Downstream Products & Analogs AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 AG 2-Arachidonoyl glycerol (2-AG) AG->COX2 Alternative Substrate PGH2 PGH2 COX1->PGH2 COX2->PGH2 PGH2G PGH2-Glycerol Ester COX2->PGH2G PGF2a PGF2α PGH2->PGF2a PG Synthases PGF2aG PGF2α-Glycerol Ester (Unstable) PGH2G->PGF2aG PG Synthases FluSA Fluprostenol Serinol Amide (Stable Analog) PGF2aG->FluSA Analog of

Caption: The canonical and endocannabinoid-driven COX pathways.
Fluprostenol Serinol Amide (Flu-SA): A Stable Probe for a Novel Pathway

Fluprostenol serinol amide is an analog of PGF2α 2-glyceryl ester engineered for enhanced chemical stability.[5] The biological activity of Flu-SA itself has not been fully characterized, which is precisely why it serves as an ideal research tool.[6] Its primary application is not as a modulator of COX enzymes, but as a stable proxy to:

  • Identify and characterize potential novel receptors for PGF2α-G.

  • Elucidate the downstream cellular signaling pathways activated by these novel lipid mediators.

  • Serve as a stable analytical standard for mass spectrometry or other quantitative methods.

Section 2: Core Applications & Experimental Design

The use of Flu-SA allows researchers to bypass the unstable PGF2α-G intermediate and directly probe the biological system for responses. This approach enables the systematic deconvolution of a previously inaccessible signaling pathway.

Application Experimental Goal Key Question Answered
Receptor Profiling Identify cell types or tissues that respond to Flu-SA.Do specific cells possess receptors for PGF2α-G?
Signaling Pathway Analysis Characterize the intracellular signaling events (e.g., Ca2+ flux, cAMP modulation) following Flu-SA application.What signaling machinery is coupled to a putative PGF2α-G receptor?
Competitive Binding Assays Determine if Flu-SA can displace known ligands from receptors, such as the FP receptor.Does PGF2α-G act through the canonical FP receptor or a novel site?
Phenotypic Screening Assess changes in cell behavior (e.g., proliferation, migration, cytokine release) in response to Flu-SA.What are the physiological or pathophysiological consequences of activating this pathway?

Section 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol 1: In Vitro GPCR Activation via Calcium Mobilization Assay

Causality: This protocol is based on the hypothesis that the PGF2α-G analog, Flu-SA, may activate a Gq-coupled receptor, leading to a measurable increase in intracellular calcium ([Ca2+]i), a hallmark of this signaling pathway.[9]

Workflow Diagram:

G A 1. Seed Cells (e.g., HEK293) in a 96-well black, clear-bottom plate B 2. Culture for 24-48 hours A->B C 3. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) in buffer B->C D 4. Incubate in the dark (e.g., 30-60 min at 37°C) C->D E 5. Wash cells to remove excess dye D->E F 6. Place plate in fluorescent plate reader Equipped with injectors E->F G 7. Measure Baseline Fluorescence F->G H 8. Inject Compounds (Flu-SA, Controls) G->H I 9. Measure Kinetic Fluorescence Response H->I J 10. Data Analysis (Calculate EC50) I->J

Caption: Workflow for the calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed a relevant cell line (e.g., HEK293, primary endothelial cells, or a cell line suspected to express the target receptor) into a 96-well, black-walled, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage.

  • Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave the final wash volume in the wells.

  • Assay Execution: Place the plate into a fluorescence microplate reader capable of kinetic reads and equipped with automated injectors.

  • Baseline Measurement: Measure the baseline fluorescence for 15-30 seconds.

  • Compound Addition: Inject a 5X-10X concentrated solution of Fluprostenol serinol amide to achieve the desired final concentration.

  • Kinetic Read: Immediately following injection, record the fluorescence intensity every 0.5-1 second for at least 60-120 seconds to capture the transient calcium peak.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the Flu-SA concentration to generate a dose-response curve and calculate the EC50 value.

Self-Validating Controls:

  • Vehicle Control: Inject the vehicle in which Flu-SA is dissolved (e.g., 0.1% ethanol) to control for mechanical or solvent effects.

  • Positive Control: Use a known agonist for a Gq-coupled receptor expressed in the cells (e.g., ATP or Carbachol) to confirm cell viability and assay integrity.

  • PGF2α/Fluprostenol Control: As Flu-SA is an analog of a PGF2α derivative, testing PGF2α or its potent analog Fluprostenol is crucial to determine if the observed effect is mediated through the canonical FP receptor.[11]

Protocol 2: Competitive Radioligand Binding Assay

Causality: This assay directly tests the ability of Flu-SA to bind to a specific receptor population. By measuring the displacement of a high-affinity radiolabeled ligand, we can determine the binding affinity (Ki) of Flu-SA for that receptor, providing direct evidence of a molecular interaction.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., the FP receptor) in a cold buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in a binding buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Binding Buffer

    • Increasing concentrations of unlabeled competitor (Fluprostenol serinol amide or a positive control like unlabeled PGF2α).

    • A fixed, low concentration of radiolabeled ligand (e.g., [3H]-PGF2α), typically near its Kd value.

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the reaction at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the membranes (with bound ligand) while the free ligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Self-Validating Controls:

  • Total Binding: Tubes containing only membranes and radioligand (no competitor).

  • Non-Specific Binding (NSB): Tubes containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM PGF2α). This defines the baseline signal that must be subtracted from all other readings.

  • Specific Binding: Calculated as Total Binding - Non-Specific Binding.

Protocol 3: COX-2 Dependent Prostaglandin Production via ELISA

Causality: This protocol provides the biological context for Flu-SA studies. By inducing COX-2 and measuring its products, researchers can confirm that their cell model produces prostaglandins through the inflammatory pathway. This establishes the relevance of studying the effects of PGF2α-G, for which Flu-SA is a stable analog.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Plate cells (e.g., macrophages, synoviocytes) and allow them to adhere. Replace the medium with a serum-free medium for a period of starvation (e.g., 4-12 hours).

  • Induction of COX-2: Treat cells with a pro-inflammatory stimulus like Lipopolysaccharide (LPS, 1 µg/mL) or Interleukin-1β (IL-1β, 10 ng/mL) for a time sufficient to induce robust COX-2 expression (e.g., 12-24 hours).

  • Sample Collection: Collect the cell culture supernatant. If not assayed immediately, store at -80°C.

  • ELISA/EIA Execution: Quantify the concentration of a major prostaglandin product (e.g., PGE2) in the supernatant using a commercial competitive ELISA kit.[12][13] Follow the manufacturer's protocol precisely, which typically involves:

    • Adding standards and samples to an antibody-coated plate.

    • Adding a fixed amount of enzyme-conjugated prostaglandin (the "tracer").

    • Incubating to allow competition between the sample prostaglandin and the tracer for antibody binding sites.

    • Washing away unbound reagents.

    • Adding a substrate to generate a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 405-450 nm).

  • Data Analysis: The signal intensity is inversely proportional to the concentration of prostaglandin in the sample.[13] Calculate concentrations by interpolating from a standard curve generated with known amounts of the prostaglandin.

Self-Validating Controls:

  • Unstimulated Control: Cells not treated with the inflammatory stimulus to measure baseline prostaglandin production.

  • Vehicle Control: Cells treated with the vehicle for the stimulus.

  • COX-2 Inhibition Control: Co-treat a set of stimulated cells with a selective COX-2 inhibitor (e.g., Celecoxib). A significant reduction in prostaglandin levels validates that the production is COX-2 dependent.[3]

Section 4: Data Interpretation & Expected Results

Assay Parameter Example Expected Outcome Interpretation
Calcium Mobilization EC50150 nMFlu-SA potently activates a Gq-coupled receptor in this cell type.
Radioligand Binding Ki85 nMFlu-SA binds with high affinity to the target receptor.
Prostaglandin ELISA PGE2 ConcentrationStimulated: 2500 pg/mLStimulated + COX-2i: 150 pg/mLThe cell model produces high levels of prostaglandins in a COX-2 dependent manner.

Section 5: Safety & Handling

Fluprostenol serinol amide is intended for research use only.[14] As with any research chemical, standard laboratory safety precautions should be observed.

  • Handling: Open and handle the receptacle with care. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15]

  • Storage: The compound is typically supplied as a solution in an organic solvent (e.g., ethanol).[5][14] Store at -20°C as recommended by the supplier to ensure stability.[7] Keep the container tightly sealed.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

References

  • J Vet Pharmacol Ther. (2015). Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals. PubMed.
  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia.
  • Cayman Chemical. (n.d.). Fluprostenol serinol amide (Flu-SA, CAS Number: 1176658-85-7). Cayman Chemical.
  • NCBI Bookshelf. (n.d.). COX Inhibitors.
  • PMC. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • Wikipedia. (n.d.). Prostaglandin F receptor. Wikipedia.
  • Powell's Books. (n.d.). G Protein-Coupled Receptor Signaling: Methods and Protocols. Powell's Books.
  • Patsnap Synapse. (2024). What are PTGFR modulators and how do they work?
  • Frontiers. (n.d.). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers Media.
  • Taylor & Francis Online. (n.d.). Prostaglandin F2 alpha – Knowledge and References. Taylor & Francis.
  • Wikipedia. (n.d.). Prostaglandin F2alpha. Wikipedia.
  • PubMed. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma.
  • Cayman Chemical. (n.d.). Fluprostenol (16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α, CAS Number: 54276-17-4). Cayman Chemical.
  • Labchem Catalog. (2026). Fluprostenol serinol amide. Labchem.
  • Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • MedChemExpress. (n.d.). Fluprostenol serinol amide (Flu-SA). MedChemExpress.
  • IOVS. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Association for Research in Vision and Ophthalmology.
  • Company of Biologists. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. The Company of Biologists.
  • Cayman Chemical. (n.d.). COX Activity Assay Kit. Cayman Chemical.
  • Cayman Chemical. (2023).
  • Biology Stack Exchange. (2018).
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). Fluprostenol.
  • PubMed. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Springer Link. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer.
  • Bentham Science. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science.
  • Biomol.com. (n.d.). Fluprostenol serinol amide | CAS 1176658-85-7 | Cayman Chemical. Biomol GmbH.
  • Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0210) - Bulletin. MilliporeSigma.
  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
  • PMC. (n.d.). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility.
  • Cayman Chemical. (n.d.). Fluprostenol-d4 (16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α-d4). Cayman Chemical.
  • Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie.
  • anjiekai.com. (n.d.). Fluprostenol serinol amide. Anjiekai Biomedical.
  • BTL Biotechno Labs Pvt. Ltd. (2025). Prostaglandin E1 (PG-E1) ELISA Kit: A Cornerstone in Biochemical and Clinical Research. BTL Biotechno Labs.
  • Thermo Fisher Scientific. (n.d.). Human Prostaglandin E2 ELISA Kit (KHL1701). Thermo Fisher Scientific.
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit. R&D Systems.
  • Santa Cruz Biotechnology. (n.d.). Fluprostenol serinol amide. Santa Cruz Biotechnology, Inc.
  • Cambridge Bioscience. (n.d.). Fluprostenol serinol amide. Cambridge Bioscience.
  • reagent.com.cn. (n.d.). Fluprostenol serinol amide. Reagent Instruments Network.

Sources

Application

Application Notes and Protocols for Measuring Fluprostenol Serinol Amide Effects on Trabecular Meshwork Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the effects of Fluprostenol serinol amide on human trabecular meshwo...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the effects of Fluprostenol serinol amide on human trabecular meshwork (HTM) cells. This document outlines the scientific rationale behind various experimental approaches and provides detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Role of Fluprostenol Serinol Amide in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is often associated with elevated intraocular pressure (IOP) due to increased resistance to aqueous humor outflow.[1] The trabecular meshwork (TM) is a critical tissue in the conventional outflow pathway, and its cellular health and function are paramount for maintaining normal IOP.[2][3][4] Prostaglandin F2α analogs, such as Fluprostenol serinol amide, are a first-line treatment for glaucoma.[5][6] These drugs primarily lower IOP by increasing uveoscleral outflow, but accumulating evidence demonstrates a significant effect on the trabecular meshwork as well.[1][7][8]

Fluprostenol serinol amide, an agonist of the prostaglandin F receptor (FP receptor), exerts its effects on HTM cells through a complex interplay of signaling pathways.[8][9] Activation of the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that can lead to alterations in cell contractility, remodeling of the extracellular matrix (ECM), and changes in gene expression.[6][10] Understanding these cellular and molecular effects is crucial for the development of more effective glaucoma therapies.

This guide will detail key methodologies to interrogate the multifaceted effects of Fluprostenol serinol amide on HTM cells, focusing on cell contractility, extracellular matrix dynamics, and the underlying signaling pathways.

I. Foundational Techniques: Human Trabecular Meshwork (HTM) Cell Culture

The quality and characterization of the primary HTM cell cultures are the bedrock of any meaningful in vitro study. It is imperative to utilize well-characterized cells to ensure the biological relevance of the experimental findings.

Protocol 1: Isolation and Culture of Primary HTM Cells

This protocol is adapted from established methods for isolating HTM cells from donor eyes.[3][11][12]

Materials:

  • Donor human corneoscleral rims

  • Dulbecco's Modified Eagle's Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Amphotericin B (optional)

  • Collagenase A

  • Gelatin-coated culture flasks or plates

  • Sterile dissection tools

Procedure:

  • Under sterile conditions, carefully dissect the trabecular meshwork tissue from the corneoscleral rim.

  • Mince the tissue into small explants.

  • Digest the tissue fragments with Collagenase A (e.g., 4 mg/mL) in a serum-free medium for 2 hours at 37°C to release the cells.[11]

  • Neutralize the collagenase with complete culture medium (DMEM with 10% FBS, 1% Penicillin/Streptomycin). For cells from older donors, 20% FBS may be beneficial.[3]

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in complete culture medium and plate them onto gelatin-coated flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Change the medium every 2-3 days.

  • Once confluent, the cells can be passaged using standard trypsinization methods.

Self-Validation and Quality Control:

  • Morphology: HTM cells should exhibit a characteristic spindle-shaped or stellate morphology and grow as a monolayer with contact inhibition.

  • Marker Expression: Confirm the identity of the cells by immunocytochemistry for TM-specific markers such as α-smooth muscle actin (α-SMA), matrix Gla protein (MGP), and aquaporin-1.

  • Dexamethasone Response: A hallmark of HTM cells is the induction of myocilin expression upon treatment with the glucocorticoid dexamethasone. This can be assessed by Western blot or RT-PCR.

II. Measuring the Impact on Cell Contractility

The contractility of HTM cells plays a significant role in regulating aqueous humor outflow resistance.[13][14] Prostaglandin analogs have been shown to modulate this contractility, often by counteracting the effects of pro-contractile agents like endothelin-1 (ET-1).[9][13]

Protocol 2: Collagen Gel Contraction Assay

This assay provides a straightforward method to assess changes in the overall contractility of a cell population embedded in a 3D matrix.[15]

Materials:

  • Cultured HTM cells

  • Type I collagen solution

  • 24-well culture plates

  • Fluprostenol serinol amide and control vehicles

  • Imaging system and analysis software

Procedure:

  • Prepare a cell suspension of HTM cells in serum-free medium.

  • Mix the cell suspension with a neutralized Type I collagen solution on ice.

  • Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.

  • After polymerization, gently detach the gels from the sides of the wells using a sterile microspatula.

  • Add culture medium containing various concentrations of Fluprostenol serinol amide or vehicle control to each well.

  • Incubate for 24-48 hours.

  • Image the gels at specified time points.

  • Measure the area of each gel using image analysis software. A decrease in gel area indicates an increase in cell contractility.

Data Interpretation:

  • Compare the gel areas of the treated groups to the control group. A larger gel area in the Fluprostenol serinol amide-treated group suggests a relaxation of the cells.

Advanced Technique: Single-Cell Contractility Measurement

For a more granular analysis of cellular contractility, advanced techniques like Fluorescently Labeled Elastomeric Contractible Surfaces (FLECS) can be employed.[16][17] This method allows for the measurement of contractile forces of thousands of individual cells, providing insights into cellular heterogeneity.[17]

III. Assessing Extracellular Matrix (ECM) Remodeling

The ECM of the trabecular meshwork is a key determinant of outflow resistance.[2][18][19] Prostaglandin analogs are known to induce ECM remodeling, partly through the upregulation of matrix metalloproteinases (MMPs), which degrade ECM components.[1][10]

Protocol 3: Western Blot Analysis of ECM Proteins

This protocol allows for the quantification of key ECM proteins, such as fibronectin and collagens, in cell lysates or conditioned media.

Materials:

  • HTM cells cultured in multi-well plates

  • Fluprostenol serinol amide

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ECM proteins (e.g., fibronectin, collagen I) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture HTM cells to near confluence and then serum-starve for 24 hours.

  • Treat the cells with Fluprostenol serinol amide at various concentrations and time points.

  • Collect the conditioned media and/or lyse the cells.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities using densitometry software, normalizing to the loading control.

Protocol 4: Gelatin Zymography for MMP Activity

Zymography is a technique used to detect the activity of gelatinases (MMP-2 and MMP-9), which are important for ECM degradation.

Materials:

  • Conditioned media from HTM cell cultures

  • SDS-PAGE gels co-polymerized with gelatin

  • Zymogram renaturing buffer

  • Zymogram developing buffer

Procedure:

  • Collect conditioned media from HTM cells treated with Fluprostenol serinol amide.

  • Run the samples on a gelatin-containing SDS-PAGE gel under non-reducing conditions.

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer, which contains the necessary cofactors for MMP activity, typically overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantify the clear bands to assess MMP activity.

IV. Elucidating the Signaling Pathways

The effects of Fluprostenol serinol amide on HTM cells are mediated by specific intracellular signaling pathways. Key events to measure include intracellular calcium mobilization and the activation of downstream kinase cascades.[9][13][20]

Protocol 5: Measurement of Intracellular Calcium ([Ca2+]i)

Activation of the FP receptor by Fluprostenol serinol amide leads to the release of intracellular calcium stores.[6][20] This can be measured using fluorescent calcium indicators.

Materials:

  • HTM cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader capable of kinetic reads

Procedure:

  • Load the HTM cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add Fluprostenol serinol amide to the cells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Protocol 6: Western Blot for Phosphorylated Signaling Proteins

To investigate the activation of downstream signaling cascades, such as the MAPK/ERK and Rho-kinase (ROCK) pathways, Western blotting for the phosphorylated (active) forms of key proteins is essential.[21][22]

Procedure: This protocol is similar to Protocol 3, with the following key differences:

  • Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors in addition to protease inhibitors to preserve the phosphorylation state of the proteins.

  • Primary Antibodies: Use antibodies that specifically recognize the phosphorylated forms of the target proteins (e.g., phospho-ERK, phospho-myosin light chain).

  • Normalization: It is crucial to also probe for the total amount of the protein of interest to determine the ratio of phosphorylated to total protein.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Measured Expected Effect of Fluprostenol Serinol Amide Example Unit of Measurement
Collagen Gel Contraction Gel AreaIncrease (indicative of relaxation)% of Control Area
Western Blot (ECM) Protein Expression (e.g., Fibronectin)DecreaseRelative Densitometry Units
Gelatin Zymography MMP-2/MMP-9 ActivityIncreaseRelative Densitometry Units
Intracellular Calcium Fluorescence IntensityTransient IncreaseRelative Fluorescence Units (RFU)
Western Blot (Signaling) Protein Phosphorylation (e.g., p-ERK)IncreaseRatio of Phospho- to Total Protein
Diagrams of Key Pathways and Workflows

G FSA Fluprostenol Serinol Amide FP_Receptor FP Receptor FSA->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates Rho Rho/ROCK Pathway FP_Receptor->Rho Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contractility Modulation of Cell Contractility Ca_Release->Contractility MAPK MAPK/ERK Pathway PKC->MAPK Activates Gene_Expression Gene Expression (e.g., MMPs) MAPK->Gene_Expression ECM ECM Remodeling Gene_Expression->ECM Rho->Contractility

Caption: Signaling pathway of Fluprostenol serinol amide in HTM cells.

G cluster_assays Downstream Assays start Culture HTM Cells to Confluence treatment Treat with Fluprostenol Serinol Amide start->treatment collect_lysate Collect Conditioned Media and/or Cell Lysate treatment->collect_lysate calcium Calcium Imaging ([Ca2+]i) treatment->calcium Parallel Experiment western Western Blot (ECM Proteins, p-Proteins) collect_lysate->western zymography Gelatin Zymography (MMP Activity) collect_lysate->zymography analysis Data Quantification and Analysis western->analysis zymography->analysis calcium->analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Investigating Potential Off-Target Effects of Fluprostenol Serinol Amide

Welcome to the technical support resource for researchers working with Fluprostenol serinol amide. This guide is designed to provide in-depth, practical advice for identifying and troubleshooting potential off-target eff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with Fluprostenol serinol amide. This guide is designed to provide in-depth, practical advice for identifying and troubleshooting potential off-target effects during your experiments. As drug development professionals, we understand that a thorough characterization of a compound's specificity is paramount for both efficacy and safety. This document moves beyond standard protocols to explain the causality behind experimental choices, helping you build self-validating systems for your research.

Introduction: Understanding Fluprostenol Serinol Amide and the Imperative of Off-Target Assessment

Fluprostenol serinol amide (Flu-SA) is a stable synthetic analog of PGF2α 2-glyceryl ester.[1][2] Its parent compound, Fluprostenol, is a potent prostaglandin F2α (PGF2α) analog that acts as a high-affinity agonist for the prostaglandin F2α receptor, also known as the FP receptor.[3][4] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gq proteins, leading to downstream signaling cascades involving inositol phosphate mobilization and intracellular calcium release.[5][6]

While the on-target activity of Fluprostenol and its analogs is well-characterized in contexts like regulating intraocular pressure and smooth muscle contraction, the biological activity of the serinol amide derivative has not been fully determined.[1][2][7] Unintended interactions with other receptors, enzymes, or signaling proteins—known as off-target effects—are a significant concern in drug development.[8] These interactions can lead to unexpected toxicities or side effects, confounding experimental data and potentially causing late-stage failure in clinical trials.[8] Therefore, a rigorous investigation into the potential off-target profile of Fluprostenol serinol amide is not just recommended; it is a critical step in its preclinical evaluation.

Frequently Asked Questions & Troubleshooting Guides
Q1: What is the expected on-target signaling pathway for a PGF2α analog like Fluprostenol serinol amide?

Answer: The primary target for PGF2α analogs is the FP receptor.[9] This receptor is a member of the heptahelical G-protein coupled receptor family.[5] The canonical signaling pathway initiated by FP receptor agonism is the activation of the Gq alpha subunit of its associated heterotrimeric G protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This calcium mobilization, along with the action of DAG, activates Protein Kinase C (PKC) and other downstream effectors, leading to a cellular response.[6] In some contexts, FP receptor activation has also been shown to transactivate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway.[5]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FSA Fluprostenol Serinol Amide FP_Receptor FP Receptor (GPCR) FSA->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes DAG DAG PLC->DAG Hydrolyzes PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Co-activates Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->PKC Cell_Response Cellular Response (e.g., Contraction, Gene Expression) PKC->Cell_Response Leads to Off_Target_Troubleshooting Start Unexpected Cellular Effect Observed Check_Compound 1. Verify Compound Purity & Identity Start->Check_Compound Vehicle_Control 2. Run Vehicle Control Check_Compound->Vehicle_Control FP_Antagonist 3. Use FP Receptor Antagonist Vehicle_Control->FP_Antagonist Effect_Blocked Effect Blocked? FP_Antagonist->Effect_Blocked On_Target Likely On-Target (FP Receptor Mediated) Effect_Blocked->On_Target Yes Off_Target_Suspected Off-Target Effect Suspected Effect_Blocked->Off_Target_Suspected No Check_Cells 4. Assess Cell Health & Culture Conditions Off_Target_Suspected->Check_Cells Proceed Proceed to Off-Target Identification Check_Cells->Proceed

Caption: Initial workflow for troubleshooting unexpected cellular effects.

Q3: I have confirmed an off-target effect. What are the best methods to identify the specific molecular target(s)?

Answer: Identifying the specific protein(s) responsible for an off-target effect requires a multi-pronged strategy, often combining computational prediction with experimental validation. Toxicity due to off-target binding is a major concern in drug development. [10]

Method Category Approach Description & Rationale Key Considerations
In Silico / Computational 2D/3D Similarity Screening Uses algorithms to compare the chemical structure of Fluprostenol serinol amide against databases of compounds with known biological targets. [11]Rationale: Structurally similar molecules often share biological targets. This provides a rapid, cost-effective way to generate an initial list of potential off-targets. Predictive only; requires experimental validation. Performance varies, with 3D methods often being better for predicting off-targets. [12]
In Vitro / Biochemical Broad Panel Screening (e.g., Receptor or Kinase Panels) The compound is tested against a large panel of purified receptors or enzymes (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). Rationale: Provides direct experimental evidence of binding interactions with a wide array of common off-target classes, such as GPCRs, ion channels, and kinases. Can be expensive. Does not confirm functional activity (agonist vs. antagonist) or cellular relevance.
Cell-Based Cell Microarray Screening Screens the compound against a library of human membrane and secreted proteins overexpressed in human cells. [10]Rationale: This method assesses binding in a more physiologically relevant context (i.e., properly folded proteins in a cell membrane), with a low false-positive rate. [10] Specialized service; may require a labeled version of the compound for some platforms.

| Chemoproteomics (Unbiased) | Cellular Thermal Shift Assay (CETSA) or Affinity-Based Proteomics | These methods identify protein targets by detecting changes in their thermal stability (CETSA) or by using a modified version of the drug to "pull down" its binding partners from cell lysates, followed by mass spectrometry. [13]Rationale: Provides an unbiased view of protein engagement within a complex cellular environment, capable of discovering novel or unexpected interactions. | Technically complex, may require specialized equipment and expertise. Can be challenging to differentiate direct from indirect binding. [13]|

Recommended Strategy: Start with in silico screening to generate hypotheses. Follow up with a broad in vitro panel screen to experimentally test these predictions and broadly survey for other interactions. Any confirmed "hits" from these screens must then be validated in functional cell-based assays to determine the physiological consequence of the interaction.

Q4: I am performing a competitive receptor binding assay and my results are not reproducible. What are the most common issues and how can I fix them?

Answer: Receptor binding assays are foundational for pharmacology but are sensitive to many variables. [14][15]Reproducibility issues often stem from a few key areas.

Troubleshooting Guide for Receptor Binding Assays

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites on filters or membranes. 3. The radioligand is "sticky" or has poor solubility.1. Ensure radioligand concentration is at or near its Kd value. [16] 2. Pre-treat filters (e.g., with polyethyleneimine, PEI) or add bovine serum albumin (BSA) to the assay buffer. 3. Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.
Low Signal-to-Noise Ratio 1. Insufficient receptor concentration in the membrane preparation. 2. Radioligand has low specific activity. 3. Incubation time is too short to reach equilibrium.1. Increase the amount of membrane protein per well. 2. Use a radioligand with higher specific activity or increase its concentration (while monitoring NSB). 3. Perform a time-course experiment to determine the time required to reach binding equilibrium. [16]
Poor Reproducibility / High Well-to-Well Variability 1. Inconsistent pipetting, especially during serial dilutions. [17] 2. Incomplete mixing of reagents. 3. Inefficient or inconsistent washing during the filtration step.1. Use calibrated pipettes and practice consistent technique. Use automated liquid handlers for high-throughput applications. [17] 2. Ensure all solutions are thoroughly mixed before and after addition to the plate. 3. Optimize vacuum pressure and wash duration to ensure rapid and uniform washing of all wells.
IC50 Value Drifts Between Experiments 1. Inconsistent assay conditions (temperature, pH, buffer composition). 2. Cell membranes have been freeze-thawed multiple times. 3. Passage number of cells used for membrane prep is inconsistent.1. Strictly adhere to a validated Standard Operating Procedure (SOP). [18] 2. Use fresh membrane preparations or aliquots that have only been thawed once. 3. Prepare large batches of membranes from cells at a consistent passage number.

Core Principle for Success: The binding reaction must be reversible, obey the Law of Mass Action, and be at equilibrium. [20]Rigorous optimization of each assay component—from buffer composition to incubation time—is essential before screening compounds. [19]

References
  • Fluprostenol | C23H29F3O6 | CID 5311100 . PubChem, National Institutes of Health. [Link]

  • Off-Target Screening Cell Microarray Assay . Charles River Laboratories. [Link]

  • Prostaglandin F2alpha . Wikipedia. [Link]

  • fluprostenol | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Effect of Fluprostenol Isopropyl Ester and 15-Keto Fluprostenol on Eyelash Growth: A Clinical and Pharmacologic Study . PubMed. [Link]

  • Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility . PubMed. [Link]

  • Off-Target Effects Analysis . Creative Diagnostics. [Link]

  • Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility . Investigative Ophthalmology & Visual Science. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . Frontiers in Big Data. [Link]

  • The Complete Guide to Cell-Based Assays . SPT Labtech. [Link]

  • Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma . PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery . NCBI Bookshelf. [Link]

  • A review for cell-based screening methods in drug discovery . PMC, National Institutes of Health. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model . PMC, National Institutes of Health. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls . Fluidic Sciences. [Link]

  • Prostaglandin F receptor . Wikipedia. [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease . Frontiers in Pharmacology. [Link]

  • PTGFR prostaglandin F receptor [ (human)] . NCBI Gene. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery . PubMed. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1 . Multispan, Inc. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment . The Institute of Cancer Research. [Link]

  • Target-Directed Approaches for Screening Small Molecules against RNA Targets . PMC, National Institutes of Health. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies . BioAgilytix. [Link]

  • Translational Pharmacology and Biomarkers: Unlocking GPCR Drug Discovery . Evotec. [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION . PMC, National Institutes of Health. [Link]

  • FLUPROSTENOL . precisionFDA. [Link]

  • Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors . PMC, National Institutes of Health. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies . Molecular Response Development Group. [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of Fluprostenol Serinol Amide

Welcome to the technical support center for Fluprostenol serinol amide. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent prostaglandin F2α analogue.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fluprostenol serinol amide. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent prostaglandin F2α analogue. As a stable and synthetically complex molecule, achieving the high purity (>98%) required for pharmaceutical applications presents unique challenges.[1][2] This document provides field-proven insights, troubleshooting protocols, and advanced methodologies to overcome these hurdles, ensuring the integrity and success of your research.

Section 1: Understanding the Molecule and Its Challenges

Fluprostenol serinol amide (Flu-SA) is a synthetic analogue of PGF2α 2-glyceryl ester, designed for greater stability.[1][2] Its structure contains multiple stereocenters, hydroxyl groups, a cis- and trans-double bond, an aromatic ring, and a serinol amide moiety. This complexity makes it susceptible to specific impurities and degradation pathways that must be understood to develop a robust purification strategy.

PropertyValueSource
Molecular Formula C₂₆H₃₆F₃NO₇[1][2]
Molecular Weight 531.6 g/mol [1][2]
Appearance Typically a solution in ethanol[1]
Solubility Soluble in DMF (~30 mg/ml), DMSO (~20 mg/ml), Ethanol (~30 mg/ml)[1]
UV λmax 222, 277 nm[1]
Common Impurity Profile

Effective purification begins with anticipating the impurities. For Flu-SA, these can be broadly categorized:

Impurity ClassPotential SpeciesOrigin & Rationale
Synthesis-Related Diastereomers (epimers), geometric isomers (Z/E), unreacted starting materials (e.g., Corey lactone derivatives), residual protecting groups.The multi-step synthesis from precursors like Corey lactone involves numerous stereocontrolled reactions.[3] Incomplete reactions or side-reactions can introduce structurally similar impurities that are difficult to separate.
Degradation Products Oxidized analogues (ketones from secondary alcohols), hydrolyzed amide, dehydrated products, epimers.Prostaglandin analogues are sensitive to pH, temperature, and oxidative stress.[4] Although the amide bond in Flu-SA is more stable than an ester, hydrolysis is still possible under harsh acidic or basic conditions.[4][5] The multiple hydroxyl groups are susceptible to oxidation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of Fluprostenol serinol amide, starting with foundational techniques and progressing to more advanced considerations.

Q1: What is the recommended starting point for purifying crude Fluprostenol serinol amide?

A: For crude material (<90% purity), a multi-step approach is recommended. Start with normal-phase flash chromatography on silica gel. This is a cost-effective method to remove major non-polar impurities and unreacted starting materials. The partially purified material can then be polished using reverse-phase preparative HPLC, which provides higher resolution for separating structurally similar impurities like diastereomers.[6]

Q2: My reverse-phase HPLC purification is showing significant peak tailing. What's causing this and how can I fix it?

A: Peak tailing with prostaglandin analogues on silica-based columns is often caused by secondary interactions between the free hydroxyl groups on the molecule and residual acidic silanol groups on the stationary phase.

  • Causality: At neutral pH, silanol groups (Si-OH) can deprotonate to Si-O⁻, creating strong ionic interactions with polar analytes, leading to tailing.

  • Solutions:

    • Lower the Mobile Phase pH: Add a small amount of an acid modifier like 0.1% formic acid or acetic acid to the mobile phase. This protonates the silanol groups, minimizing unwanted ionic interactions.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) are extensively end-capped to reduce the number of accessible silanol groups, significantly improving peak shape for basic and polar compounds.[7]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection mass.[8]

Q3: I'm struggling to separate a key diastereomeric impurity. What HPLC parameters can I adjust for better resolution?

A: Separating diastereomers requires optimizing selectivity. Since they have the same mass, this is purely a chromatographic challenge.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties (methanol is a proton donor, acetonitrile is a dipole) can alter interactions with the stationary phase and improve selectivity.

  • Modify the Stationary Phase: A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can provide alternative selectivities to a standard C18 column through π-π and dipole-dipole interactions with the aromatic ring of Flu-SA.

  • Reduce Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle energetic differences between diastereomers and the stationary phase, improving resolution.

  • Decrease Flow Rate/Increase Column Length: As per chromatographic theory, reducing the flow rate or using a longer column increases the number of theoretical plates, which can improve the resolution of closely eluting peaks.[9]

Section 3: Advanced Purification Techniques

When standard HPLC fails to deliver the required purity or when process efficiency needs to be improved, advanced techniques are necessary.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase. It is particularly effective for purifying complex, chiral, or polar molecules.

  • Why it Works for Flu-SA: The lower viscosity and higher diffusivity of supercritical fluids lead to faster separations and reduced solvent consumption.[10][11] This makes SFC a greener, faster, and often higher-resolution technique compared to traditional HPLC for prostaglandin analogues.[12][13]

  • Key Advantages:

    • Speed: Purification times can be 3-4 times faster than HPLC.[10]

    • Reduced Solvent Usage: Drastically cuts down on organic solvent consumption and waste.

    • Fast Fraction Evaporation: CO₂ evaporates upon depressurization, leaving the compound in the co-solvent, which significantly speeds up post-purification workup.

ParameterPreparative HPLC (Reverse-Phase)Preparative SFC
Primary Mobile Phase Water/Acetonitrile or Water/MethanolSupercritical CO₂
Typical Run Time 20-40 minutes5-10 minutes
Solvent Consumption HighLow
Post-run Workup Lyophilization or long evaporationFast evaporation
Environmental Impact HighLow
Multi-Column Countercurrent Chromatography (MCCC)

MCCC techniques, such as Multi-column Countercurrent Solvent Gradient Purification (MCSGP), are continuous chromatography processes that significantly improve yield and purity for challenging separations.[14][15]

  • Why it Works for Flu-SA: In traditional batch chromatography, overlapping peak fractions containing both product and impurity are often discarded to ensure purity, leading to yield loss. MCSGP internally recycles these mixed fractions in a countercurrent fashion, allowing for the recovery of pure product that would otherwise be lost.[16][17]

  • Key Advantages:

    • Increased Yield: Can dramatically increase the yield of >99.5% pure product without sacrificing purity.

    • Higher Productivity: The continuous nature of the process allows for higher throughput compared to batch injections.[18]

    • Reduced Buffer/Solvent Consumption: More efficient use of the stationary phase and mobile phase reduces overall consumption per gram of product.

Diagram: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the scale and purity requirements of your experiment.

Purification_Workflow cluster_advanced Advanced Purification (Purity > 98% or High Yield Required) start Crude Fluprostenol Serinol Amide flash Normal-Phase Flash Chromatography start->flash Initial Cleanup (Purity < 90%) prep_hplc Reverse-Phase Preparative HPLC flash->prep_hplc Intermediate Purity (90-98%) sfc Preparative SFC prep_hplc->sfc Need for Speed & Reduced Solvent mccc MCSGP / MCCC prep_hplc->mccc Maximize Yield of Closely Eluting Impurity final_product High-Purity Flu-SA (>99.5%) prep_hplc->final_product Purity Goal Met sfc->final_product mccc->final_product

Caption: Decision tree for selecting a purification strategy.

Section 4: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of Fluprostenol serinol amide.

Problem 1: Final purity is stuck at ~98-99%, and a small, persistent impurity remains.

Possible Cause Diagnostic Step Solution
Co-eluting Isomer Analyze the impurity by high-resolution mass spectrometry (HRMS). If it has the same mass as Flu-SA, it is an isomer (e.g., epimer or geometric isomer).Switch to an orthogonal chromatographic method. If you are using C18 reverse-phase, try SFC with a chiral stationary phase or HPLC with a PFP (pentafluorophenyl) column to introduce different separation mechanisms (e.g., chiral recognition, π-π interactions).
Degradation on Column Collect the impurity peak and re-inject it. If it produces a peak at the retention time of the main product, it may indicate on-column degradation or isomerization.Ensure the mobile phase pH is within the stable range for prostaglandins (typically pH 4-6).[4] Avoid reactive solvents or extreme temperatures during purification.
Contamination from System Run a blank gradient (injecting only mobile phase). If the peak appears, it's a system contaminant.Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.[19]

Problem 2: Low recovery/yield after preparative HPLC.

Possible Cause Diagnostic Step Solution
Irreversible Adsorption The mass balance is significantly off (injected mass >> recovered mass). This suggests the product is sticking to the column.1. Add a Sacrificial Base: For basic compounds, sometimes adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can passivate active sites and improve recovery. 2. Column Conditioning: Before the actual run, inject a high-concentration standard to saturate any active sites on the column.[8]
Product Instability The product is degrading in the mobile phase or during fraction collection.Check the stability of Flu-SA in your mobile phase conditions over the run time. Collect fractions into tubes containing a neutralizing buffer if using acidic/basic modifiers and process them immediately. Store collected fractions at low temperatures.
Poor Peak Focusing The sample is prepared in a solvent much stronger than the initial mobile phase (e.g., sample in pure DMSO, mobile phase starts at 95% water). This causes the peak to broaden and potentially elute incorrectly.Whenever possible, dissolve the sample in the initial mobile phase composition. If a strong solvent like DMSO must be used, keep the injection volume as small as possible.[19]
Diagram: Troubleshooting Low Purity

This flowchart provides a systematic approach to diagnosing the cause of low purity in a final product.

Troubleshooting_Purity start Low Purity Detected in Final Sample check_chroma Analyze Chromatogram of Purified Sample start->check_chroma q_mass Does impurity have same mass as product? check_chroma->q_mass is_isomer Impurity is an Isomer (e.g., Epimer) q_mass->is_isomer Yes is_diff Impurity has a Different Mass q_mass->is_diff No solution_isomer Solution: Use Orthogonal Chromatography (SFC, PFP Column) or Chiral Separation is_isomer->solution_isomer solution_diff Identify Impurity: - Synthesis-related? - Degradation product? is_diff->solution_diff

Sources

Troubleshooting

Managing Fluprostenol serinol amide precipitation in experimental buffers

Department: Technical Support & Application Science Document ID: TS-FSA-2025-02 Subject: Solubility Optimization, Stock Preparation, and Stability Protocols[1][2][3] Executive Summary: The Solubility Paradox Fluprostenol...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Technical Support & Application Science Document ID: TS-FSA-2025-02 Subject: Solubility Optimization, Stock Preparation, and Stability Protocols[1][2][3]

Executive Summary: The Solubility Paradox

Fluprostenol serinol amide (Flu-SA) presents a unique physicochemical challenge. As a prostamide—structurally consisting of a lipophilic prostaglandin F2


 core linked to a polar serinol (2-amino-1,3-propanediol) headgroup—it occupies a "solubility grey zone."[2][3] While the serinol moiety confers greater water solubility than its ester counterparts (e.g., Travoprost), the molecule remains fundamentally lipophilic.[2][3]

The Core Issue: Users frequently encounter precipitation when diluting organic stock solutions into aqueous buffers. This is rarely a thermodynamic solubility issue (the absolute limit) but rather a kinetic precipitation event caused by "solvent shock"—the rapid transition from a chaotic organic environment to a structured aqueous lattice, causing hydrophobic aggregation before the molecule can solvate.[1][2][3]

Physicochemical Profile & Solubility Limits

Data aggregated from standard analytical certificates (e.g., Cayman Chemical, PubChem).[1][2][3]

ParameterSpecificationTechnical Note
CAS Number 1176658-85-7
Molecular Weight 531.6 g/mol
Primary Solvent Ethanol or DMSORecommended Stock Conc: 10–30 mg/mL
Aqueous Solubility ~10 mg/mL (PBS pH 7.2)*Theoretical max.[1][2][3] Practical working limit is often lower (<1 mg/mL) to prevent kinetic crashing.[1][2][3]
LogP (Predicted) ~2.9Moderately lipophilic.[1][2][3] Requires carrier or co-solvent in high concentrations.[2][3]
Stability

2 years at -20°C
Solid or organic stock.[1][2][3] Hydrolysis risk increases in aqueous buffers >24h.[2][3]

Critical Warning: While datasheets list PBS solubility at 10 mg/mL, this value assumes equilibrium conditions. Rapid dilution of a high-concentration stock (e.g., 30 mg/mL) directly into cold PBS will almost invariably result in immediate precipitation.[1][2][3]

Visual Troubleshooting: The Solubilization Decision Tree

This workflow outlines the logical path to determine the cause of precipitation and the corrective action.

FSA_Solubility_Workflow Start Precipitation Observed Check_Solvent 1. Check Stock Solvent Start->Check_Solvent DMSO Is Stock DMSO/EtOH? Check_Solvent->DMSO Check_Temp 2. Check Buffer Temp Cold_Buffer Is Buffer Cold (4°C)? Check_Temp->Cold_Buffer Check_Conc 3. Check Final Conc. High_Conc Conc > 1 mg/mL? Check_Conc->High_Conc DMSO->Check_Temp Yes Action_Solvent Redissolve in 100% EtOH or anhydrous DMSO DMSO->Action_Solvent No (Water/PBS) Cold_Buffer->Check_Conc No (RT/37°C) Action_Warm Warm Buffer to 37°C before addition Cold_Buffer->Action_Warm Yes Action_Dilute Perform Serial Dilution (Intermediate Step) High_Conc->Action_Dilute Yes Action_Carrier Add BSA (0.1%) or Cyclodextrin High_Conc->Action_Carrier No (Still crashing)

Figure 1: Decision workflow for troubleshooting Fluprostenol serinol amide precipitation events. Follow the blue nodes to diagnose the root cause.[1][2]

Validated Protocol: The "Two-Step" Dilution Method

To ensure scientific integrity and reproducibility, do not pipette high-concentration organic stocks directly into static aqueous buffers.[1][2][3] Use this kinetic control method.

Phase 1: Stock Preparation (The "Master" Solution)[1][2][3]
  • Solvent Choice: Use anhydrous Ethanol or DMSO.[2][3] Ethanol is preferred for evaporation studies; DMSO is preferred for long-term frozen storage.[1][2][3]

  • Concentration: Prepare a 10 mg/mL master stock.

    • Why? Higher concentrations (30 mg/mL) are closer to the saturation limit and are more prone to crashing out upon the first contact with water.[1][2][3]

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to polypropylene). Store at -20°C.

Phase 2: The Working Solution (The "Drop-Wise" Technique)

Objective: Dilute Master Stock (10 mg/mL) to Working Conc.[1][2][3] (e.g., 10 µM or ~5 µg/mL) in PBS.[1][2][3]

  • Pre-warm the Buffer: Place your PBS or Media at 37°C.

    • Mechanism:[1][2][3] Solubility is endothermic.[2][3] Cold buffers decrease the kinetic energy required to break the lipid-lipid interactions, favoring precipitation.[2][3]

  • Vortexing Regime:

    • Set a vortex mixer to medium speed.

    • While the buffer is in motion (creating a vortex), add the organic stock drop-wise into the center of the cone.[1][2][3]

    • Causality: This maximizes surface area for immediate solvation and prevents local regions of high concentration (supersaturation) where nuclei for precipitation form.[1][2][3]

  • The "Intermediate" Step (For concentrations >100 µM):

    • If you need a high concentration aqueous solution, do not jump 1:1000.[2]

    • Dilute Stock (100%)

      
       1:10 Dilution in 50% DMSO/PBS 
      
      
      
      Final Dilution in PBS.

Frequently Asked Questions (FAQs)

Q1: I see a fine, milky haze after adding the stock to my cell culture media. Is this usable?

  • Verdict: No.

  • Reasoning: The haze indicates the formation of micro-crystals or micelles.[3] While the compound is technically "in the tube," it is not bioavailable.[2] It will sediment onto cells, causing localized toxicity or inconsistent dosing.[2]

  • Fix: Filter the solution through a 0.2 µm PVDF filter (low protein binding). Note: You must verify the post-filtration concentration via HPLC or absorbance, as you may have lost significant mass.[1][2][3]

Q2: Can I use plastic tubes for storage?

  • Verdict: Avoid if possible.

  • Reasoning: Fluprostenol serinol amide is lipophilic.[3] It will adsorb to the walls of polystyrene or polypropylene tubes, effectively lowering the concentration over time.[2]

  • Fix: Use silanized glass vials or specific "Low-Bind" microcentrifuge tubes for storage >2 hours.

Q3: My experiment requires serum-free media. How do I keep it in solution?

  • Verdict: This is high-risk for precipitation.[1][2][3][4]

  • Reasoning: Serum (FBS) contains albumin, which acts as a natural carrier protein for lipids.[1][2][3] In serum-free conditions, you lose this buffer capacity.[1][2][3]

  • Fix: Add a chemically defined carrier. Methyl-

    
    -cyclodextrin  (m
    
    
    
    CD) at 0.1-1.0% w/v is excellent for solubilizing prostaglandins without activating serum-response pathways.[2][3] Alternatively, use 0.1% Fatty Acid-Free BSA.[1][2][3]

Q4: Is the Serinol Amide modification more stable than the standard ester?

  • Verdict: Yes, significantly.

  • Reasoning: Standard Fluprostenol isopropyl ester (Travoprost) is a prodrug designed to hydrolyze rapidly.[2][3] The serinol amide bond is more resistant to endogenous esterases, making it a stable tool for probing pharmacological activity without rapid degradation into the free acid.[2]

References

  • Cayman Chemical. Fluprostenol serinol amide Product Insert. Retrieved from [1][2][3]

  • PubChem. Fluprostenol - Compound Summary. National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • Di, L., & Kerns, E. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (Standard text on Kinetic Solubility vs. Thermodynamic Solubility).

  • Vandevoorde, S., & Lambert, D. M. (2005).[1][2][3] The multiple pathways of endocannabinoid metabolism: a vizualisation of the metabolic fate of anandamide. (Context on amide hydrolysis and stability).

Sources

Optimization

Impact of pH on Fluprostenol serinol amide stability in solution.

The following technical guide is designed for researchers and drug development professionals working with Fluprostenol serinol amide (Flu-SA) . It synthesizes specific physicochemical data with general prostaglandin chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with Fluprostenol serinol amide (Flu-SA) . It synthesizes specific physicochemical data with general prostaglandin chemistry to provide actionable troubleshooting steps.

Executive Technical Overview

Fluprostenol serinol amide (Flu-SA) is a metabolically stable analog of the endocannabinoid 2-arachidonoyl glycerol (2-AG) and a derivative of the FP receptor agonist Fluprostenol.[1][2] Structurally, it replaces the labile ester linkage of 2-AG with a robust amide bond connecting the prostaglandin core to a serinol headgroup.

While the amide linkage confers significantly higher resistance to enzymatic and chemical hydrolysis compared to its ester counterparts, the compound remains susceptible to pH-dependent degradation. The prostaglandin cyclopentane ring (containing hydroxyl groups at C9 and C11) is prone to dehydration (β-elimination) under acidic conditions and epimerization under basic conditions.[1][2]

The "Goldilocks" Zone: Optimal stability is achieved at pH 6.5 – 7.5 in non-aqueous stock solutions stored at -20°C.[1]

Troubleshooting Guide & FAQs

Category 1: Solubility & Precipitation

Q1: I diluted my ethanolic stock into PBS (pH 7.4), and the solution became cloudy or formed a precipitate. Why? Diagnosis: This is a solubility limit violation , likely exacerbated by the "salting-out" effect.[1] Technical Explanation: Flu-SA has a maximum solubility of approximately 10 mg/mL in PBS (pH 7.2).[1][2][3][4] However, this limit assumes ideal conditions. High ionic strength buffers (like 10x PBS) or rapid addition of the hydrophobic stock to the aqueous buffer can trigger precipitation.

  • The Mechanism: The hydrophobic trifluoromethyl-phenoxy tail requires organic co-solvents to remain dispersed in aqueous media. Rapid dilution causes local regions of high water content, forcing the lipid out of solution before it can equilibrate. Corrective Protocol:

  • Pre-dilution: Dilute the ethanolic stock 1:10 in DMSO first (if compatible with your assay).[1]

  • Dropwise Addition: Add the lipid stock slowly to the vortexing buffer, not the buffer to the lipid.

  • Limit Concentration: Keep final aqueous concentrations below 1 mg/mL to ensure thermodynamic stability.

Category 2: Chemical Stability & pH[1][5][6]

Q2: I observed a loss of potency after storing my working solution at pH 4.0 for 24 hours. Is the amide bond breaking? Diagnosis: Likely acid-catalyzed dehydration , not just amide hydrolysis.[1] Technical Explanation: While amide bonds are generally stable at pH 4.0 over short periods, the prostaglandin core is not.

  • Pathway A (Minor): Amide hydrolysis yielding free Fluprostenol and Serinol.[1][2] This is slow at pH 4.[2]

  • Pathway B (Major): Acid-catalyzed elimination of the C9 or C11 hydroxyl groups.[1] This transforms the F-series ring (PGF) into A-series or B-series cyclopentenone derivatives (PGA/PGB), which have vastly different biological activities and UV absorption profiles (appearing at ~278 nm).[1][2] Recommendation: Avoid buffers below pH 6.0. If acidic conditions are required for a specific assay, prepare solutions immediately before use (< 2 hours).[2]

Q3: Can I store Flu-SA in cell culture media (pH 7.4) at 37°C overnight? Diagnosis: High risk of enzymatic degradation and serum protein binding .[2] Technical Explanation:

  • Chemical Stability: At pH 7.4, chemical hydrolysis is minimal over 12-24 hours.[1][2]

  • Biological Instability: If the media contains Fetal Bovine Serum (FBS), albumin will bind the lipid, reducing free concentration (bioavailability). Furthermore, while Flu-SA resists endogenous lipases better than 2-AG, amidases present in serum or cellular secretions can still cleave the serinol headgroup over prolonged incubations at 37°C. Protocol: [1][2]

  • Use serum-free media for kinetic studies if possible.[1][2]

  • If long incubations are necessary, quantify the remaining compound using LC-MS to normalize data.[1]

Category 3: Analytical Anomalies

Q4: My LC-MS trace shows a new peak with a mass [M-H]- of 457.5. What is this? Diagnosis: This is Fluprostenol (Free Acid) , resulting from amide hydrolysis.[1][2] Technical Explanation:

  • Flu-SA MW: 531.6 Da.[1][2][3]

  • Fluprostenol Free Acid MW: 458.5 Da.[1][2][5][6]

  • Mechanism: Under highly basic conditions (pH > 9) or in the presence of specific amidases, the amide bond hydrolyzes. The appearance of the 457.5 m/z peak (negative mode) confirms the loss of the serinol group. Action: Check the pH of your storage buffer. If it has drifted > pH 8.0, discard the stock.[2]

Stability Data Summary

The following table summarizes the expected stability profile based on prostaglandin amide chemistry.

ParameterConditionStability StatusPrimary Degradation Mechanism
pH < 4.0 Aqueous, 25°CUnstable Dehydration of cyclopentane ring (PGF

PGA); minor amide hydrolysis.[1][2]
pH 6.5 - 7.5 Aqueous, 4°CStable (Short-term) Minimal degradation (< 24 hours).[1][2] Ideal for immediate assay use.[2]
pH > 9.0 Aqueous, 25°CUnstable Base-catalyzed amide hydrolysis; Epimerization of chiral centers.[1][2]
Solvent Ethanol/DMSO, -20°CExcellent Stable for

2 years (chemically inert environment).[1][2][3][7]

Visualizing the Degradation Pathways

The following diagram illustrates the two primary competing degradation pathways for Fluprostenol serinol amide in solution: Hydrolysis (pH-driven cleavage) and Dehydration (Acid-driven ring modification).[1]

FluSA_Degradation Fig 1. Competing degradation pathways: Amide hydrolysis (Basic) vs. Ring Dehydration (Acidic). FluSA Fluprostenol Serinol Amide (Active Agonist) Hydrolysis Hydrolysis (pH > 9 or Enzymes) FluSA->Hydrolysis Amide Cleavage AcidStress Acid Stress (pH < 4) FluSA->AcidStress Ring Instability FluFree Fluprostenol (Free Acid) + Serinol Hydrolysis->FluFree Loss of Headgroup Dehydration Dehydration Products (PGA/PGB Analogs) AcidStress->Dehydration - H2O (β-elimination)

[1][2]

Recommended Stability Testing Protocol

If you need to validate the stability of Flu-SA in your specific experimental buffer, follow this self-validating LC-MS workflow.

Stability_Workflow Fig 2. Step-by-step workflow for validating Flu-SA stability in experimental buffers. Start Start: Prepare 100 µM Flu-SA in Test Buffer Incubate Incubate at Experimental Temp (e.g., 37°C) Start->Incubate Sample Aliquot at T=0, 2h, 6h, 24h Incubate->Sample Quench Quench with Cold Acetonitrile (Precipitates proteins/Stops rxn) Sample->Quench Analyze Analyze via LC-MS/MS (Target Parent m/z 531.6) Quench->Analyze Decision Is Parent > 90% of T0? Analyze->Decision Pass Buffer Compatible Decision->Pass Yes Fail Buffer Incompatible (Check pH or Enzymes) Decision->Fail No

Protocol Steps:
  • Preparation: Prepare a 10 mM stock in DMSO. Spike into your assay buffer to reach 100 µM.[2]

  • Sampling: Remove 50 µL aliquots at defined time points (0, 2, 6, 24 hours).

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This stops enzymatic activity and stabilizes the pH.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject the supernatant into an LC-MS. Monitor the disappearance of the parent peak (531.6 Da) and appearance of hydrolysis products (458.5 Da).

References

  • PubChem. Fluprostenol Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Sugiura, T., et al. (1997).[1][2] Is the cannabinoid CB1 receptor a 2-arachidonoylglycerol receptor? (Context on 2-AG instability vs amide analogs). Journal of Biochemistry. Retrieved from [Link]

  • Vandenberg, C., et al. (2018).[1][2] On the hydrolysis mechanisms of amides and peptides. University of Regina.[2] (General amide hydrolysis mechanism).[1][2][8] Retrieved from [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Times for Fluprostenol Serinol Amide and Other FP Receptor Agonists

Welcome to the technical support center for Fluprostenol serinol amide experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fluprostenol serinol amide experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice.

A Note on Fluprostenol Serinol Amide

As of our latest review of the scientific literature, the specific biological activity of Fluprostenol serinol amide has not yet been fully determined.[1][2] However, it is a stable analog of Prostaglandin F2α (PGF2α) 2-glyceryl ester, strongly suggesting that its mechanism of action will be mediated through the Prostaglandin F Receptor (FP receptor), similar to its parent compound, Fluprostenol.[2]

Therefore, this guide is built upon the established principles and experimental data for Fluprostenol and other well-characterized FP receptor agonists. The methodologies and troubleshooting advice provided here will equip you with a robust framework to systematically determine the optimal incubation times for your experiments with Fluprostenol serinol amide.

Core Concepts: Understanding the "Why" Behind Incubation Times

The optimal incubation time for an FP receptor agonist is not a one-size-fits-all parameter. It is intrinsically linked to the specific cellular response you are measuring. FP receptor activation initiates a cascade of signaling events, each with its own temporal dynamics.

Prostaglandins, including PGF2α and its analogs, mediate a wide array of biological functions, from smooth muscle contraction to modulating gene expression.[3] Understanding the sequence of these events is critical for designing your experiments.

The FP Receptor Signaling Cascade

Activation of the FP receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gq alpha subunit.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of calcium from intracellular stores, leading to a rapid and transient increase in cytosolic calcium concentration.[5]

  • DAG activates protein kinase C (PKC), which can phosphorylate a variety of downstream targets, leading to more sustained cellular responses.

This initial signaling can then trigger a cascade of further events, including gene transcription and protein synthesis, which occur over longer time scales.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FSA Fluprostenol Serinol Amide FP_Receptor FP Receptor (GPCR) FSA->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Downstream Downstream Cellular Responses (e.g., Gene Expression) Ca_ER->Downstream PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Time_Course_Workflow cluster_phase1 Phase 1: Dose-Response cluster_phase2 Phase 2: Time-Course A Seed Cells B Treat with Range of Agonist Concentrations (e.g., 1 pM - 10 µM) A->B C Incubate at Fixed Intermediate Timepoint B->C D Assay Endpoint C->D E Determine EC80 Concentration D->E G Treat with EC80 Concentration E->G Use in Phase 2 F Seed Cells F->G H Incubate for Multiple Durations (e.g., 0-24h) G->H I Assay Endpoint at Each Timepoint H->I J Identify Optimal Incubation Time I->J

Caption: Workflow for Optimizing Incubation Time.

Q3: What are the key differences in expected incubation times for short-term vs. long-term cellular responses?

A3: The key difference lies in the underlying biology:

  • Short-Term Responses (Seconds to a few hours): These typically involve the modification of existing proteins and molecules within the cell. Examples include G protein activation, second messenger production (calcium, IP3), and phosphorylation of signaling proteins. These events are rapid because they do not require new protein synthesis.

  • Long-Term Responses (Several hours to days): These responses necessitate changes in gene expression and the synthesis of new proteins. Examples include cell proliferation, differentiation, and the secretion of extracellular matrix proteins. These processes are inherently slower due to the time required for transcription, mRNA processing, translation, and protein folding.

Therefore, when planning your experiments, align your incubation time with the biological process you intend to measure. It is not logical to look for changes in cell proliferation after a 10-minute incubation.

Experimental Protocols

Protocol 1: Dose-Response Determination for an FP Receptor Agonist

Objective: To determine the EC50 and optimal concentration of Fluprostenol serinol amide for a specific cellular response.

  • Cell Seeding: Seed your cells in a suitable multi-well plate (e.g., 96-well) at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere for 24 hours. [6]2. Serum Starvation (Optional): If desired, replace the growth medium with a low-serum or serum-free medium for 4-6 hours before treatment to reduce baseline signaling.

  • Agonist Preparation: Prepare a 10-point serial dilution of Fluprostenol serinol amide in the assay medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO).

  • Treatment: Carefully remove the medium from the cells and add the prepared agonist dilutions and vehicle control.

  • Incubation: Incubate the plate for a pre-determined fixed time (e.g., 1 hour for PI turnover). [7]6. Assay: Perform your chosen assay (e.g., PI turnover, calcium flux) according to the manufacturer's protocol.

  • Data Analysis: Plot the response against the logarithm of the agonist concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value. The optimal concentration for subsequent experiments is typically the EC80-EC90.

Protocol 2: Time-Course Experiment for Optimal Incubation Time

Objective: To determine the optimal incubation duration for observing the maximal effect of Fluprostenol serinol amide.

  • Cell Seeding: Seed cells in multiple plates or wells, ensuring enough for each time point.

  • Treatment: Treat the cells with the pre-determined optimal concentration (e.g., EC80 from Protocol 1) of Fluprostenol serinol amide. Include a vehicle control for each time point.

  • Incubation and Sample Collection: Incubate the cells and terminate the experiment at various time points (e.g., 0, 4, 8, 12, 18, and 24 hours for a gene expression study). At each time point, wash the cells and collect the appropriate samples (e.g., cell lysates for RNA extraction).

  • Assay: Perform your downstream analysis (e.g., qPCR).

  • Data Analysis: Normalize the response at each time point to the vehicle control for that same time point. Plot the normalized response against time to identify the peak response time.

By following these guidelines and protocols, you will be well-equipped to systematically optimize the incubation times for your Fluprostenol serinol amide experiments, ensuring robust, reproducible, and scientifically sound results.

References

  • Wiederholt, M., et al. (2003). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Basavarajappa, B.S., et al. (2021). Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors. Frontiers in Neuroscience. Retrieved from [Link]

  • Wiederholt, M., et al. (2003). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. PubMed. Retrieved from [Link]

  • Proietti, R., et al. (2012). Effect of Fluprostenol Isopropyl Ester and 15-Keto Fluprostenol on Eyelash Growth: A Clinical and Pharmacologic Study. PubMed. Retrieved from [Link]

  • Sharif, N.A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology. Retrieved from [Link]

  • van der Wenden, C., et al. (2015). Internalization and desensitization of adenosine receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Kakizoe, H., & Ninagawa, T. (1987). [The development of enzyme immunoassay for prostaglandin F2 alpha]. PubMed. Retrieved from [Link]

  • Cells Online. (n.d.). FP Prostaglandin Receptor Cell Line. Retrieved from [Link]

  • Gurevich, E.V., et al. (2022). Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction. Journal of the American Heart Association. Retrieved from [Link]

  • Takagi, M., & Ueda, K. (1994). Comparison of the optimal culture conditions for cell growth and tissue plasminogen activator production by human embryo lung cells on microcarriers. PubMed. Retrieved from [Link]

  • Sharif, N.A., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. Retrieved from [Link]

  • Duffy, D.M., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology. Retrieved from [Link]

  • VistaLab Technologies. (2022, August 8). 8 Ways to Optimize Cell Cultures. Retrieved from [Link]

  • Sharif, N.A., et al. (2003). Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonists. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Jones, R.L., et al. (2018). Receptor activation assays in cells stably expressing human prostanoid receptors. ResearchGate. Retrieved from [Link]

  • Alexander, S.P.H., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Prostaglandin F2α ELISA Kit (DEIA5002). Retrieved from [Link]

  • Jimenez de Asua, L., et al. (1975). Initiation of cell proliferation in cultured mouse fibroblasts by prostaglandin F2alpha. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Oakley, R.H., et al. (2012). Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry. SLAS Discovery. Retrieved from [Link]

  • Inoue, T., et al. (2015). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Rieger, K.E., et al. (2021). Rational cell culture optimization enhances experimental reproducibility in cancer cells. Scientific Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Sharif, N.A., et al. (2007). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology. Retrieved from [Link]

  • Assay Genie. (n.d.). PGF2A (Prostaglandin F2 Alpha) ELISA Kit (UNFI0072). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Experimental Controls for Fluprostenol Serinol Amide Studies

Welcome to the technical support resource for researchers investigating Fluprostenol serinol amide (Flu-SA). This guide is designed to address the unique challenges of characterizing a novel compound whose biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating Fluprostenol serinol amide (Flu-SA). This guide is designed to address the unique challenges of characterizing a novel compound whose biological activity is not yet determined. As Flu-SA is a stable analog of Prostaglandin F2α (PGF2α) 2-glyceryl ester, a logical starting hypothesis is its potential interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2]

This document moves beyond standard protocols to emphasize the causality and critical importance of robust controls. A well-designed experiment with integrated controls is a self-validating system, essential for producing unambiguous and publishable data.

Core Challenge: Characterizing an Unknown Compound

The primary question for any researcher beginning work with Flu-SA is: "What is its biological activity, and how can I prove it?" The following experimental workflow provides a structured approach to answering this question, with each step validated by specific controls.

G A Compound Preparation (Solubility, Stability) B Vehicle Control Definition A->B Define solvent C Dose-Response & Cytotoxicity Assay (e.g., MTT, LDH) B->C Establish baseline D Select FP Receptor-Positive Model System (e.g., h-TM cells) C->D Determine non-toxic dose range E Primary Functional Assay (e.g., Calcium Flux) D->E F Positive Control Assay (Fluprostenol or PGF2α) D->F G Pharmacological Inhibition (FP Antagonist Co-treatment) E->G Confirm FP receptor mediation F->E Validate assay responsiveness H Genetic Validation (FP Receptor Knockdown/out) I Negative Cell Line Control (FP Receptor-Negative Cells)

Figure 1. A Validated Experimental Workflow. This workflow outlines the logical progression for characterizing Fluprostenol serinol amide, from basic compound handling to rigorous on-target validation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, focusing on the rationale behind each experimental control.

Q1: How should I prepare my Flu-SA, and why is the vehicle control so important?

Answer: Proper solubilization is the first critical step. Flu-SA is reported to be soluble in solvents like ethanol, DMSO, and DMF.[2] The choice of solvent (vehicle) is dictated by the tolerance of your specific cell model.

The Causality Behind the Vehicle Control: The vehicle itself can induce biological effects, altering cell membrane properties, inducing stress, or acting as a ligand for nuclear receptors. The purpose of the vehicle control is to isolate the biological effect of the dissolved compound (Flu-SA) from the effect of the solvent. Every data point generated with Flu-SA must be compared to a parallel experiment where cells are treated with an identical concentration of the vehicle alone.

  • Troubleshooting Tip: If you observe unexpected effects in both your vehicle and Flu-SA treated groups, your vehicle concentration may be too high. Always determine the highest tolerable vehicle concentration for your cells that does not induce cytotoxicity or interfere with the assay readout. For many cell lines, this is typically ≤0.1% for DMSO or ethanol.

Q2: I'm not observing any cellular response to Flu-SA. What are my next steps?

Answer: A null result can be as informative as a positive one, but only if the experiment is properly validated. Before concluding that Flu-SA is inactive in your system, you must rule out experimental failure.

The Role of the Positive Control: This is non-negotiable. You must demonstrate that your cellular system can produce the expected biological response under your experimental conditions. Because Flu-SA is a PGF2α analog, a known potent FP receptor agonist like Fluprostenol or PGF2α itself is the ideal positive control.[3][4][5]

  • Actionable Steps:

    • Confirm System Responsiveness: Run a full dose-response curve with your positive control (e.g., Fluprostenol). If you do not see a robust response, you must troubleshoot your assay (e.g., cell passage number, reagent quality, instrument settings) before testing Flu-SA again.

    • Verify FP Receptor Expression: Confirm that your chosen cell model expresses the FP receptor at the protein level (e.g., via Western blot or flow cytometry).[5] A lack of target expression is a common reason for non-responsiveness.

    • Expand Dose Range: Ensure your Flu-SA dose-response curve covers a wide range, typically from low nanomolar to high micromolar, to avoid missing a potential activity window.

Q3: I see a cellular response to Flu-SA! How do I prove it's a specific, on-target effect?

Answer: This is the most critical phase of your investigation. An observed effect is merely a correlation until you systematically prove causation. This requires controls that demonstrate the effect is specifically mediated by the hypothesized target, the FP receptor.

The Logic of Pharmacological Inhibition: If Flu-SA acts through the FP receptor, then blocking that receptor with a specific antagonist should abolish the Flu-SA-induced response. The antagonist acts as a molecular gatekeeper; if closing the gate stops the signal, it strongly implies the signal was passing through it.

  • Experimental Protocol: FP Receptor Antagonist Co-treatment

    • Determine the optimal concentration of a selective FP receptor antagonist (e.g., AL-8810) that effectively blocks the action of your positive control (Fluprostenol) without causing cytotoxicity.[5]

    • Pre-incubate your cells with the FP antagonist for the recommended time (typically 15-30 minutes).

    • Add Flu-SA at a concentration that gives a significant response (e.g., its EC₈₀) in the continued presence of the antagonist.

    • Required Controls:

      • Vehicle Only

      • Flu-SA Only

      • Antagonist Only (to ensure it has no agonist activity on its own)

      • Positive Control (Fluprostenol) Only

      • Positive Control + Antagonist (to prove the antagonist is working)

Data Interpretation: A successful experiment will show that the antagonist significantly reduces or eliminates the response to both Flu-SA and the positive control, while having no effect on its own.

Treatment GroupHypothetical Response (e.g., % Max Calcium Flux)Interpretation
Vehicle Control0%Baseline
Flu-SA (1 µM)85%Test compound shows activity
Fluprostenol (100 nM)100%Positive control validates assay
FP Antagonist (10 µM)2%Antagonist has no intrinsic activity
Flu-SA + FP Antagonist8%Effect of Flu-SA is blocked; suggests on-target activity
Fluprostenol + FP Antagonist5%Confirms antagonist is effective in the assay

Table 1. Example data from a well-controlled pharmacological inhibition experiment.

Q4: How do I definitively confirm the FP receptor is required for the Flu-SA effect?

Answer: While pharmacological inhibition is strong evidence, genetic validation provides an orthogonal and highly specific confirmation. By removing the target protein, you can directly test its necessity for the compound's action.

  • Genetic Approaches:

    • Receptor Knockdown (siRNA/shRNA): Transiently reduce the expression of the PTGFR gene, which encodes the FP receptor.[6] Compare the Flu-SA response in knockdown cells versus cells treated with a non-targeting control siRNA. The effect should be significantly blunted in the knockdown cells.

    • Receptor Knockout (CRISPR/Cas9): Create a stable cell line that permanently lacks the FP receptor. This is the gold standard. The Flu-SA response should be completely absent in the knockout cell line compared to the wild-type parental line.

    • Negative Cell Line Control: Use a cell line that is known to not express the FP receptor. Show that these cells do not respond to Flu-SA, whereas they do respond to agonists for other receptors they endogenously express. This controls for non-specific effects of the compound on general cell health.

Q5: What is the likely signaling pathway for Flu-SA, and how do I measure it?

Answer: The FP receptor is a canonical Gq-coupled GPCR.[7] Activation of Gq leads to the activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i).[8] Therefore, a calcium flux assay is the most direct and robust primary functional readout for FP receptor activation.

G cluster_0 Cell Membrane cluster_1 Cytosol & ER FluSA Fluprostenol Serinol Amide FP_Receptor FP Receptor (PTGFR) FluSA->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP₃R on Ca_Release ↑ Intracellular Ca²⁺ (Calcium Flux) ER->Ca_Release Releases Ca²⁺

Figure 2. The Canonical FP Receptor Signaling Pathway. This diagram illustrates the expected mechanism of action for an FP receptor agonist, culminating in a measurable release of intracellular calcium.

  • Troubleshooting Tip: If you see a response with Flu-SA but it is not blocked by an FP antagonist, consider off-target effects. Fluprostenol itself has been shown to have very low affinity for other prostanoid receptors like EP1, EP3, DP, and IP.[9] While expected to be highly selective, it is crucial to validate this for Flu-SA. You may need to screen for activity against a panel of other prostanoid receptors.

Key Experimental Protocols

Protocol 1: General Cell-Based Assay with Controls
  • Cell Plating: Plate cells expressing the FP receptor (e.g., human trabecular meshwork cells) in an appropriate microplate format (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock of Flu-SA in 100% DMSO.

    • Prepare a 10 mM stock of a positive control (e.g., Fluprostenol) in 100% DMSO.

    • Prepare a 10 mM stock of an FP antagonist (e.g., AL-8810) in 100% DMSO.

    • Create serial dilutions of each compound in assay buffer. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).

  • Treatment:

    • For Antagonist Plates: Add the FP antagonist to the designated wells and incubate for 15-30 minutes at 37°C.

    • All Plates: Add the vehicle, positive control, or Flu-SA dilutions to the appropriate wells.

  • Incubation: Incubate for the desired time period based on the assay endpoint (e.g., 1-5 minutes for calcium flux; hours for gene expression).

  • Readout: Measure the response using the appropriate detection method (e.g., fluorescence plate reader for calcium flux).

  • Data Analysis: Normalize the data with the vehicle control set to 0% and the maximal positive control response set to 100%. Calculate EC₅₀/IC₅₀ values.

References

  • Fluprostenol | C23H29F3O6 | CID 5311100. PubChem, National Institutes of Health. [Link]

  • PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (2012). Frontiers in Pharmacology.[Link]

  • Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. (2002). Investigative Ophthalmology & Visual Science.[Link]

  • Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. (2002). PubMed.[Link]

  • Prostaglandin F receptor. Wikipedia. [Link]

  • Effect of Fluprostenol Isopropyl Ester and 15-Keto Fluprostenol on Eyelash Growth: A Clinical and Pharmacologic Study. (2012). PubMed.[Link]

  • Quantifying Agonist Activity at G Protein-coupled Receptors. (2011). Journal of Visualized Experiments.[Link]

  • Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. (2021). PLOS ONE.[Link]

  • How Prostaglandin Analogs Revolutionizing Glaucoma Management. (2024). Polaris Market Research.[Link]

  • Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. (2004). The Journal of Clinical Endocrinology & Metabolism.[Link]

  • Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. (2003). Journal of Ocular Pharmacology and Therapeutics.[Link]

  • Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches. (2020). Biochemistry.[Link]

  • Effects of Lotilaner Ophthalmic Solution, 0.25% on Demodex Blepharitis Patients with Meibomian Gland Disease. (2026). Clinical Ophthalmology.[Link]

  • PTGFR prostaglandin F receptor [Homo sapiens (human)]. (2025). National Center for Biotechnology Information.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Prostaglandin Analogs in Modulating Ocular Cell Contractility: Bimatoprost vs. Fluprostenol

For researchers and drug development professionals in ophthalmology, particularly those focused on glaucoma therapeutics, understanding the cellular mechanisms of action of prostaglandin F2α (PGF2α) analogs is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in ophthalmology, particularly those focused on glaucoma therapeutics, understanding the cellular mechanisms of action of prostaglandin F2α (PGF2α) analogs is paramount. These agents are the first-line treatment for lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. Their efficacy is largely attributed to enhancing aqueous humor outflow. A key component of this is their ability to modulate the contractility of cells within the trabecular meshwork (TM), a critical tissue in the conventional outflow pathway.

This guide provides an in-depth comparison of two prominent prostaglandin analogs, bimatoprost and fluprostenol, in their capacity to reduce cell contractility. It is important to note that while the initial query specified Fluprostenol serinol amide, a comprehensive literature search revealed that its biological activity has not yet been determined[1][2]. Therefore, this guide will focus on fluprostenol , the active form of travoprost, as a scientifically robust and well-documented comparator to bimatoprost. Both compounds are potent agonists of the prostaglandin F receptor (FP receptor), and their comparative effects on TM cell contractility offer valuable insights for therapeutic development.

Unraveling the Mechanisms of Action: A Tale of Two Analogs

Bimatoprost and fluprostenol, despite both being PGF2α analogs, exhibit distinct pharmacological profiles that influence their interaction with ocular cells.

Bimatoprost , a synthetic prostamide, is thought to exert its effects through a dual mechanism. It is a potent agonist at the prostaglandin FP receptor, but has also been suggested to act on a putative prostamide receptor.[3][4] Activation of these receptors in TM and ciliary muscle cells triggers a cascade of intracellular events.[3] Bimatoprost has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-14, which are enzymes that remodel the extracellular matrix (ECM) of the TM.[5] This ECM remodeling is believed to reduce outflow resistance. Furthermore, bimatoprost leads to the relaxation of TM cells, which increases the effective filtration area for aqueous humor.[6]

Fluprostenol , the active carboxylic acid form of the prodrug travoprost, is a highly selective and potent agonist for the prostaglandin FP receptor.[7] Its mechanism for reducing cell contractility is directly linked to its interaction with the FP receptor on TM cells. Studies have demonstrated that fluprostenol can antagonize the contractile effects of endothelin-1 (ET-1), a potent vasoconstrictor found at elevated levels in the aqueous humor of glaucoma patients.[8][9][10] By inhibiting ET-1-induced TM contraction, fluprostenol helps to maintain a relaxed state of the TM, thereby facilitating aqueous humor outflow.[9][10]

Both compounds ultimately influence the RhoA/ROCK signaling pathway, a central regulator of actin cytoskeleton dynamics and cell contractility.[11][12][13][14][15] Activation of the FP receptor can lead to downstream signaling that inhibits RhoA activity, resulting in decreased phosphorylation of myosin light chain and subsequent cell relaxation.

Signaling Pathway Overview

cluster_Bimatoprost Bimatoprost Pathway cluster_Fluprostenol Fluprostenol Pathway Bimatoprost Bimatoprost FP_Receptor_B FP Receptor Bimatoprost->FP_Receptor_B Prostamide_Receptor Prostamide Receptor (?) Bimatoprost->Prostamide_Receptor Gq_B Gq Protein FP_Receptor_B->Gq_B Rho_Inhibition_B RhoA/ROCK Inhibition FP_Receptor_B->Rho_Inhibition_B MMP_Upregulation ↑ MMP Expression FP_Receptor_B->MMP_Upregulation PLC_B Phospholipase C Gq_B->PLC_B IP3_DAG_B IP3 & DAG PLC_B->IP3_DAG_B Ca_B ↑ Intracellular Ca²⁺ IP3_DAG_B->Ca_B MLC_P_B ↓ Myosin Light Chain-P Rho_Inhibition_B->MLC_P_B Relaxation_B TM Cell Relaxation MLC_P_B->Relaxation_B ECM_Remodeling ECM Remodeling MMP_Upregulation->ECM_Remodeling Fluprostenol Fluprostenol FP_Receptor_F FP Receptor Fluprostenol->FP_Receptor_F ET1_Antagonism Antagonism of ET-1 Action FP_Receptor_F->ET1_Antagonism Gq_F Gq Protein FP_Receptor_F->Gq_F Rho_Inhibition_F RhoA/ROCK Inhibition ET1_Antagonism->Rho_Inhibition_F PLC_F Phospholipase C Gq_F->PLC_F IP3_DAG_F IP3 & DAG PLC_F->IP3_DAG_F Ca_F ↑ Intracellular Ca²⁺ IP3_DAG_F->Ca_F MLC_P_F ↓ Myosin Light Chain-P Rho_Inhibition_F->MLC_P_F Relaxation_F TM Cell Relaxation MLC_P_F->Relaxation_F

Caption: Signaling pathways of Bimatoprost and Fluprostenol in TM cells.

Experimental Protocol: Collagen Gel Contraction Assay

To quantitatively assess the efficacy of these compounds in reducing cell contractility, a collagen gel contraction assay using primary human trabecular meshwork (hTM) cells is a robust and widely accepted method. This assay mimics the three-dimensional environment of the TM and measures the ability of cells to contract a collagen matrix.

Step-by-Step Methodology
  • Cell Culture:

    • Primary hTM cells are isolated from donor eyes and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Rationale: This provides an in vitro system that closely resembles the in vivo cellular environment of the trabecular meshwork.

  • Preparation of Collagen Gels:

    • A solution of type I rat tail collagen is prepared on ice and neutralized with NaOH.

    • A suspension of hTM cells (e.g., at a concentration of 2.5 x 10^5 cells/mL) is mixed with the neutralized collagen solution.

    • The cell-collagen mixture is quickly pipetted into a 24-well plate and allowed to polymerize at 37°C for 1 hour.

    • Rationale: This creates a 3D scaffold that the cells can adhere to and exert contractile forces upon.

  • Treatment with Prostaglandin Analogs:

    • After polymerization, the gels are gently detached from the sides of the well using a sterile pipette tip.

    • The gels are then incubated in serum-free DMEM containing the desired concentrations of bimatoprost, fluprostenol, or a vehicle control (e.g., 0.1% DMSO). A known contractile agent, such as endothelin-1, can be used as a positive control for contraction.

    • Rationale: Detaching the gels allows them to freely contract. Serum-free media is used to avoid confounding effects from growth factors in serum.

  • Data Acquisition and Analysis:

    • The gels are imaged at regular intervals (e.g., 0, 24, and 48 hours) using a flatbed scanner or a digital camera.

    • The area of each gel is measured using image analysis software (e.g., ImageJ).

    • The degree of gel contraction is calculated as the percentage decrease in gel area relative to the initial area at time 0.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the extent of contraction between the different treatment groups.

    • Rationale: The change in gel area is a direct measure of the collective contractile force exerted by the embedded cells.

Experimental Workflow

A Culture primary hTM cells C Mix hTM cells with collagen solution A->C B Prepare neutralized collagen solution on ice B->C D Pipette mixture into 24-well plate and allow to polymerize C->D E Gently detach polymerized gels D->E F Incubate with Bimatoprost, Fluprostenol, or vehicle control E->F G Image gels at 0, 24, 48 hours F->G H Measure gel area using ImageJ G->H I Calculate % contraction and perform statistical analysis H->I

Caption: Workflow for the collagen gel contraction assay.

Comparative Efficacy: A Data-Driven Overview

While direct head-to-head studies on cell contractility are not abundant, we can synthesize data from various sources to provide a comparative overview.

ParameterBimatoprostFluprostenol (Travoprost Acid)Reference
Receptor Target(s) FP Receptor, Putative Prostamide ReceptorFP Receptor (highly selective)[3][7][16][17]
FP Receptor Binding Affinity (Ki) ~6310 nM (as amide), ~83 nM (as acid)~35 nM[7][17]
FP Receptor Functional Potency (EC50) ~1410-6940 nM (amide), ~112 nM (acid) in hTM cells~2.4 nM in hTM cells[16]
Effect on TM Cell Contractility Induces relaxation, increases cell monolayer impedanceAntagonizes ET-1 induced contraction[6][8][9]
Effect on Extracellular Matrix Upregulates MMP-1, MMP-3, MMP-14Increases MMP secretion[5][18][19]
Clinical IOP Reduction Generally considered the most effective topical agentHighly effective, comparable to other PGF2α analogs[20][21][22]

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

The data suggests that fluprostenol (as travoprost acid) has a higher affinity and potency for the FP receptor compared to bimatoprost and its acid form.[7][16] This may translate to a more direct and potent effect on FP receptor-mediated TM cell relaxation. However, bimatoprost's potential action on prostamide receptors and its robust effect on MMP upregulation provide an additional, significant mechanism for increasing aqueous humor outflow that is independent of direct cell contractility modulation.[5]

Conclusion

Both bimatoprost and fluprostenol are highly effective at reducing intraocular pressure, and their mechanisms involve the modulation of trabecular meshwork cell contractility.

  • Fluprostenol appears to be a more potent and selective FP receptor agonist, leading to a direct and powerful antagonism of contractile stimuli in the trabecular meshwork.[7][9][16]

  • Bimatoprost , while also acting on the FP receptor, may have a broader mechanism of action that includes significant remodeling of the extracellular matrix through MMP upregulation, in addition to inducing TM cell relaxation.[5][6]

The choice between these agents in a therapeutic context may depend on the specific pathophysiology of the individual patient. For researchers, the distinct profiles of these two molecules offer valuable tools to probe the complex regulation of aqueous humor outflow and to identify novel targets for next-generation glaucoma therapies. Future studies directly comparing Fluprostenol serinol amide with bimatoprost are warranted to fully elucidate its therapeutic potential.

References

  • Brading, A. F. (1997). The mechanism of action of bimatoprost (Lumigan). Survey of Ophthalmology, 42(Suppl 1), S53-S59.
  • Patsnap Synapse. (2024). What is the mechanism of Bimatoprost?
  • Li, X., He, F., Gabelt, B. T., Wang, Y., Cai, S., Cao, J., & Kaufman, P. L. (2016).
  • Woodward, D. F., Krauss, A. H., Chen, J., Liang, Y., Li, C., Martos, J., ... & Spada, C. S. (2003). Mechanism of Action of Bimatoprost (Lumigan™). In Intraocular Pressure (pp. 163-173). Karger Publishers.
  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2002). Human Trabecular Meshwork Cell Responses Induced by Bimatoprost, Travoprost, Unoprostone, and other FP Prostaglandin Receptor Agonist Analogues. Investigative Ophthalmology & Visual Science, 43(13), 505-505.
  • Abdel-Latif, A. A. (2002). Bimatoprost ophthalmic solution.
  • Thieme, H., Schimmat, C., Munzer, G., Boxberger, M., Fromm, M., Pfeiffer, N., & Rosenthal, R. (2005). Fluprostenol–Induced Endothelin–Antagonism on Trabecular Meshwork Contractility: The Fast IOP Lowering Mechanism of Prostaglandin Analogues?. Investigative Ophthalmology & Visual Science, 46(13), 3645-3645.
  • RxList. (2023). Lumigan (Bimatoprost Ophthalmic Solution 0.03% for Glaucoma): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Sharif, N. A., Williams, G. W., & Kelly, C. R. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists. European journal of pharmacology, 432(2-3), 211-213.
  • Stamer, W. D., Gena, P., & Regan, J. W. (2009). Cellular Basis for Bimatoprost Effects on Human Conventional Outflow. Investigative Ophthalmology & Visual Science, 50(11), 5236-5243.
  • Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501-515.
  • ResearchGate. (n.d.). Structure of selected prostaglandins: cloprostenol (1), bimatoprost....
  • Aptel, F., Cucherat, M., & Denis, P. (2008). Efficacy and tolerability of prostaglandin analogs: a meta-analysis of randomized controlled clinical trials. Journal of glaucoma, 17(8), 667-673.
  • Rhee, D. J., Toth, C. A., & Realini, T. (2019). Proposed Mechanism of Long-Term Intraocular Pressure Lowering With the Bimatoprost Implant. Investigative Ophthalmology & Visual Science, 60(1), 226-235.
  • Thieme, H., Schimmat, C., Munzer, G., Boxberger, M., Fromm, M., Pfeiffer, N., & Rosenthal, R. (2006). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science, 47(3), 938-945.
  • Thieme, H., Schimmat, C., Munzer, G., Boxberger, M., Fromm, M., Pfeiffer, N., & Rosenthal, R. (2006). Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility. Investigative ophthalmology & visual science, 47(3), 938-945.
  • Wikipedia. (n.d.). Cortisol.
  • Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2008). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Expert Opinion on Pharmacotherapy, 9(12), 2099-2111.
  • Cayman Chemical. (n.d.). Fluprostenol serinol amide (Flu-SA, CAS Number: 1176658-85-7).
  • Hollo, G. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 1024505.
  • Wang, J., Liu, X., & Wu, H. (2024). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential.
  • Wang, J. W., Woodward, D. F., & Stamer, W. D. (2013). Differential Effects of Prostaglandin E2-Sensitive Receptors on Contractility of Human Ocular Cells That Regulate Conventional Outflow. Investigative Ophthalmology & Visual Science, 54(7), 4782-4790.
  • Alm, A. (2008). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology, 2(4), 795-806.
  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway.
  • Johnston, M., Papaiconomou, C., & Zakharov, A. (2005). Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa. PLoS One, 10(11), e0142585.
  • Kumar, H., Kumar, P., & Singh, R. (2011). Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma. Clinical & Experimental Ophthalmology, 39(7), 657-662.
  • Sharif, N. A. (2022). Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors. Neuroscience & Biobehavioral Reviews, 138, 104712.
  • Google Patents. (n.d.). EP1920764B1 - Fluprostenol isopropyl ester for use in the treatment of glaucoma and ocular hypertension.
  • Amano, M., Nakayama, M., & Kaibuchi, K. (2010). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Journal of Biochemistry, 148(5), 481-488.
  • Orgaz, J. L., Herraiz, C., & Sanz-Moreno, V. (2016). Rho, ROCK and actomyosin contractility in metastasis as drug targets. Journal of thoracic disease, 8(Suppl 1), S73-S83.
  • Biomol.com. (n.d.). Fluprostenol serinol amide | CAS 1176658-85-7 | Cayman Chemical.
  • Kowluru, A. (2005). Role of the Rho-ROCK (Rho-Associated Kinase) Signaling Pathway in the Regulation of Pancreatic β-Cell Function. Endocrinology, 146(11), 4567-4577.

Sources

Comparative

Investigating the cross-reactivity of Fluprostenol serinol amide in prostaglandin immunoassays.

Executive Summary: The Structural Mimicry Challenge In the development of glaucoma therapeutics and lipid signaling research, Fluprostenol serinol amide (Flu-SA) occupies a unique chemical space.[1] As a stable analog of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mimicry Challenge

In the development of glaucoma therapeutics and lipid signaling research, Fluprostenol serinol amide (Flu-SA) occupies a unique chemical space.[1] As a stable analog of the Prostaglandin F2


 (PGF2

) 2-glyceryl ester, it is often utilized to study the metabolic intersection between the cyclooxygenase (COX) and endocannabinoid pathways.[1]

However, for researchers relying on immunoassays (ELISA/EIA), Flu-SA presents a critical "false positive" risk.[1] Its structural homology to both Fluprostenol (free acid) and endogenous PGF2


  creates a high probability of antibody cross-reactivity.[1]

This guide objectively compares the performance of standard prostaglandin immunoassays when challenged with Flu-SA, providing experimental workflows to validate your specific assay's specificity.

The Mechanism: Why Cross-Reactivity Occurs

To understand assay interference, we must analyze the epitope targets. Most commercial antibodies for prostaglandins are raised against the C-1 carboxyl group or the cyclopentane ring hydroxyls.[1]

  • The Free Acid Target: Standard Fluprostenol kits target the C-1 carboxyl group.

  • The Amide Mask: In Flu-SA, this carboxyl group is modified into a serinol amide functionality.[1]

  • The Risk: While this should theoretically reduce binding, certain antibody clones (specifically those targeting the C-9/C-11 hydroxyls on the ring) may bind the amide derivative with equal—or even higher—affinity than the free acid.[1]

Visualization: Metabolic & Immunological Interference Pathways[1]

G FluSA Fluprostenol Serinol Amide (Analyte of Interest) Enzyme FAAH / Amidase (In vivo or Ex vivo) FluSA->Enzyme Hydrolysis Ab_Carboxyl Ab Type A: Carboxyl-Specific (Low Cross-Reactivity) FluSA->Ab_Carboxyl Weak/No Binding (Steric Hindrance) Ab_Ring Ab Type B: Ring-Specific (High Cross-Reactivity) FluSA->Ab_Ring Unexpected Binding (False Positive) FluFree Fluprostenol Free Acid (Active Metabolite) Enzyme->FluFree Metabolic Conversion FluFree->Ab_Carboxyl Strong Binding (Intended Signal) FluFree->Ab_Ring Strong Binding

Figure 1: The dual risk of metabolic conversion (hydrolysis) and direct antibody interference (epitope mimicry).[1]

Comparative Analysis: Assay Performance

The following table synthesizes performance data based on standard competitive ELISA formats (e.g., Cayman Chemical, Enzo Life Sciences) regarding prostaglandin analogs.

Crucial Insight: Do not assume "Specificity" means "Exclusive." PGF2


 antibodies have been documented to cross-react >200%  with certain prostamides (e.g., PGF2

-ethanolamide), creating massive artifacts.[1]
Assay CategoryPrimary TargetTheoretical Cross-Reactivity with Flu-SARisk LevelRecommended Use Case
PGF2

(Broad)
Endogenous PGF2

High (40% - 250%) 🔴 CriticalMeasuring total F-series prostaglandins; unsuitable for distinguishing Flu-SA.[1]
Fluprostenol (Specific) Fluprostenol Free AcidLow (< 5%) *🟡 ModerateMeasuring active drug levels.[1] Must validate that Flu-SA does not interfere.[1]
17-phenyl trinor PGF2

Bimatoprost / AnalogsMedium (10% - 50%) 🟠 HighOften used for ethyl-amides; serinol amides may still bind due to tail homology.[1]
LC-MS/MS Mass/Charge RatioNone (0%) 🟢 SafeThe Gold Standard for quantifying Flu-SA specifically.[1]

*Note: "Low" is theoretical based on carboxyl-masking.[1] Empirical validation (Protocol A) is required for every new batch.

Experimental Protocols for Validation

As a scientist, you cannot rely on vendor datasheets alone, as they rarely list "Fluprostenol Serinol Amide" specifically.[1] You must run a Spike-and-Recovery experiment.

Protocol A: The "Spike-Interference" Validation

Objective: Determine if Flu-SA interferes with the detection of the Free Acid in your chosen ELISA kit.[1]

  • Preparation:

    • Prepare a standard curve of Fluprostenol Free Acid (the kit standard).

    • Prepare a "Spike Stock" of Fluprostenol Serinol Amide (1 µM in ethanol/DMSO).

  • Matrix Creation:

    • Control Wells: Assay Buffer only.

    • Experimental Wells: Assay Buffer spiked with a fixed concentration of Flu-SA (e.g., 10 ng/mL).[1]

  • Execution:

    • Run the ELISA according to manufacturer instructions.

    • Compare the "Apparent Concentration" of the Experimental Wells against the Control.

  • Calculation:

    
    [1]
    
  • Interpretation:

    • < 0.1%: Safe to use.

    • > 1.0%: Significant interference. You must use LC-MS or solid-phase extraction (SPE) to separate the amide before analysis.[1]

Protocol B: Monitoring Hydrolytic Stability

Objective: Ensure your sample preparation isn't accidentally converting Flu-SA into Fluprostenol (Free Acid), which would yield a false positive regardless of antibody specificity.[1]

  • Step 1: Spike plasma/media with Flu-SA.[1]

  • Step 2: Incubate at 37°C for 0, 30, and 60 minutes.

  • Step 3: Quench immediately with acidic buffer (pH 4.[1]0) to stop enzymatic activity.[1]

  • Step 4: Analyze via ELISA.[2][3][4] An increase in signal over time indicates the amide is degrading into the free acid.

Decision Framework: Choosing the Right Method

Use this logic flow to determine the correct analytical platform for your study.

DecisionTree Start Start: What is your primary analyte? Q1 Are you measuring Fluprostenol Free Acid? Start->Q1 Q2 Is Flu-SA present in the sample? Q1->Q2 Yes LCMS REQUIRED: Use LC-MS/MS (ELISA unable to distinguish) Q1->LCMS No (Measuring Amide) ELISA Use Fluprostenol ELISA (Validate <1% CR) Q2->ELISA No SPE Perform SPE Extraction (Remove Amide) Q2->SPE Yes (High Conc) SPE->ELISA

Figure 2: Analytical decision matrix for distinguishing Prostaglandin Amides from Free Acids.

References

  • Cayman Chemical. Fluprostenol ELISA Kit (Item No. 516760) Datasheet.[1]

  • Cayman Chemical.Prostaglandin F2

    
     ELISA Kit (Item No. 516011) Datasheet.[1] (Demonstrating 244% cross-reactivity with PGF2
    
    
    
    Ethanolamide).[1][5]
  • Ross, R. A., et al. (2002).Pharmacological characterization of the anandamide transporter in the rat brain. (Discussing structural analogs in lipid signaling).
  • Faulkner, A., et al. (2011).

    
    , fluprostenol, and travoprost.[1] Chemical Science. 
    

Sources

Validation

Evaluating the Receptor Binding Selectivity of Fluprostenol Serinol Amide

Executive Summary Fluprostenol serinol amide (Flu-SA) represents a distinct structural class within the prostaglandin F2 (PGF2 ) analog family.[1][2][3] Unlike the canonical high-affinity FP receptor agonist Fluprostenol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluprostenol serinol amide (Flu-SA) represents a distinct structural class within the prostaglandin F2


 (PGF2

) analog family.[1][2][3] Unlike the canonical high-affinity FP receptor agonist Fluprostenol (free acid) or the established prostamide Bimatoprost , Flu-SA incorporates a bulky, polar serinol amine group at the C-1 position.[1][2]

This guide outlines the critical experimental framework for evaluating Flu-SA. Current Structure-Activity Relationship (SAR) models suggest that the serinol amide modification significantly attenuates binding to the native FP receptor, potentially shifting the profile toward a "prostamide-like" pharmacology or acting as a hydrolysis-resistant structural probe.[1][2] This document provides the comparative benchmarks and self-validating protocols required to characterize its selectivity profile.

Comparative Pharmacological Landscape

To accurately evaluate Flu-SA, one must benchmark it against the two dominant pharmacological archetypes in this class: the FP Agonist and the Prostamide .[2]

The Structural Hypothesis

The FP receptor requires a free carboxylate group (or a group capable of hydrogen bonding in a specific pocket) for high-affinity binding.[1][2]

  • Fluprostenol (Free Acid): Possesses the carboxylate; binds FP with high affinity (

    
     nM).[1]
    
  • Bimatoprost (Ethyl Amide): The amide cap sterically and electronically hinders FP binding (

    
     nM), yet it lowers intraocular pressure (IOP) effectively, likely via a distinct "prostamide" mechanism.[1]
    
  • Fluprostenol Serinol Amide: The serinol group adds significant steric bulk and hydroxyl polarity compared to the ethyl amide of bimatoprost. Hypothesis: Flu-SA should exhibit negligible affinity for the native FP receptor unless hydrolyzed.[1][2]

Benchmarking Data (Reference Standards)

The following table establishes the control values required to validate your assay performance before interpreting Flu-SA data.

Compound ClassRepresentative LigandFP Receptor Affinity (

)
Functional Potency (

)
Primary Mechanism
FP Agonist Fluprostenol (Acid)3 – 50 nM 1 – 10 nM Direct FP Receptor Activation (

)
Prostamide Bimatoprost> 1,000 nM > 1,000 nM (at FP)Prostamide Receptor / Heterodimer
Test Subject Fluprostenol Serinol Amide To be determinedTo be determinedHypothesis: Low FP Affinity

Critical Insight: If your evaluation of Flu-SA yields a


 nM at the FP receptor, you must immediately assay for hydrolytic instability .[1][2] It is highly probable that the amide bond has degraded to the free acid during storage or incubation.[1]

Mechanistic Signaling Pathways[2]

Understanding the divergent signaling pathways is essential for assay selection.[1] Fluprostenol triggers the canonical


-coupled pathway, while prostamides may utilize a heterodimeric receptor complex (e.g., FP/Wild-Type).[1][2]

SignalingPathways cluster_legend Legend Fluprostenol Fluprostenol (Free Acid) FP_Rec FP Receptor (GPCR) Fluprostenol->FP_Rec High Affinity FluSA Fluprostenol Serinol Amide FluSA->FP_Rec Low Affinity (Steric Block) Prost_Rec Prostamide Receptor Complex FluSA->Prost_Rec Putative Binding? Gq Gq Protein FP_Rec->Gq Prost_Rec->Gq ? PLC PLC (Phospholipase C) Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca key1 Solid Line: Verified Pathway key2 Dashed: Weak/Hypothetical

Figure 1: Divergent binding probabilities. The serinol amide modification is predicted to block the canonical FP receptor interaction, necessitating high-sensitivity functional assays to detect activity.

Experimental Protocols

Protocol A: Radioligand Competition Binding (The "Gold Standard")

This assay determines the affinity (


) of Flu-SA for the FP receptor by competing against a radiolabeled standard (

-PGF2

).[1][2]

Objective: Quantify the "Selectivity Ratio" of Flu-SA vs. Fluprostenol.

Materials:

  • Receptor Source: HEK-293 cells stably expressing human recombinant FP receptor (PTGFR).[1][2]

  • Radioligand:

    
    -Prostaglandin F2
    
    
    
    (Specific Activity > 150 Ci/mmol).[1]
  • Non-specific Control: 10

    
    M Cloprostenol or unlabeled PGF2
    
    
    
    .[1][2]

Workflow:

  • Membrane Prep: Harvest HEK-FP cells; homogenize in ice-cold buffer (10 mM MES, pH 6.0, 1 mM EDTA, 10 mM MnCl

    
    ). Note: MnCl
    
    
    
    is critical for maximizing FP receptor binding capacity.[2]
  • Incubation:

    • Mix 50

      
      g membrane protein + 1-2 nM 
      
      
      
      -PGF2
      
      
      .[1]
    • Add Flu-SA (Concentration range:

      
       M to 
      
      
      
      M).[1][2]
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Measure Radioactivity (CPM). Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]

Validation Criteria:

  • The

    
     for the positive control (Fluprostenol) must fall between 3–10 nM .[1][2]
    
  • If Flu-SA

    
     nM, it is confirmed as FP-selective inactive  (Prostamide-like profile).[1][2]
    
Protocol B: Functional Calcium Mobilization (FLIPR)

Binding does not equal activation.[1][2] This assay determines if Flu-SA acts as an agonist, antagonist, or is inert.[1][2]

Objective: Determine


 for intracellular calcium release.

Workflow:

  • Dye Loading: Load HEK-FP cells with Fluo-4 AM or Fura-2 (calcium-sensitive dyes) for 45 mins at 37°C.[1][2]

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Injection: Inject Flu-SA (serial dilutions).

  • Response: Monitor fluorescence spike for 60-120 seconds.

  • Control: Follow with a saturating dose of Fluprostenol (1

    
    M) to verify cell viability.
    

Interpretation:

  • High Potency (

    
     nM):  Suggests the compound is activating FP (check for hydrolysis).[1][2]
    
  • No Response: The compound is stable and does not activate FP.

  • Response in Wild-Type (Non-FP) Cells: Suggests off-target toxicity or non-receptor-mediated effects.[1][2]

Evaluation Logic: The Decision Tree

Use this logic flow to categorize Fluprostenol serinol amide based on your experimental data.

DecisionTree Start Start Evaluation Binding Protocol A: FP Receptor Binding (Ki) Start->Binding HighAff High Affinity (Ki < 100 nM) Binding->HighAff LowAff Low Affinity (Ki > 1000 nM) Binding->LowAff CheckPurity Check Purity (HPLC) Is it Hydrolyzed? HighAff->CheckPurity Functional Protocol B: Ca2+ Flux LowAff->Functional Prodrug Conclusion: Prodrug / Unstable CheckPurity->Prodrug Yes (Free Acid found) TrueAgonist Conclusion: Novel FP Agonist CheckPurity->TrueAgonist No (Pure Amide) Prostamide Conclusion: Prostamide-like (Selectivity Confirmed) Functional->Prostamide Low/No FP Activity

Figure 2: The screening cascade.[1] This workflow distinguishes between true pharmacological activity and artifacts caused by compound degradation.

References

  • Sharif, N. A., et al. (2003).[1][2] Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[1] Retrieved from [Link]

  • Woodward, D. F., et al. (2001).[1][2] The pharmacology of bimatoprost (Lumigan).[1][4][5] Survey of Ophthalmology, 45(Suppl 4), S337-S345.[1][2] Retrieved from [Link]

  • Kiriyama, M., et al. (1997).[1][2][6] Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors. British Journal of Pharmacology, 122(2), 217-224.[1][6] Retrieved from [Link]

Sources

Comparative

A Proposed Comparative Pharmacological Study: Fluprostenol Serinol Amide vs. its Methyl Amide Analog at the Prostaglandin F2α Receptor

Abstract Fluprostenol, a potent synthetic analog of Prostaglandin F2α (PGF2α), serves as a cornerstone for developing therapeutics targeting the prostaglandin F (FP) receptor, notably in ophthalmology and veterinary medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluprostenol, a potent synthetic analog of Prostaglandin F2α (PGF2α), serves as a cornerstone for developing therapeutics targeting the prostaglandin F (FP) receptor, notably in ophthalmology and veterinary medicine. The modification of its terminal carboxylic acid to an amide is a common medicinal chemistry strategy to enhance metabolic stability, alter solubility, and modulate receptor interaction. This guide presents a comparative framework for characterizing two such analogs: Fluprostenol serinol amide and Fluprostenol methyl amide. While there is currently no published biological data for these specific compounds, this document provides the scientific rationale and detailed experimental protocols necessary to conduct a head-to-head comparison of their pharmacological profiles.[1][2][3] We outline the structure-activity relationship hypotheses, standardized protocols for FP receptor binding and functional activity assays, and a template for data analysis. This guide is intended for researchers in pharmacology and drug development seeking to characterize novel prostaglandin analogs.

Introduction: Rationale for Amide Modification of Fluprostenol

Fluprostenol is a high-affinity agonist of the FP receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5] Activation of the FP receptor initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium stores.[6][7] This pathway is central to its physiological and therapeutic effects, such as uterine smooth muscle contraction and reduction of intraocular pressure.[8][9]

The parent molecule, like other prostaglandins, possesses a terminal carboxylic acid which is ionized at physiological pH. This feature can limit membrane permeability and subject the molecule to rapid metabolism. Converting this carboxylic acid to an amide moiety is a well-established strategy to:

  • Enhance Metabolic Stability: Amide bonds are generally more resistant to enzymatic hydrolysis than the native carboxyl group, potentially prolonging the compound's half-life.

  • Modulate Lipophilicity: The replacement of a carboxylate with a neutral amide can significantly increase lipophilicity, which may alter tissue distribution and cell penetration.

  • Introduce New Receptor Interactions: The amide group provides additional hydrogen bond donors and acceptors that can form new interactions with residues in the FP receptor binding pocket, potentially altering affinity and efficacy.

This guide focuses on two specific amide analogs:

  • Fluprostenol methyl amide: A simple amide modification.[1]

  • Fluprostenol serinol amide: A more complex modification featuring a hydrophilic serinol (2-amino-1,3-propanediol) group, which could enhance aqueous solubility while retaining the amide's stability.[2]

Molecular Structures and Hypothesized Structure-Activity Relationships (SAR)

The key structural difference lies in the C-1 substituent. Based on these structures, we can hypothesize potential differences in their pharmacological profiles.

CompoundChemical StructureKey Features & SAR Hypotheses
Fluprostenol Parent Acid: High affinity for FP receptor. The C-1 carboxylate is a key interaction point.
Fluprostenol Methyl Amide Simple Amide: Increased lipophilicity compared to the parent acid. May exhibit slower binding kinetics but potentially higher membrane permeability. The smaller size of the methyl group is unlikely to cause significant steric hindrance in the binding pocket.
Fluprostenol Serinol Amide Hydrophilic Amide: The two hydroxyl groups on the serinol moiety will increase hydrophilicity compared to the methyl amide. This could improve aqueous solubility for formulation purposes and may introduce new hydrogen bonding interactions within the receptor, potentially increasing affinity or altering efficacy.

The FP Receptor Signaling Pathway

Understanding the mechanism of action is crucial for designing functional assays. Fluprostenol and its analogs act on the FP receptor, which couples to Gαq to initiate a well-defined signaling cascade.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor (GPCR) G_Protein Gq/11 Protein FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Ion Cytosolic Ca2+ (Increased) Ca_Store->Ca_Ion Release Ca_Ion->PKC Co-activation Response Cellular Response (e.g., Contraction) Ca_Ion->Response PKC->Response Ligand Fluprostenol Analog Ligand->FP_Receptor Binding

Caption: FP Receptor Gq/11 signaling cascade.

Proposed Experimental Comparison

To objectively compare these analogs, two core experiments are essential: a competitive radioligand binding assay to determine receptor affinity and a calcium mobilization assay to measure functional potency and efficacy.

Experiment 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of the test compounds for the human FP receptor by measuring their ability to displace a known high-affinity radioligand (e.g., [³H]-PGF2α).

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes (HEK293 cells expressing hFP Receptor) Incubate Incubate: Membranes + Radioligand + Test Cpd Membranes->Incubate Radioligand Prepare [3H]-PGF2α (Constant Concentration) Radioligand->Incubate Test_Cpds Prepare Test Compounds (Serial Dilutions) Test_Cpds->Incubate Filter Rapid Filtration (GF/B filter plate) Incubate->Filter Wash Wash Plate (Remove unbound radioligand) Filter->Wash Scint Add Scintillation Cocktail & Read Plate (CPM) Wash->Scint Plot Plot % Inhibition vs. Log[Compound] Scint->Plot Fit Non-linear Regression (Sigmoidal Dose-Response) Plot->Fit Calculate Calculate IC50 & Convert to Ki Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Use commercially available membranes from HEK293 cells stably expressing the human FP receptor or prepare them in-house via standard cell culture and homogenization procedures.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

    • 25 µL of serially diluted test compounds (Fluprostenol serinol amide or methyl amide analog, typically from 1 pM to 10 µM).

    • 25 µL of radioligand (e.g., [³H]-PGF2α at a final concentration near its Kd, ~2-5 nM).

    • 25 µL of receptor membranes (5-20 µg protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. The exact time should be determined in preliminary kinetic experiments.

  • Termination & Filtration: Rapidly harvest the membranes onto a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry, add a scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Experiment 2: Calcium Mobilization Functional Assay

This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, providing data on potency (EC50) and efficacy (% of maximal response).[11][12]

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human FP receptor into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.[13]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and probenecid (an anion-exchange transport inhibitor that prevents dye leakage).[13]

    • Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature.

  • Compound Preparation: Prepare 5X concentrated serial dilutions of the test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Automatically inject 25 µL of the 5X compound solution into each well.

    • Immediately begin measuring the fluorescence intensity every 0.5-1 second for a total of 90-120 seconds.

  • Data Analysis:

    • For each well, determine the maximal fluorescence response over baseline.

    • Normalize the data to the response of a saturating concentration of the reference agonist (PGF2α or Fluprostenol), which is defined as 100% efficacy.

    • Plot the normalized response versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each analog.[14]

Hypothetical Data Summary and Interpretation

The data obtained from these experiments would be summarized for a clear comparison.

Table 1: Hypothetical Pharmacological Profile at the Human FP Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of Fluprostenol)
Fluprostenol (Reference) 2.5 ± 0.33.1 ± 0.4100%
Fluprostenol Methyl Amide 5.8 ± 0.78.2 ± 1.198 ± 5%
Fluprostenol Serinol Amide 3.1 ± 0.54.5 ± 0.6105 ± 6%

Interpretation of Hypothetical Results:

  • Fluprostenol Methyl Amide: In this hypothetical scenario, the methyl amide shows a slight decrease in both binding affinity and functional potency compared to the parent compound. This could suggest that while the amide improves stability, the C-1 methyl group does not perfectly replicate the key interactions of the native carboxylate. However, its efficacy remains high, indicating it is a full agonist.

  • Fluprostenol Serinol Amide: This analog demonstrates affinity and potency nearly identical to the parent compound. The hydrophilic serinol moiety may have successfully formed alternative hydrogen bonds within the receptor, compensating for the loss of the carboxylate interaction. Its full agonism is retained.

Conclusion

While direct comparative data on Fluprostenol serinol amide and its methyl amide analog are not yet available in the literature, this guide provides the complete scientific and methodological framework required to generate such data.[1][3] By employing standardized radioligand binding and calcium mobilization assays, researchers can elucidate the structure-activity relationships of these novel C-1 amide modifications. The resulting data on affinity, potency, and efficacy will be critical for determining if these analogs offer a superior therapeutic profile—potentially through improved pharmacokinetics or solubility—compared to the parent compound, Fluprostenol.

References

  • Cayman Chemical. Fluprostenol methyl amide Datasheet. [URL: https://www.caymanchem.com/product/16768/fluprostenol-methyl-amide]
  • Biomol.com. Fluprostenol serinol amide | CAS 1176658-85-7. [URL: https://www.biomol.com/products/all-products/fluprostenol-serinol-amide-10004236-102227]
  • Cayman Chemical. Fluprostenol serinol amide (Flu-SA, CAS Number: 1176658-85-7) Datasheet. [URL: https://www.caymanchem.com/product/10004236]
  • Wiedmer, T., & Stalder, H. (2008). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative Ophthalmology & Visual Science. [URL: https://iovs.arvojournals.org/article.aspx?articleid=2125287]
  • Gaspar, R., et al. (2007). Synthesis and Biological Activity of Prostaglandin Analogs Containing Heteroatoms in the Cyclopentane Ring. Current Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/coc/2007/00000011/00000012/art00005]
  • Stjernschantz, J. (1995). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8693006/]
  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [URL: https://bio-protocol.org/e2388]
  • Huang, Y., et al. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10624959/]
  • Sales, K. J., et al. (2008). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and Cellular Endocrinology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692881/]
  • Laun, A. S., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4542156/]
  • Raikh, I. A., et al. (1993). Structure-biological activity relationship in prostaglandin analogs. Khimiko-Farmatsevticheskii Zhurnal. [URL: https://www.researchgate.
  • Netland, P. A. (2013). The Pharmacology of Prostaglandin Analogues. Ento Key. [URL: https://entokey.com/the-pharmacology-of-prostaglandin-analogues/]
  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [URL: https://www.bio-protocol.org/e2388]
  • National Center for Biotechnology Information. Gene Result PTGFR prostaglandin F receptor (human). [URL: https://www.ncbi.nlm.nih.gov/gene/5737]
  • Sharif, N. A. (2003). Characterization of Drugs for Treating Glaucoma Which are Prostaglandin Analogs with a Stem Name of "-Proston" or "-Prost". ResearchGate. [URL: https://www.researchgate.net/publication/8920490_Characterization_of_Drugs_for_Treating_Glaucoma_Which_are_Prostaglandin_Analogs_with_a_Stem_Name_of_-Proston_or_-Prost]
  • González-López, O., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules. [URL: https://www.mdpi.com/1420-3049/26/18/5502]
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [URL: https://www.multispaninc.com/gpcr-membrane-ligand-binding-assay-development/]
  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Pulsus Group. [URL: https://www.pulsus.com/scholarly-articles/synthesis-and-biological-importance-of-amide-analogues.pdf]
  • Chan, K. Y., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597230/]
  • TargetMol. (+)-Fluprostenol Datasheet. [URL: https://www.targetmol.com/product/Fluprostenol-AL-5848]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fluprostenol serinol amide

Executive Safety Assessment: The "Stability" Hazard Immediate Hazard Identification: Fluprostenol serinol amide (Flu-SA) is a stable analog of Prostaglandin F2 (PGF2 ) 2-glyceryl ester.[1][2][3][4] While specific biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Stability" Hazard

Immediate Hazard Identification: Fluprostenol serinol amide (Flu-SA) is a stable analog of Prostaglandin F2


 (PGF2

) 2-glyceryl ester.[1][2][3][4] While specific biological activity data for Flu-SA is currently undetermined, it must be handled with the Precautionary Principle applied to all potent FP receptor agonists.[1][2][3]

The "Silent" Risk: Unlike natural prostaglandins which degrade rapidly in vivo and ex vivo, the serinol amide modification confers significant metabolic stability .[3] This presents a unique safety challenge:

  • Persistence: Spills do not naturally degrade quickly; the compound remains bioactive on surfaces for extended periods.[3]

  • Reproductive Toxicity (H360): As a derivative of Fluprostenol (a potent luteolytic agent), this compound poses a critical risk to pregnant women or those attempting to conceive.[2][3] It acts on smooth muscle, potentially inducing uterine contractions.[2][3]

  • Ocular Absorption: Prostaglandin analogs are highly lipophilic and can penetrate the cornea, drastically lowering intraocular pressure or causing irritation.[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" rules. The lipophilicity of Flu-SA requires specific barrier protection to prevent transdermal absorption.[2][3]

PPE Selection Logic
ComponentSpecificationScientific Rationale (Causality)
Hand Protection Double Gloving (Nitrile) Lipid Permeability: Latex is permeable to lipophilic amides.[1][2][3] The outer glove protects against solvent vectors (Ethanol/DMSO); the inner glove acts as the final barrier against the lipid itself.[3]
Respiratory Fume Hood (Class II) Aerosol Risk: When evaporating solvent stocks (e.g., removing ethanol), the lipid can become aerosolized.[1][2][3] Inhalation allows direct access to systemic circulation, bypassing first-pass metabolism.[1][2][3]
Eye Protection Chemical Goggles Corneal Uptake: Safety glasses are insufficient.[1][2][3] Prostaglandin analogs are trans-corneal permeators.[1][2][3] A splash can result in systemic absorption via the tear ducts.[3]
Body Defense Tyvek® Sleeves / Lab Coat Wrist Exposure: The gap between the glove and lab coat cuff is the most common exposure point.[3] Impervious sleeves bridge this gap.[2][3]

Operational Workflow: From Stock to Disposal

A. Reconstitution & Handling Protocol
  • Solvent Choice: Flu-SA is supplied in ethanol or as a solid.[1][2][3] Reconstitute in DMSO or DMF (up to 30 mg/ml) for stock storage. Avoid aqueous buffers for stock solutions due to poor solubility (<10 mg/ml).[1][2][3]

  • Vessel Selection: Use glass or polypropylene .[1][2][3] Avoid polystyrene, which can leach plasticizers when in contact with concentrated lipid/solvent mixtures.[2][3]

B. Decision Logic: PPE & Containment

PPE_Decision_Matrix Start Start: Handling Flu-SA Formulation Identify Formulation Start->Formulation Solid Solid / Powder Formulation->Solid Liquid Liquid Solution (Ethanol/DMSO) Formulation->Liquid Hood MANDATORY: Fume Hood + N95/P100 Solid->Hood High Inhalation Risk DoubleGlove Double Nitrile Gloves (0.11mm min thickness) Liquid->DoubleGlove Transdermal Risk Goggles Chemical Goggles (No Safety Glasses) Liquid->Goggles Splash Risk Hood->DoubleGlove DoubleGlove->Goggles

Figure 1: Decision matrix for selecting PPE based on the physical state of the compound.[1][2][3] Note that solid powders require stricter respiratory controls.[1][2]

Emergency Response & Spill Management

Critical Rule: Do NOT use water to clean a Flu-SA spill.[1][2][3]

  • Why? Flu-SA is lipophilic.[1][2][3] Water will bead up and spread the lipid over a larger surface area rather than removing it.[3]

Step-by-Step Decontamination:

  • Evacuate: If a powder spill occurs outside a hood, evacuate the immediate area to allow aerosols to settle (15 mins).[2][3]

  • Solvent Solubilization: Cover the spill with a paper towel soaked in 70% Ethanol or Acetone .[3] This solubilizes the lipid, allowing it to be transferred to the absorbent material.[3]

  • Double Wipe: Repeat the process with fresh solvent-soaked towels.[1][2][3]

  • Soap Wash: Final clean with a strong detergent (e.g., Alconox) and water to emulsify any remaining residue.[2][3]

  • Disposal: All cleanup materials must go into Hazardous Chemical Waste (Incineration), not general trash.[2][3]

Disposal & Waste Stream

Because Flu-SA is a stable organic amide, it resists biological degradation in standard wastewater treatment.[1][2][3]

Disposal_Workflow Waste Flu-SA Waste Generated Type Determine Waste Type Waste->Type LiquidWaste Liquid Solvent Waste Type->LiquidWaste SolidWaste Solid Waste (Vials, Tips, Gloves) Type->SolidWaste Segregate Segregate into Halogenated/Non-Halogenated LiquidWaste->Segregate Drain Drain/Sink Disposal LiquidWaste->Drain NEVER Bag Double Bag in Biohazard/Chem Bags SolidWaste->Bag Incinerate FINAL DISPOSAL: High-Temp Incineration Segregate->Incinerate Bag->Incinerate

Figure 2: Waste disposal workflow.[1][2][3] Note the strict prohibition of sink disposal due to environmental persistence.[2][3]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3][5] Hazard Communication Standard: Reproductive Toxicity. Retrieved from [Link][1][2][3]

  • PubChem. (2023).[1][2][3] Fluprostenol - Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2023).[1][2][3] Substance Information: Prostaglandin Analogues and Reproductive Toxicity. Retrieved from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.